2,5,6-Trichloro-1h-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQYOUJCBGMSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301488 | |
| Record name | 2,5,6-trichloro-1h-benzimidazole | |
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Molecular Weight |
221.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16865-11-5 | |
| Record name | 2,5,6-Trichloro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16865-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5,6-Trichloro-1H-benzimidazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16865-11-5 | |
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| Record name | 2,5,6-trichloro-1h-benzimidazole | |
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| Record name | 1H-Benzimidazole, 2,5,6-trichloro | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5,6-Trichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2,5,6-trichloro-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry. As a senior application scientist, this document synthesizes technical data with practical insights to support research and development endeavors.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of potent antiviral agents, most notably those targeting human cytomegalovirus (HCMV).[3]
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are pivotal for its handling, reactivity, and biological activity. While experimentally determined data for some properties are scarce in publicly available literature, a combination of predicted values and data from analogous compounds provides a reliable profile.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₃Cl₃N₂ | [4] |
| Molecular Weight | 221.47 g/mol | [4] |
| CAS Number | 16865-11-5 | [5] |
| Appearance | Off-white to yellow solid (predicted) | [5] |
| Melting Point | Not available (experimentally determined). Related chlorinated benzimidazoles have melting points ranging from 106-122 °C.[6][7] | N/A |
| Boiling Point | 399.3 ± 45.0 °C (Predicted) | [5] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and acetone. The parent benzimidazole is sparingly soluble in cold water but soluble in hot water and freely soluble in alcohol.[8][9] | N/A |
| pKa | 6.87 ± 0.10 (Predicted) | [5] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route involves the cyclization of a substituted o-phenylenediamine.
Synthetic Protocol
A well-established method for the synthesis of this compound involves the cyclization of 4,5-dichloro-o-phenylenediamine with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole, followed by a Sandmeyer-type reaction.[3]
Step 1: Synthesis of 2-Amino-5,6-dichlorobenzimidazole
-
4,5-dichloro-o-phenylenediamine is reacted with cyanogen bromide in a suitable solvent.
-
The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization.
-
The product, 2-amino-5,6-dichlorobenzimidazole, is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of this compound
-
2-Amino-5,6-dichlorobenzimidazole is diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
The resulting diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid.
-
The final product, this compound, precipitates from the reaction mixture and is collected by filtration, washed, and dried.
dot
Caption: Synthetic pathway for this compound.
Reactivity Profile
The reactivity of this compound is governed by the electron-withdrawing nature of the three chlorine atoms and the nucleophilic character of the imidazole nitrogens.
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N-Alkylation and N-Acylation: The NH proton of the imidazole ring is acidic and can be readily removed by a base, allowing for N-alkylation or N-acylation reactions. This is a common strategy for introducing various substituents at the N-1 position to modulate the biological activity of benzimidazole derivatives.[10]
-
Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing chlorine atoms.
-
Nucleophilic Aromatic Substitution: The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution under normal conditions. However, the chlorine at the 2-position of the imidazole ring can be susceptible to nucleophilic displacement, although this is less common than N-alkylation.
Spectral Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the high degree of substitution.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons at the C-4 and C-7 positions of the benzimidazole ring.
-
N-H Proton: A broad singlet corresponding to the N-H proton is expected at a downfield chemical shift (typically δ 12.0-13.0 ppm in DMSO-d₆). The exact chemical shift and broadness of this signal are dependent on the solvent and concentration.[13]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
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Aromatic Carbons: Signals for the carbons of the benzene ring will appear in the aromatic region (typically δ 110-140 ppm). The carbons bearing chlorine atoms will be shifted downfield.
-
Imidazole Carbons: The C-2 carbon, being attached to three electronegative atoms (two nitrogens and one chlorine), is expected to resonate at a significantly downfield chemical shift (likely > δ 140 ppm). The C-3a and C-7a carbons involved in the ring fusion will also be in the aromatic region.
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic vibrational frequencies.
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N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[12]
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C=N and C=C Stretches: Absorptions in the range of 1500-1630 cm⁻¹ correspond to the C=N and C=C stretching vibrations within the benzimidazole ring system.[12]
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, can be attributed to C-Cl stretching vibrations.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 220 (for ³⁵Cl) with characteristic isotopic peaks for the three chlorine atoms (M+2, M+4, M+6). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the imidazole ring.[14]
Applications in Drug Development
This compound is a valuable building block in the synthesis of antiviral compounds. Its primary application is as a precursor to 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its analogues, which are potent and selective inhibitors of human cytomegalovirus (HCMV).[3]
Antiviral Activity against HCMV
TCRB, derived from this compound, exhibits significant activity against HCMV with low cytotoxicity.[3] Its mechanism of action is distinct from many other antiviral drugs. Instead of inhibiting viral DNA synthesis, TCRB is believed to inhibit the processing of viral DNA and the assembly of new virions.[4]
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 6-CHLORO-1H-BENZIMIDAZOLE CAS#: 4887-82-5 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloro-1H-benzimidazole
This guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5,6-Trichloro-1H-benzimidazole, a key intermediate in the development of pharmaceutical agents, including antiviral and anthelmintic drugs. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, experimental causality, and robust validation.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a precursor to a range of biologically active molecules. Notably, it serves as the foundational heterocycle for the synthesis of the potent antiviral agent 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), known for its activity against human cytomegalovirus (HCMV)[1]. Furthermore, this chlorinated benzimidazole is a crucial intermediate in the synthesis of triclabendazole, an anthelmintic medication used to treat fascioliasis. The strategic placement of chlorine atoms on the benzimidazole core profoundly influences the physicochemical and pharmacological properties of its derivatives, making its efficient and scalable synthesis a critical aspect of drug discovery and development.
This guide will explore the primary and most effective synthesis pathways for this compound, providing detailed experimental protocols and insights into the underlying chemical principles.
Primary Synthesis Pathway: Chlorination of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one
This pathway represents a robust and well-documented method for the preparation of this compound. It proceeds in two key stages: the synthesis of the precursor 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, followed by its chlorination.
Logical Flow of the Chlorination Pathway
Caption: Chlorination pathway for this compound synthesis.
Part 1: Synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one
The initial step involves the cyclization of 4,5-dichloro-1,2-phenylenediamine. While traditional methods have employed hazardous reagents like phosgene, a safer and more commercially viable approach utilizes urea or 1,1'-carbonyldiimidazole (CDI)[2]. The use of these reagents minimizes the formation of impurities and enhances the overall safety of the process[2].
Experimental Protocol: Synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature probe, combine 4,5-dichloro-1,2-phenylenediamine and a suitable solvent.
-
Reagent Addition: Add urea or 1,1'-carbonyldiimidazole (CDI) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the appropriate temperature and maintain for a sufficient duration to ensure complete cyclization. The specific temperature and time will depend on the chosen reagent and solvent system.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purification: Wash the crude product with water and a suitable organic solvent to remove any unreacted starting materials and by-products. The resulting 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one can be dried and used in the subsequent step without further purification if of sufficient purity.
Part 2: Chlorination to this compound
The second stage involves the conversion of the benzimidazol-2-one to the desired 2-chloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound [2]
-
Reagent Addition: To a reaction vessel, add 20.0 g of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. At room temperature (25-30°C), add 120 ml of phosphorus oxychloride and stir the mixture.
-
Heating: Heat the reaction mixture to a temperature of 85-95°C and maintain with stirring to facilitate the chlorination reaction.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to 25-30°C. In a separate vessel, prepare 400 ml of pre-cooled water (0-5°C). Carefully and slowly add the reaction mixture to the cold water with vigorous stirring. This quenching step is exothermic and should be performed with caution.
-
Isolation of Crude Product: The product will precipitate out of the aqueous solution. Filter the solid and wash it thoroughly with water.
-
Neutralization and Final Product Isolation: To the obtained solid, add an aqueous sodium carbonate solution at 25-30°C and stir. This step neutralizes any remaining acidic components. Filter the solid product, wash it with water, and dry to obtain this compound. The reported yield for this process is 15.81 g[2].
| Step | Key Reagents | Temperature (°C) | Yield | Reference |
| Synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one | 4,5-dichloro-1,2-phenylenediamine, Urea/CDI | Varies | High | [2] |
| Chlorination | 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, POCl₃ | 85-95 | ~79% | [2] |
Alternative Synthesis Pathway: From 4,5-dichloro-o-phenylenediamine via Diazotization
An alternative and elegant pathway to this compound starts with the commercially available 4,5-dichloro-o-phenylenediamine and proceeds through a 2-amino intermediate.
Logical Flow of the Diazotization Pathway
Caption: Diazotization pathway for this compound synthesis.
Part 1: Synthesis of 2-amino-5,6-dichlorobenzimidazole
The cyclization of o-phenylenediamines with cyanogen bromide is a well-established method for the synthesis of 2-aminobenzimidazoles. This approach is favored for its efficiency in forming the imidazole ring.
Conceptual Experimental Protocol: Synthesis of 2-amino-5,6-dichlorobenzimidazole
-
Reaction Setup: Dissolve 4,5-dichloro-o-phenylenediamine in a suitable solvent, such as an alcohol or an aqueous acidic solution.
-
Reagent Addition: Add a solution of cyanogen bromide to the reaction mixture, controlling the temperature as the reaction may be exothermic.
-
Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The product can then be precipitated by adjusting the pH of the solution and isolated by filtration.
Part 2: Diazotization and Chlorination
The transformation of the 2-amino group to a chloro group is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by the introduction of the chloro substituent using a copper(I) chloride catalyst.
Conceptual Experimental Protocol: Diazotization to this compound
-
Diazotization: Suspend 2-amino-5,6-dichlorobenzimidazole in a cold aqueous solution of a strong acid, such as hydrochloric acid. Cool the suspension to 0-5°C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution or suspension of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride mixture.
-
Reaction and Isolation: Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases. The product, this compound, can then be isolated by extraction or filtration, followed by purification techniques such as recrystallization or column chromatography.
Conclusion and Future Perspectives
The synthesis of this compound is achievable through multiple synthetic routes. The chlorination of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one offers a direct and high-yielding pathway with detailed experimental procedures available. The alternative route via diazotization of 2-amino-5,6-dichlorobenzimidazole presents a classic and versatile method for the introduction of the 2-chloro substituent.
The choice of synthetic pathway will depend on factors such as the availability of starting materials, scalability, and safety considerations. Further research into optimizing reaction conditions, exploring greener solvents, and developing catalytic methods will continue to enhance the efficiency and sustainability of this compound synthesis, thereby facilitating the development of novel therapeutics based on this important scaffold.
References
An In-depth Technical Guide to the Biological Activity of 2,5,6-Trichloro-1H-benzimidazole
Foreword: Unveiling the Potential of a Core Scaffold
For researchers, scientists, and drug development professionals, the journey from a core chemical scaffold to a clinically viable therapeutic is both an art and a science. It is a process of meticulous investigation, structural refinement, and a deep understanding of the intricate dance between a molecule and its biological targets. This guide delves into the biological activity of one such scaffold: 2,5,6-Trichloro-1H-benzimidazole . While much of the scientific literature has, for valid reasons, pivoted towards its more decorated derivatives, a foundational understanding of the parent compound is paramount. It is in the nuanced biological profile of this core structure that we find the rationale for its evolution into more potent and selective agents. This document aims to provide a comprehensive technical overview, grounded in experimental evidence, to illuminate the therapeutic potential and developmental trajectory of this halogenated benzimidazole.
The Benzimidazole Core: A Privileged Structure in Medicinal Chemistry
The benzimidazole moiety, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile scaffold have been successfully developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3][4] The addition of halogen atoms to the benzene ring, as in the case of this compound, significantly modulates its electronic properties, lipophilicity, and potential for interaction with target proteins, thereby influencing its biological activity.
Intrinsic Biological Activity of this compound: A Double-Edged Sword
Direct investigations into the biological effects of the parent heterocycle, this compound, have revealed a profile characterized by modest antiviral activity coupled with significant cytotoxicity. This duality is a common challenge in early-stage drug discovery, where the initial promise of a compound is often tempered by off-target effects.
Antiviral Activity: A Glimmer of Potential
Early studies exploring the antiviral potential of benzimidazole derivatives reported that this compound exhibited weak activity against two significant human pathogens: human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[5] This finding was noteworthy as it established the core scaffold as having some level of intrinsic antiviral properties, providing a solid starting point for medicinal chemistry efforts.
The Challenge of Cytotoxicity
A critical observation from these initial studies was that the antiviral activity of this compound was not well-separated from its cytotoxic effects. The compound was found to be toxic to uninfected human foreskin fibroblasts (HFF) and KB cells at concentrations similar to those required for antiviral activity.[5] This lack of a therapeutic window is a significant hurdle, as an effective antiviral agent must be capable of inhibiting viral replication without causing undue harm to the host cells.
The Rationale for Derivatization: Enhancing Potency and Selectivity
The modest activity and associated cytotoxicity of the parent compound provided a clear impetus for structural modification. The primary goal of these derivatization efforts was to enhance the desired biological activity while simultaneously reducing off-target toxicity. A pivotal strategy in this endeavor was the addition of a ribofuranosyl moiety to the benzimidazole core, leading to the synthesis of nucleoside analogs.
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB): A Case Study in Successful Optimization
A prime example of the success of this approach is the ribonucleoside derivative, 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB). In marked contrast to its parent heterocycle, TCRB demonstrated significantly more potent and selective activity against HCMV.[5]
| Compound | Target Virus | Antiviral Activity (IC₅₀) | Cytotoxicity (HFF and KB cells) |
| This compound | HCMV, HSV-1 | Weak | Observed in the same dose range as antiviral activity[5] |
| 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | HCMV | 42 µM[5] | Observed in the same dose range as antiviral activity[5] |
| HSV-1 | 30 µM[5] | ||
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | 2.9 µM (plaque assay), 1.4 µM (yield assay)[5] | Little to no cytotoxicity observed at concentrations up to 100 µM[5] |
| HSV-1 | 102 µM (plaque assay)[5] |
The data clearly illustrates that the addition of the ribose sugar dramatically improved the therapeutic index of the benzimidazole scaffold against HCMV. This enhancement is likely due to several factors, including altered cellular uptake, metabolic activation by viral or cellular kinases, and a more specific interaction with the viral target.
Experimental Protocols: A Framework for Investigation
The evaluation of the biological activity of compounds like this compound and its derivatives relies on a series of well-established in vitro assays.
Antiviral Activity Assays
A standard workflow for assessing antiviral activity involves the following steps:
Caption: A generalized workflow for in vitro antiviral activity screening.
Step-by-Step Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFF) or other susceptible cell lines are cultured in appropriate media until they form a confluent monolayer in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known titer of the virus (e.g., HCMV) for a specified period to allow for viral adsorption.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound (e.g., this compound) is then added to the wells.
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically several days for HCMV).
-
Assay Endpoint: The antiviral effect is quantified. This can be done through various methods:
-
Plaque Reduction Assay: Cells are stained, and the number of viral plaques (zones of cell death) is counted. The concentration of the compound that reduces the plaque number by 50% is the IC₅₀.
-
Yield Reduction Assay: The amount of infectious virus produced in the supernatant of the treated cells is quantified by titrating the supernatant on fresh cell monolayers. The concentration that reduces the viral yield by 90% (IC₉₀) is determined.
-
-
Data Analysis: The dose-response data is plotted, and the IC₅₀ value is calculated using non-linear regression analysis.
Cytotoxicity Assays
To determine the therapeutic window, it is essential to assess the toxicity of the compound in uninfected cells.
Step-by-Step Methodology:
-
Cell Seeding: Uninfected HFF or KB cells are seeded into multi-well plates at a specific density.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the antiviral assays.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as:
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined.
Broader Biological Context and Future Directions
While the direct antiviral application of this compound is limited by its cytotoxicity, the broader class of 2,5,6-trisubstituted benzimidazoles has shown promise in other therapeutic areas, notably as antitubercular agents targeting the FtsZ protein.[6][7] This highlights the versatility of the benzimidazole scaffold and the potential for discovering novel biological activities through systematic structural modifications.
Future research on this compound and its analogs could explore:
-
Mechanism of Cytotoxicity: Elucidating the precise molecular mechanisms by which the parent compound exerts its cytotoxic effects could inform the design of derivatives that avoid these off-target interactions.
-
Alternative Therapeutic Applications: Screening against a broader range of biological targets, including kinases and other enzymes, may reveal novel therapeutic opportunities.
-
Synergistic Combinations: Investigating the potential for synergistic effects when used in combination with other antiviral or anticancer agents could be a fruitful avenue of research.
Conclusion
References
- 1. Frontiers | Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles [frontiersin.org]
- 2. isca.me [isca.me]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCRIS [gcris.pau.edu.tr]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzimidazole Scaffold and the Rise of a Potent Kinase Inhibitor
An In-Depth Technical Guide to the Mechanism of Action of 2,5,6-Trichloro-1H-benzimidazole
The benzimidazole scaffold, a bicyclic compound formed from the fusion of benzene and imidazole, represents a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological targets, leading to its incorporation into numerous pharmacologically active agents with anticancer, antiviral, and antimicrobial properties.[1][2][3] this compound (TCBI) is a halogenated derivative within this class, designed to exhibit enhanced biological activity. This guide elucidates the core mechanism of action for TCBI and its analogs, focusing on its role as a potent inhibitor of Protein Kinase CK2, a master regulator of cellular homeostasis. We will explore the molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate these effects, providing a comprehensive resource for researchers in oncology and drug development.
Part 1: The Primary Molecular Target: Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed serine/threonine kinase essential for cell viability.[4] Unlike most kinases, which are tightly regulated, CK2 is considered constitutively active, positioning it as a critical node in maintaining cellular processes. Its role is profoundly pleiotropic, with over 300 identified protein substrates, influencing signal transduction, gene expression, cell cycle progression, and, most critically, the suppression of apoptosis.[4][5]
The CK2 holoenzyme typically exists as a tetramer, composed of two catalytic subunits (α and/or α') and two regulatory β subunits. Elevated levels of CK2 are a hallmark of many cancers, where its persistent activity promotes cell proliferation and protects malignant cells from programmed cell death, making it a prime therapeutic target.[6][7]
Part 2: The ATP-Competitive Mechanism of Inhibition
Halogenated benzimidazoles, the class to which TCBI belongs, function primarily as ATP-competitive inhibitors of CK2.[4][8] This mechanism involves the inhibitor molecule directly competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic pocket. The chlorine atoms on the TCBI benzene ring enhance its affinity for the hydrophobic regions of the ATP-binding site, while the benzimidazole core mimics the adenine base of ATP, effectively blocking the enzyme's ability to transfer phosphate groups to its substrates.
This mode of action is characteristic of many well-studied analogs, such as 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and 4,5,6,7-Tetrabromobenzotriazole (TBB), which were foundational in establishing the therapeutic potential of this inhibitor class.[4][9]
Caption: ATP-competitive inhibition of CK2 by TCBI.
Quantitative Analysis of Inhibitory Potency
While specific IC50 values for this compound are not prominently available in foundational literature, the potency of its class is well-documented. Halogenated benzimidazoles and benzotriazoles consistently demonstrate low micromolar to nanomolar inhibition of CK2 and potent cytotoxic effects on cancer cell lines.
| Compound Name | Type | Target | IC50 / Ki | Cell Line Cytotoxicity (IC50) |
| DRB | Benzimidazole | CK2 | Ki: 23 µM[9] | Not specified |
| TBB | Benzotriazole | CK2 | IC50: 0.5 µM | Induces apoptosis[4] |
| DMAT | Benzimidazole | CK2 | Potent inhibitor[10] | Induces apoptosis[10] |
| CX-4945 (Silmitasertib) | Indoloquinazoline | CK2 | IC50: 1 nM[5][11] | Varies (low µM)[4] |
| CK2 inhibitor 2 | Benzimidazole Analog | CK2 | IC50: 0.66 nM[12] | HCT-116: 3.07 µM; PC-3: 4.53 µM[12] |
| Benzimidazole Derivative 5 | Benzimidazole | - | - | MCF-7: 17.8 µg/mL; DU-145: 10.2 µg/mL[13] |
Part 3: Cellular Ramifications of CK2 Inhibition
By blocking CK2 activity, TCBI triggers a cascade of downstream events that shift the cellular balance from survival and proliferation towards growth arrest and death.
Induction of Apoptosis
CK2 is a key suppressor of apoptosis. It phosphorylates and inactivates pro-apoptotic proteins such as the BH3-only protein Bid and directly inhibits caspases. Inhibition of CK2 by TCBI lifts this protective shield, initiating apoptosis through multiple pathways:
-
Mitochondrial (Intrinsic) Pathway: Reduced phosphorylation of Bid allows its cleavage into tBid, which triggers mitochondrial outer membrane permeabilization, releasing cytochrome c and activating the caspase cascade.
-
Caspase Activation: CK2 inhibition removes the suppressive phosphorylation on caspases (e.g., caspase-9 and caspase-3), leading to their activation and the execution of the apoptotic program.[6] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.[14]
Cell Cycle Arrest
CK2 plays a vital role in driving the cell cycle, particularly through the G1/S and G2/M transitions. Benzimidazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[13][15] This is achieved by disrupting the CK2-dependent regulation of key cell cycle proteins, such as:
-
p21 and p53: CK2 inhibition can lead to the stabilization of tumor suppressor proteins like p53 and the upregulation of cyclin-dependent kinase inhibitors like p21.
-
Cyclin B1: Disruption of the Cyclin B1/CDK1 complex, which is critical for mitotic entry, is another mechanism by which these inhibitors can induce G2/M arrest.[15]
Caption: Downstream effects of CK2 inhibition by TCBI.
Part 4: Experimental Validation Protocols
The mechanistic claims described above are validated through a series of robust, standardized biochemical and cell-based assays.
Protocol 1: In Vitro CK2 Kinase Assay
This assay directly measures the ability of TCBI to inhibit the enzymatic activity of recombinant CK2.
Objective: To determine the IC50 value of TCBI against human recombinant CK2α.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 15 mM MgCl₂, 6 mM 2-mercaptoethanol).[8]
-
Prepare a stock solution of a specific CK2 peptide substrate (e.g., RRRADDSDDDDD).
-
Prepare a solution of [γ-³²P]ATP with a known specific activity.
-
Serially dilute TCBI in DMSO to create a range of concentrations (e.g., 0.01 µM to 50 µM).[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, a fixed amount of recombinant human CK2α (e.g., 1 pmol), and the peptide substrate.[8]
-
Add the serially diluted TCBI or DMSO (vehicle control) to the respective tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination:
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed at 37°C for a fixed time (e.g., 10 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each TCBI concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of TCBI on cancer cells.
Objective: To determine the concentration-dependent effect of TCBI on the viability of a cancer cell line (e.g., HCT-116).[14]
Methodology:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of TCBI (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a DMSO vehicle control.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Part 5: Selectivity and Future Directions
While potent against CK2, many benzimidazole derivatives exhibit activity against other kinases, such as PIM, DYRK, and PKD.[8] This off-target activity is a critical consideration in drug development, as it can contribute to both therapeutic efficacy and potential toxicity. For instance, the highly studied CK2 inhibitor CX-4945 also shows strong inhibition of CLK2.[11] Future research will focus on modifying the benzimidazole scaffold to enhance selectivity for CK2, thereby improving the therapeutic window and minimizing off-target effects. The continued exploration of this chemical space holds significant promise for developing next-generation anticancer agents that precisely target the CK2 signaling axis.
References
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design | MDPI [mdpi.com]
- 10. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5,6-Trichloro-1H-benzimidazole Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for effective interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has resulted in a number of successful therapeutic agents, including the antiulcer medication omeprazole and the anthelmintic drug albendazole. Within this diverse chemical family, halogenated benzimidazoles, particularly those with multiple chlorine substitutions, have garnered significant interest for their potent and often selective biological effects.
This technical guide focuses on the 2,5,6-trichloro-1H-benzimidazole core and its derivatives. The introduction of chlorine atoms into the benzimidazole ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance binding affinity to target proteins and improve metabolic stability. We will delve into the synthesis of these compounds, explore their diverse biological activities with a focus on antiviral and anticancer applications, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Physicochemical Properties of the this compound Core
While extensive data on the parent this compound is not widely available, we can infer its properties from closely related analogues. For instance, the methylated derivative, 2,5,6-trichloro-1-methyl-1H-benzimidazole, has a molecular formula of C₈H₅Cl₃N₂ and a molar mass of 235.5 g/mol .[3] The trichloro-substitution pattern is expected to significantly increase the lipophilicity of the molecule compared to unsubstituted benzimidazole, which can have profound implications for its pharmacokinetic profile, including cell membrane permeability and distribution. The electron-withdrawing nature of the chlorine atoms also influences the acidity of the N-H proton, which can affect its interaction with biological targets.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization typically follows a well-established synthetic route for benzimidazoles, primarily the Phillips-Ladenburg reaction. This involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the title compounds, 4,5-dichloro-1,2-phenylenediamine serves as a key starting material.
Rationale for Synthetic Choices
The choice of reactants and conditions is critical for achieving high yields and purity.
-
Starting Materials: 4,5-dichloro-1,2-phenylenediamine is the logical precursor for the 5,6-dichloro substitution pattern on the benzene ring of the benzimidazole. The choice of the carboxylic acid or aldehyde will determine the substituent at the 2-position.
-
Catalysts and Solvents: The condensation reaction is often catalyzed by acids. The choice of solvent is also important, with polar solvents like ethanol often providing good results.[4] Modern synthetic approaches often employ microwave irradiation to reduce reaction times and improve yields.[5]
-
N-1 Derivatization: The N-1 position of the benzimidazole core can be readily alkylated or arylated using a suitable halide in the presence of a base. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.
Experimental Protocol: Synthesis of a 2-Substituted-5,6-dichloro-1H-benzimidazole
This protocol describes a general procedure for the synthesis of a 2-substituted-5,6-dichloro-1H-benzimidazole, which can be adapted for the synthesis of the 2,5,6-trichloro analogue by using an appropriate 2-chloro carboxylic acid derivative.
Step 1: Condensation to form the 2-substituted-5,6-dichlorobenzimidazole
-
In a round-bottom flask, combine 4,5-dichloro-o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add a catalytic amount of a suitable acid, such as polyphosphoric acid (PPA).
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully pour it into a beaker containing crushed ice and a 10% sodium hydroxide solution to neutralize the acid.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 2: N-Alkylation of the Benzimidazole Core
-
To a solution of the 2-substituted-5,6-dichlorobenzimidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the N-alkylated product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzimidazole ring.[6][7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.[8]
-
Melting Point: The melting point is a useful indicator of the purity of the synthesized compounds.
Biological Activities and Therapeutic Potential
This compound derivatives and their analogues have shown significant promise in several therapeutic areas, most notably as antiviral and anticancer agents.
Antiviral Activity
Certain ribosylated polyhalogenated benzimidazoles are potent and selective inhibitors of human cytomegalovirus (HCMV) replication at non-toxic concentrations.[9] The 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) is a well-studied example that demonstrates significant activity against HCMV.[10]
Mechanism of Action: While the exact mechanism of action for many antiviral benzimidazoles is still under investigation, some have been shown to inhibit viral RNA-dependent RNA polymerase, leading to mutagenesis and suppression of viral replication. Others may interfere with viral entry or other stages of the viral life cycle.
Quantitative Data: The antiviral activity of these compounds is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell-based assays.
| Compound | Virus | EC₅₀/IC₅₀ (µM) | Cell Line | Reference |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | 2.9 | HFF | [10] |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | ~0.7 | HFF | [10] |
| 2-Chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 | - | [11] |
| 2-Chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 | - | [11] |
| 5'-deoxy-5'-fluoro-TCRB | HCMV | 0.5 | HFF | [12] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[13]
-
Cell Seeding: Seed a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Aspirate the growth medium from the cell monolayers. Add the prepared compound dilutions to the respective wells. Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 per well).
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and add an overlay medium (e.g., containing 1.2% methylcellulose) with the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[14][15] Halogenated benzimidazoles, in particular, have shown potent cytotoxicity against a range of cancer cell lines.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[16][17] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The benzimidazole scaffold can bind to the colchicine binding site on β-tubulin.
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
-
Enzyme Inhibition:
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition leads to the disruption of DNA synthesis and cell proliferation.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Histone Deacetylase 6 (HDAC6) Inhibition: HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90, playing a role in cell motility and protein stability.
Caption: Multiple anticancer mechanisms of benzimidazole derivatives.
-
Quantitative Data: The anticancer activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-triazole hybrids | HCT-116 | 11.72 - 18.31 | [18] |
| MCF-7 | 14.69 - 18.31 | [18] | |
| N-substituted 6-chloro-benzimidazoles | A549 | 4.56 - 7.34 | [19] |
| Benzimidazole Carboxamides | SK-Mel-28 | 2.55 - 17.89 | [16] |
| N-phenyl-1,2,4-triazole benzimidazoles | MCF-7 | 1.29 - 4.30 | [20] |
| A-549 | 3.18 - 5.80 | [20] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight. The choice of cell line should be based on the specific cancer type being targeted and the expression of relevant biomarkers.[22][23]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value, the concentration that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core.
-
Position 2: The substituent at the 2-position significantly influences the activity. For antiviral activity against HCMV, a chloro or bromo group at this position appears to be beneficial.[9] In some anticancer derivatives, a substituted phenyl ring at this position is crucial for activity.
-
Positions 5 and 6: The dichloro substitution at the 5 and 6 positions is a common feature in many potent antiviral and anticancer benzimidazoles. This substitution pattern likely enhances the lipophilicity and electronic properties of the molecule, leading to improved target engagement.
-
Position N-1: The substituent at the N-1 position can be varied to modulate the compound's pharmacokinetic properties and target interactions. For antiviral activity, ribosylation at this position has proven to be highly effective. For anticancer activity, the introduction of various alkyl or substituted benzyl groups can significantly impact potency.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as antiviral and anticancer agents, coupled with their synthetic tractability, makes them an attractive area for further research and development. Future efforts in this field should focus on:
-
Lead Optimization: Systematic modification of the substituents at the N-1, C-2, and other available positions to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.
References
- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Benzimidazole, 2,5,6-trichloro-1-methyl- [chembk.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nveo.org [nveo.org]
- 15. benchchem.com [benchchem.com]
- 16. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | MDPI [mdpi.com]
- 18. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
The Antiviral Potential of 2,5,6-Trichloro-1H-benzimidazole and its Derivatives: A Technical Guide
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, 2,5,6-trichloro-1H-benzimidazole and its derivatives have emerged as a noteworthy class of antiviral agents. This technical guide provides an in-depth exploration of the antiviral spectrum of these compounds, with a particular focus on the well-studied ribonucleoside derivative, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB). We will delve into the known mechanisms of action, summarize the spectrum of susceptible viruses, and present key experimental data. Furthermore, this guide will furnish researchers with detailed protocols for essential antiviral assays and visualize complex biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising class of antiviral compounds.
Introduction: The Benzimidazole Core in Antiviral Drug Discovery
The quest for novel antiviral agents is a continuous and critical endeavor in human and veterinary medicine. The ability of viruses to rapidly evolve and develop resistance to existing therapies necessitates the exploration of new chemical scaffolds with unique mechanisms of action. The benzimidazole nucleus, a bicyclic aromatic heterocycle, has proven to be a versatile pharmacophore, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anthelmintic, antiulcer, and antihypertensive agents.
In the realm of virology, benzimidazole derivatives have demonstrated a broad spectrum of activity against both RNA and DNA viruses.[1] The structural versatility of the benzimidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties.[2][3] This guide focuses specifically on this compound and its derivatives, compounds that have shown significant promise, particularly against herpesviruses.
While the parent heterocycle, 2,5,6-trichlorobenzimidazole, has exhibited weak activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), this activity was not well-separated from cytotoxicity.[4] However, the addition of a ribofuranosyl moiety to create 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) dramatically enhances its antiviral potency and selectivity, making it a valuable lead compound for further development.[4]
Antiviral Spectrum and Potency
The antiviral activity of 2,5,6-trichlorobenzimidazole and its derivatives has been primarily evaluated against herpesviruses, with notable efficacy against Human Cytomegalovirus (HCMV).
Activity Against DNA Viruses
The most significant antiviral activity of this class of compounds has been observed against HCMV, a major cause of morbidity and mortality in immunocompromised individuals.
Table 1: In Vitro Antiviral Activity of 2,5,6-Trichlorobenzimidazole Derivatives against DNA Viruses
| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| This compound | HCMV | HFF | Plaque Reduction | 3-40 | 10-100 | Low | [4][5] |
| This compound | HSV-1 | HFF | Plaque Reduction | 50-90 | 10-100 | Low | [4][5] |
| TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole) | HCMV | HFF | Plaque Reduction | 2.9 | >100 | >34.5 | [4] |
| TCRB | HSV-1 | HFF | Plaque Reduction | 102 | >100 | ~1 | [4] |
| 5'-modified TCRB derivatives | HCMV | HFF | Plaque/Yield Reduction | 0.5 - 14.2 | >100 (for some) | Variable | [6] |
| BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) | HCMV | HFF | Plaque Reduction | ~0.7 | >100 | >142 | [4] |
HFF: Human Foreskin Fibroblast
As evidenced in Table 1, the ribonucleoside derivative TCRB demonstrates potent and selective inhibition of HCMV replication.[4] Further structure-activity relationship (SAR) studies have shown that modifications at the 5'-position of the ribose moiety can be tolerated without loss of anti-HCMV activity, and in some cases, can even enhance potency.[6] Notably, replacing the 2-chloro substituent with bromine (BDCRB) resulted in a four-fold increase in activity against HCMV.[4] In contrast to its potent anti-HCMV activity, TCRB is only weakly active against HSV-1.[4]
The parent compound, this compound, shows some activity against both HCMV and HSV-1, but its low selectivity index makes it a less attractive candidate for therapeutic development.[4][5]
Activity Against RNA Viruses
While the primary focus of research has been on DNA viruses, the broader benzimidazole class has shown activity against a range of RNA viruses, including Hepatitis C Virus (HCV) and Coxsackie B5 virus.[7] However, specific data on the activity of this compound or its direct derivatives against a wide range of RNA viruses is limited in the currently available literature. The diverse mechanisms of action exhibited by benzimidazoles suggest that screening this specific chlorinated subclass against various RNA viruses could be a fruitful area for future research.
Mechanism of Action: A Multi-faceted Approach to Viral Inhibition
Benzimidazole derivatives employ diverse strategies to inhibit viral replication, often targeting specific viral enzymes or processes.[2][8]
Inhibition of Viral DNA Maturation and Processing
A key mechanism of action for TCRB and its analogue BDCRB against HCMV is the inhibition of viral DNA maturation.[9] Following replication, the HCMV genome exists as long concatemers of viral DNA. These concatemers must be cleaved into monomeric, genome-length units to be packaged into new virions. TCRB and BDCRB block this crucial processing step.[9] This leads to an accumulation of high-molecular-weight viral DNA and prevents the formation of infectious progeny.
Caption: Mechanism of HCMV DNA Maturation Inhibition by TCRB.
Allosteric Inhibition of Viral Polymerases
Other benzimidazole derivatives have been shown to act as allosteric inhibitors of viral RNA-dependent RNA polymerases (RdRp).[7][10] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[7] This mechanism has been particularly well-characterized for benzimidazole-based inhibitors of the HCV NS5B polymerase.[7][10] While this specific mechanism has not been definitively established for this compound against RNA viruses, it represents a plausible avenue of investigation given the known activities of the broader benzimidazole class.
Other Potential Mechanisms
The diverse antiviral activities of benzimidazoles suggest that other mechanisms may also be at play. These could include:
-
Inhibition of viral entry: Some compounds can interfere with the attachment of viruses to host cell receptors or block the fusion of viral and cellular membranes.[11]
-
Disruption of viral assembly: The formation of new viral particles is a complex process that can be targeted by small molecules.[12]
-
Interference with host cell factors: Some antiviral agents act by modulating host cell pathways that are essential for viral replication.
Further research is needed to fully elucidate the complete mechanistic profile of this compound and its derivatives.
Experimental Protocols for Antiviral Evaluation
The following protocols provide standardized methods for assessing the antiviral activity of compounds like this compound.
Plaque Reduction Assay
This is a classic and widely used method to determine the inhibitory effect of a compound on viral replication by quantifying the reduction in the formation of viral plaques.[9][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Human Foreskin Fibroblasts for HCMV) in 6-well or 12-well plates.[9] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate solvent and then in cell culture medium.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU] per well).
-
Compound Treatment: After a viral adsorption period (typically 1-2 hours), remove the viral inoculum and add the medium containing the different concentrations of the test compound.
-
Overlay: Add a semi-solid overlay (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.[13]
-
Incubation: Incubate the plates for a period sufficient for plaque development (e.g., 7-14 days for HCMV).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) that stains viable cells.[9] Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) can be calculated by plotting the percentage of plaque reduction against the compound concentration.
References
- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A coronavirus assembly inhibitor that targets the viral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 2,5,6-Trichloro-1H-benzimidazole: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs. Among its halogenated derivatives, 2,5,6-trichloro-1H-benzimidazole (TCB) has emerged as a privileged structure, exhibiting potent antiviral and kinase inhibitory activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of TCB and its analogs. We will dissect the intricate interplay between chemical modifications and biological activity, offering insights into the rational design of next-generation therapeutics targeting viral infections and proliferative diseases. This guide will delve into the mechanistic basis of TCB's action, supported by quantitative data, detailed experimental protocols, and molecular modeling visualizations, to empower researchers in their drug discovery endeavors.
Introduction: The Versatile Benzimidazole Core
The benzimidazole ring system, a fusion of benzene and imidazole, is a recurring motif in a vast array of biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including enzymes and receptors. The inherent versatility of the benzimidazole scaffold, which allows for substitutions at multiple positions, has made it a fertile ground for the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]
This compound (TCB) represents a key subclass of halogenated benzimidazoles that has garnered significant attention for its pronounced biological effects. The presence and positioning of the chlorine atoms on the benzene ring, coupled with the potential for substitution at the N1- and C2-positions, provide a rich landscape for SAR exploration. This guide will focus on two primary areas where TCB derivatives have shown exceptional promise: as inhibitors of human cytomegalovirus (HCMV) and as modulators of protein kinase activity, particularly targeting Casein Kinase 2 (CK2).
Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)
Human cytomegalovirus, a member of the herpesvirus family, can cause severe and life-threatening infections in immunocompromised individuals and newborns.[3] The ribonucleoside of TCB, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), has been identified as a potent and selective inhibitor of HCMV replication.[4] Unlike many nucleoside analogs that target viral DNA synthesis, TCRB and its close analog, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), act through a distinct mechanism by inhibiting the processing and packaging of viral DNA.[5] This unique mode of action makes them attractive candidates for overcoming resistance to conventional antiviral therapies.
Structure-Activity Relationship of TCRB Analogs against HCMV
Systematic modifications of the TCRB scaffold have provided crucial insights into the structural requirements for potent anti-HCMV activity.
The nature and position of halogen substituents on the benzimidazole ring are critical for antiviral potency.
-
C2-Position: Substitution at the 2-position significantly influences activity. Replacing the 2-chloro group of TCRB with a bromine atom (to give BDCRB) results in a four-fold increase in anti-HCMV activity without a significant change in cytotoxicity.[4] However, further increasing the size of the halogen to iodine or introducing an amino group at this position leads to a marked decrease in activity.[4] This suggests that a halogen of a specific size and electronegativity at the C2-position is optimal for interaction with the viral target.
-
C5- and C6-Positions: The dichlorination pattern at the 5- and 6-positions is a key feature for potent activity. The parent compound, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), is only weakly active against HCMV and exhibits significant cytotoxicity.[4] The addition of the 2-chloro group in TCRB dramatically enhances antiviral potency and selectivity. Studies on 2-chloro-5,6-dihalobenzimidazole ribonucleosides have established an order of anti-HCMV activity as I ≈ Br ≈ Cl >> F > H = CH3.[6] However, cytotoxicity also increases with heavier halogens (I > Br > Cl), making TCRB a compound with a favorable therapeutic index.[6]
Table 1: Anti-HCMV Activity of C2- and C5/C6-Modified Benzimidazole Ribonucleosides
| Compound | R2 | R5 | R6 | IC50 (µM) vs. HCMV[1][4][6] |
| DRB | H | Cl | Cl | 42 |
| TCRB | Cl | Cl | Cl | 2.9 |
| BDCRB | Br | Cl | Cl | ~0.7 |
| 2-Iodo analog | I | Cl | Cl | Weakly active |
| 2-Amino analog | NH2 | Cl | Cl | Weakly active |
| 2-Chloro-5,6-dibromo analog | Cl | Br | Br | ~4 |
| 2-Chloro-5,6-diiodo analog | Cl | I | I | ~2 |
| 2-Chloro-5,6-difluoro analog | Cl | F | F | Inactive |
The ribose sugar at the N1-position is crucial for potent and selective anti-HCMV activity, as the aglycone TCB is significantly less active and more cytotoxic.[4] However, the viral target appears to tolerate a range of modifications at the 5'-position of the ribose ring.
-
5'-Modifications: A series of 5'-modified TCRB analogs, including 5'-O-alkyl and 5'-deoxy-5'-halo derivatives, have been synthesized and evaluated.[7] Many of these compounds retain significant anti-HCMV activity, with IC50 values in the low micromolar range.[7] Notably, the 5'-halogenated derivatives were found to be more potent than other 5'-modified analogs.[7] This indicates that the 5'-hydroxyl group is not essential for activity and that this position can be exploited for further optimization of pharmacokinetic properties.
Table 2: Anti-HCMV Activity of 5'-Modified TCRB Analogs
| 5'-Modification | IC50 (µM) vs. HCMV[7] |
| -OH (TCRB) | 2.9 |
| -OCH3 | 14.2 |
| -OC2H5 | 10.5 |
| -OC4H9 | 6.8 |
| -F | 1.8 |
| -Cl | 0.8 |
| -Br | 0.5 |
| -I | 0.7 |
| -N3 | 4.2 |
| -SCH3 | 5.6 |
Mechanistic Insights and Molecular Target
The unique mechanism of action of TCRB, which involves the inhibition of viral DNA maturation and packaging, distinguishes it from conventional anti-herpesvirus drugs.[5] This process is mediated by the viral terminase complex, which is composed of several proteins, including pUL56, pUL89, and pUL104. While the precise protein target of TCRB has not been definitively identified, resistance mutations have been mapped to genes encoding components of this complex, suggesting it as the likely site of action.[5]
The SAR data suggests that the overall shape, electronic distribution, and hydrogen bonding potential of the TCRB molecule are finely tuned for interaction with its target. The trichlorinated benzimidazole core likely engages in hydrophobic and halogen bonding interactions within a binding pocket, while the ribose moiety provides crucial interactions that enhance affinity and selectivity.
Figure 1: Key structural features of TCRB influencing its anti-HCMV activity.
Kinase Inhibitory Activity: Targeting Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[8] Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[9] Polyhalogenated benzimidazoles, including TCB, have been identified as potent ATP-competitive inhibitors of CK2.[10]
Structure-Activity Relationship of Benzimidazole-based CK2 Inhibitors
The SAR of benzimidazole derivatives as CK2 inhibitors highlights the importance of the halogenation pattern and substitutions at various positions of the core structure.
Halogen atoms, particularly bromine and chlorine, play a crucial role in the potent inhibition of CK2 by benzimidazole derivatives. They are known to form halogen bonds with backbone atoms in the hinge region of the kinase's ATP-binding pocket, thereby enhancing binding affinity.[11]
-
Tetrabromobenzimidazole (TBBi): This compound is a well-characterized and potent CK2 inhibitor.[1] The four bromine atoms occupy key positions within the active site, contributing significantly to its inhibitory activity.
-
This compound (TCB): While less studied than its tetrabrominated counterpart, the trichloro substitution pattern of TCB also confers significant CK2 inhibitory activity. The related compound, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), exhibits a Ki of 23 µM against CK2.[12]
-
N1-Position: Substitution at the N1-position with various groups can modulate the inhibitory potency and pharmacokinetic properties of benzimidazole-based CK2 inhibitors. The introduction of a ribose moiety, as in DRB, demonstrates that this position is amenable to substitution. Further exploration with different substituents at this position is a viable strategy for developing more potent and selective inhibitors.
-
C2-Position: Modifications at the C2-position can significantly impact CK2 inhibition. For instance, the introduction of a dimethylamino group in 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) leads to a potent CK2 inhibitor.[8]
Table 3: CK2 Inhibitory Activity of Halogenated Benzimidazoles and Related Compounds
| Compound | Structure | Ki (µM)[12] | IC50 (µM)[1][10] |
| DRB | 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | 23 | - |
| TBBt | 4,5,6,7-tetrabromobenzotriazole | - | Low µM |
| TBBi | 4,5,6,7-tetrabromobenzimidazole | - | Low µM |
| DMAT | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | - | Low µM |
Molecular Interactions with the CK2 Active Site
Crystal structures of CK2 in complex with benzimidazole-based inhibitors have provided invaluable insights into their binding mode. These inhibitors typically occupy the ATP-binding pocket, forming key interactions with the hinge region. The halogen atoms often form halogen bonds with the backbone carbonyls of residues such as Glu114 and Val116.[11] The benzimidazole core itself engages in hydrophobic interactions within the pocket. Substituents at the N1- and C2-positions can project into different regions of the active site, offering opportunities to enhance affinity and selectivity through interactions with specific amino acid residues.
Figure 2: Schematic of key interactions of TCB-based inhibitors within the CK2 active site.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For TCB, this would involve the reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable C1 source that can be subsequently chlorinated or directly with a chlorinated C1 source. Microwave-assisted synthesis has emerged as a rapid and efficient method for generating benzimidazole libraries.[13]
Step-by-step Methodology (Illustrative):
-
Starting Material Synthesis: Synthesize 4,5-dichloro-1,2-phenylenediamine. This can be achieved through the reduction of 1,2-dichloro-4,5-dinitrobenzene.
-
Condensation Reaction: React 4,5-dichloro-1,2-phenylenediamine with an appropriate C1 source, such as formic acid or a derivative, under acidic conditions (e.g., in the presence of polyphosphoric acid) and heat to induce cyclization to form 5,6-dichlorobenzimidazole.
-
Chlorination: The resulting 5,6-dichlorobenzimidazole can then be chlorinated at the 2-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to yield this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
Synthesis of 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)
The synthesis of TCRB typically involves the glycosylation of the TCB heterocycle.[1]
Step-by-step Methodology:
-
Preparation of the Glycosyl Donor: Prepare a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Glycosylation: React this compound with the protected ribose derivative in the presence of a Lewis acid catalyst (e.g., SnCl4) in an aprotic solvent (e.g., acetonitrile). This reaction typically yields a mixture of N1- and N3-glycosylated products, with the N1-isomer being the desired product.
-
Deprotection: Remove the protecting groups from the ribose moiety using a base, such as sodium methoxide in methanol, to afford TCRB.
-
Purification: The final product is purified by column chromatography and/or recrystallization.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Step-by-step Methodology:
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts) in multi-well plates.
-
Viral Infection: Infect the cell monolayers with a known titer of HCMV.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and add a semi-solid overlay medium containing serial dilutions of the test compound (e.g., TCRB).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days).
-
Plaque Visualization and Counting: Fix and stain the cell monolayers to visualize and count the viral plaques.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
In Vitro Kinase Assay (CK2 Inhibition)
The inhibitory activity of TCB and its analogs against CK2 can be determined using a variety of in vitro kinase assay formats.
Step-by-step Methodology (Illustrative - using a radioactive assay):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate, ATP (spiked with [γ-32P]ATP), and a suitable buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using a suitable method (e.g., phosphocellulose paper binding).
-
Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel antiviral and anticancer agents. The extensive SAR studies on TCRB have elucidated the key structural features required for potent anti-HCMV activity and have highlighted its unique mechanism of action. Similarly, the understanding of how halogenated benzimidazoles interact with the ATP-binding site of CK2 provides a solid foundation for the rational design of selective kinase inhibitors.
Future research in this area should focus on several key aspects:
-
Precise Target Identification: Definitive identification of the viral protein target of TCRB will enable more targeted drug design and a deeper understanding of its mechanism of action.
-
Optimization of Pharmacokinetics: While many TCB derivatives exhibit potent in vitro activity, their in vivo efficacy can be limited by factors such as poor solubility and metabolic instability. Future synthetic efforts should focus on modifying the scaffold to improve its drug-like properties.
-
Exploration of Other Kinase Targets: The kinase inhibitory potential of the TCB scaffold may extend beyond CK2. Screening of TCB libraries against a broader panel of kinases could uncover novel therapeutic opportunities.
-
Development of Dual-Targeting Agents: Given the dual antiviral and kinase inhibitory properties of some benzimidazole derivatives, the development of single molecules that can target both viral and host cell pathways represents an exciting avenue for future research.
By leveraging the knowledge of the structure-activity relationships detailed in this guide, researchers are well-equipped to design and synthesize novel this compound derivatives with enhanced therapeutic potential.
References
- 1. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Human cytomegalovirus entry into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. Identification of Proteins in Human Cytomegalovirus (HCMV) Particles: the HCMV Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of HCMV-derived T cell epitopes in seropositive individuals through viral deletion models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole synthesis [organic-chemistry.org]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Trichlorobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole core, a versatile heterocyclic scaffold, has given rise to a plethora of compounds with significant biological activities. Among these, the trichlorinated derivatives stand out for their potent and specific activities, ranging from anthelmintic to antiviral and beyond. This technical guide provides a comprehensive exploration of the discovery and historical development of trichlorobenzimidazoles, charting a course from the foundational synthesis of the benzimidazole ring system to the targeted development of key trichlorinated therapeutic agents. We will delve into the seminal discoveries, the evolution of synthetic methodologies, and the elucidation of the unique mechanisms of action that underpin the therapeutic utility of these compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the rich history and scientific ingenuity that have shaped this important class of molecules.
The Dawn of the Benzimidazole Era: A Historical Prelude
The story of trichlorobenzimidazoles is intrinsically linked to the broader history of their parent scaffold, the benzimidazole ring. The first synthesis of a benzimidazole derivative is credited to Hoebrecker in 1872. However, it was the discovery of the biological significance of a benzimidazole derivative, 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, as a key structural component of vitamin B12 in the 1950s that ignited significant interest in this heterocyclic system within the scientific community.[1] This discovery spurred chemists to explore the synthesis and potential therapeutic applications of a wide array of benzimidazole analogues.
A pivotal moment in the history of benzimidazole-based therapeutics arrived in 1961 with the discovery of the potent broad-spectrum anthelmintic activity of thiabendazole.[2] This breakthrough triggered a cascade of research and development efforts by pharmaceutical companies worldwide, leading to the synthesis of thousands of benzimidazole derivatives and the eventual commercialization of several important anthelmintic drugs.[1] This intensive investigation into the structure-activity relationships of benzimidazoles laid the essential groundwork for the later discovery of the unique properties of their trichlorinated counterparts.
The Emergence of Trichlorobenzimidazoles: Key Discoveries and Milestones
The introduction of chlorine atoms onto the benzimidazole scaffold was found to significantly modulate the biological activity of the resulting compounds. This led to the focused exploration of polychlorinated benzimidazoles, with the trichloro-substituted derivatives demonstrating particularly noteworthy and distinct therapeutic profiles.
Triclabendazole: A Paradigm Shift in Anthelmintic Therapy
The most prominent example of a trichlorobenzimidazole in clinical use is Triclabendazole . Developed by Ciba-Geigy (now part of Novartis) in the early 1980s, Triclabendazole emerged from extensive research programs aimed at discovering novel anthelmintic agents.[2][3] It is chemically known as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole.[3]
Initially introduced as a veterinary fasciolicide under the brand name Fasinex, its exceptional efficacy against both the immature and adult stages of liver flukes, Fasciola hepatica and Fasciola gigantica, set it apart from other anthelmintics.[2][3] The first use in humans was reported in 1986, and it received its first regulatory approval for human use in Egypt in 1997.[3] Recognizing its critical role in treating fascioliasis, a neglected tropical disease, the World Health Organization (WHO) added Triclabendazole to its Model List of Essential Medicines.[3] In 2019, the U.S. Food and Drug Administration (FDA) approved Triclabendazole under the brand name Egaten for the treatment of fascioliasis in patients aged six years and older.[3]
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB): A Novel Antiviral Agent
In a separate line of investigation, the research group of Professor Leroy B. Townsend at the University of Michigan made significant contributions to the field of antiviral benzimidazoles. Their work on halogenated benzimidazole nucleosides led to the discovery of 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) as a potent and selective inhibitor of human cytomegalovirus (HCMV).[4][5]
This discovery was built upon earlier findings in the 1950s that showed the antiviral activity of other benzimidazole nucleosides. The addition of the three chlorine atoms to the benzimidazole ring in TCRB, combined with the ribofuranosyl moiety, resulted in a compound with a unique mechanism of action that did not involve the inhibition of viral DNA synthesis, a common mechanism for many antiviral drugs.[6] Instead, TCRB was found to inhibit viral DNA processing and assembly, representing a novel approach to antiviral therapy.[6]
The Art of Synthesis: Crafting the Trichlorobenzimidazole Core
The synthesis of trichlorobenzimidazoles requires a multi-step approach, often starting from appropriately substituted benzene derivatives. The specific substitution pattern of the chlorine atoms on the benzimidazole ring dictates the choice of starting materials and the synthetic strategy.
General Synthetic Strategies for the Benzimidazole Scaffold
The classical and most widely used method for the synthesis of the benzimidazole ring is the Phillips-Ladenburg condensation . This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. Modern variations of this method have been developed to improve yields and expand the substrate scope, including the use of microwave-assisted synthesis and various catalytic systems.
Another common approach is the Weidenhagen reaction , which utilizes aldehydes as the carbonyl source in the condensation with o-phenylenediamines.
Synthesis of Triclabendazole
The synthesis of Triclabendazole is a multi-step process that has been refined over the years for commercial production. A common synthetic route is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. Triclabendazole: new skills to unravel an old(ish) enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,5,6-Trichloro-1H-benzimidazole
Introduction: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in the landscape of drug discovery and development. Its structural analogy to endogenous purines facilitates interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Among the vast library of benzimidazole derivatives, halogenated analogues have garnered significant attention for their potent and often selective biological effects. This guide focuses on 2,5,6-Trichloro-1H-benzimidazole, a key intermediate and a bioactive molecule in its own right, with established applications in antiviral and cancer research.
This document provides a comprehensive overview of this compound, including its synthesis, characterization, and key applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible experimentation.
Chemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before its use in any experimental setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₃N₂ | [2] |
| Molecular Weight | 221.47 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | General knowledge |
| Melting Point | Not explicitly reported, but expected to be high based on related structures. | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | General knowledge |
Safety Precautions:
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most commonly achieved through the cyclocondensation of a substituted o-phenylenediamine with a suitable one-carbon source. The following protocol is adapted from established synthetic routes for halogenated benzimidazoles.
}
Materials and Reagents:
-
4,5-Dichloro-1,2-phenylenediamine
-
2,2,2-Trichloroacetic acid
-
4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Activated carbon
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and 2,2,2-trichloroacetic acid (1.1 equivalents).
-
Acid-Catalyzed Cyclocondensation: Add 4N hydrochloric acid to the flask, ensuring the reactants are fully submerged. The exact volume will depend on the scale of the reaction but should be sufficient to create a stirrable slurry.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Neutralization: Slowly add 10% sodium hydroxide solution to the cooled reaction mixture with stirring until the pH is neutral (pH 7). This will neutralize the excess hydrochloric acid.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol, add activated carbon to decolorize the solution if necessary, and filter while hot. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.
Characterization of this compound
Unequivocal characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data based on the structure of this compound and data from related compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 ppm (s, 1H, N-H): The acidic proton on the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift.
-
δ ~7.8-8.0 ppm (s, 2H, Ar-H): The two aromatic protons on the benzene ring are in a chemically equivalent environment and are expected to appear as a singlet. The exact chemical shift will be influenced by the electron-withdrawing chloro substituents.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
The spectrum is expected to show signals for the seven distinct carbon atoms in the molecule. The carbon at the 2-position, flanked by two nitrogen atoms and bearing a chlorine atom, will likely appear in the range of δ 140-150 ppm . The aromatic carbons will resonate in the region of δ 110-140 ppm .
-
2. Infrared (IR) Spectroscopy:
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.
-
~1620-1580 cm⁻¹: C=N stretching vibration.
-
~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.
-
~850-750 cm⁻¹: C-Cl stretching vibrations.
3. Mass Spectrometry (MS):
-
Electron Impact (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 220, with a characteristic isotopic pattern for three chlorine atoms ([M+2]⁺, [M+4]⁺, [M+6]⁺). Fragmentation may involve the loss of HCl and subsequent cleavage of the imidazole ring.
Application Notes: A Tool for Antiviral and Cancer Research
This compound and its derivatives have demonstrated significant potential in two primary areas of therapeutic research: antiviral and anticancer applications.
Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)
The ribonucleoside derivative of 2,5,6-trichlorobenzimidazole, known as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) , is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication.[3][4]
-
Mechanism of Action: Unlike many antiviral drugs that target viral DNA polymerase, TCRB acts at a later stage of the viral replication cycle.[5] It inhibits the processing of viral DNA concatemers, which are long strands of newly replicated viral DNA.[5] This disruption prevents the proper packaging of the viral genome into new capsids, thus halting the production of infectious virions.
-
Experimental Insights: Researchers can utilize this compound as a starting material for the synthesis of TCRB and other nucleoside analogs to explore structure-activity relationships (SAR) for anti-HCMV activity.[3] Furthermore, the non-nucleoside parent compound itself has shown some antiviral activity, suggesting it could be a scaffold for the development of novel non-nucleoside inhibitors.[3]
}
Anticancer Potential: Inhibition of Protein Kinase CK2
A growing body of evidence suggests that many halogenated benzimidazoles exert their biological effects, including anticancer activity, through the inhibition of protein kinase CK2 .[6][7]
-
The Role of CK2 in Cancer: CK2 is a serine/threonine kinase that is often overexpressed in cancer cells.[7] It plays a crucial role in promoting cell growth, proliferation, and survival by phosphorylating a wide range of proteins involved in these pathways.[7] Inhibition of CK2 can therefore lead to the induction of apoptosis (programmed cell death) in cancer cells.
-
Mechanism of Inhibition: Halogenated benzimidazoles, including this compound, are believed to act as ATP-competitive inhibitors of CK2.[8] They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates and thereby blocking its downstream signaling pathways.
-
Research Applications: this compound can be used as a chemical probe to study the role of CK2 in various cancer cell lines.[9] By treating cells with this compound, researchers can investigate the downstream effects of CK2 inhibition on cell cycle progression, apoptosis, and other cancer-related phenotypes. It also serves as a valuable starting point for the design and synthesis of more potent and selective CK2 inhibitors for therapeutic development.
}
Conclusion
This compound is a versatile and valuable compound for researchers in medicinal chemistry and drug development. Its straightforward synthesis and significant biological activities make it an attractive scaffold for the development of novel antiviral and anticancer agents. The detailed protocols and application notes provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, ultimately contributing to the advancement of therapeutic interventions for a range of diseases.
References
- 1. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2,5,6-Trichloro-1H-benzimidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2,5,6-Trichloro-1H-benzimidazole and the Advancement of Microwave-Assisted Synthesis
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] The specific derivative, this compound, is a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and materials with unique electronic properties. Traditional methods for the synthesis of benzimidazoles often require harsh reaction conditions, long reaction times, and the use of hazardous reagents, leading to significant waste generation.[3]
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[4][5] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[6][7] This technology provides a powerful tool to overcome the limitations of conventional heating methods, enabling cleaner and more efficient chemical transformations.[8]
This comprehensive guide provides a detailed protocol for the synthesis of this compound, leveraging the advantages of microwave irradiation. We present a robust two-step synthetic route, commencing with the microwave-assisted synthesis of 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one, followed by a chlorination step to yield the target compound. The causality behind experimental choices, safety considerations, and detailed analytical protocols are thoroughly discussed to ensure reproducibility and success.
Reaction Scheme
A two-step synthetic pathway is proposed for the efficient synthesis of this compound:
Step 1: Microwave-Assisted Synthesis of 5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one

Step 2: Chlorination of 5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one

Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the two-step synthesis of this compound.
Detailed Protocols
Part 1: Microwave-Assisted Synthesis of 5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one
This protocol is adapted from general procedures for the synthesis of benzimidazolones, optimized for microwave heating to enhance reaction efficiency.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4,5-Dichloro-1,2-phenylenediamine | ≥98% | Commercially Available[9][10] |
| Urea | Reagent Grade | Commercially Available |
| Ethylene Glycol | Anhydrous | Commercially Available |
| Deionized Water | In-house | |
| Ethanol | Reagent Grade | Commercially Available |
| Microwave Synthesizer | (e.g., CEM, Anton Paar) | |
| 10 mL Microwave Reaction Vial | ||
| Magnetic Stirrer Bar |
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, combine 4,5-dichloro-1,2-phenylenediamine (1.0 mmol, 177.03 g/mol ) and urea (1.2 mmol, 60.06 g/mol ).
-
Solvent Addition: Add 3 mL of ethylene glycol to the reaction vial. The use of a high-boiling, polar solvent like ethylene glycol is crucial for efficient energy absorption from microwaves and for reaching the desired reaction temperature.
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions outlined in the table below. The temperature and time can be optimized for the specific microwave system being used.
| Parameter | Value | Rationale |
| Temperature | 150 °C | To ensure sufficient activation energy for the cyclization reaction. |
| Time | 20 minutes | Significantly reduced from conventional heating times of several hours. |
| Power | Dynamic | The instrument will adjust the power to maintain the set temperature. |
| Stirring | High | To ensure homogeneous heating and mixing of reactants. |
-
Work-up and Isolation:
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into 20 mL of cold deionized water with stirring.
-
A precipitate of 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol to remove any residual ethylene glycol.
-
Dry the product under vacuum to obtain the crude 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one. The product is often of sufficient purity for the next step.
-
Part 2: Synthesis of this compound
This step involves the chlorination of the benzimidazolone intermediate. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one | From Step 1 | |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Round-bottom flask with reflux condenser | ||
| Heating Mantle |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one (1.0 mmol, 203.02 g/mol ) and add phosphorus oxychloride (5.0 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle and maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This will quench the excess phosphorus oxychloride.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization and Analytical Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | A broad singlet in the region of 12-13 ppm corresponding to the N-H proton. A singlet for the aromatic proton at C4(7). |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the C2 carbon of the benzimidazole ring. The chemical shifts will be influenced by the electron-withdrawing chlorine atoms. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₃Cl₃N₂ (m/z = 220.95) with the characteristic isotopic pattern for three chlorine atoms. |
| Melting Point | A sharp melting point should be observed for the purified compound. |
Discussion and Scientific Rationale
The choice of a microwave-assisted approach for the first step is grounded in the principles of green chemistry, aiming to reduce reaction times and energy consumption.[4][5] The cyclocondensation of o-phenylenediamines with urea to form benzimidazolones is a well-established reaction. Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent, leading to faster reaction rates.
For the second step, the chlorination of the benzimidazolone, phosphorus oxychloride is a standard and effective reagent for converting the carbonyl group to a chloro group. While this step is performed under conventional heating due to the nature of the reagent and the need for controlled reflux, the overall synthetic route remains more efficient due to the microwave-assisted first step.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; insufficient heating. | Optimize microwave conditions (increase time or temperature slightly). Ensure efficient stirring. |
| Loss of product during work-up. | Ensure complete precipitation by adding sufficient cold water. Wash the precipitate with minimal cold solvent. | |
| Incomplete reaction in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is refluxing properly. Extend the reaction time and monitor by TLC. |
| Impure starting material from Step 1. | Purify the intermediate from Step 1 by recrystallization before proceeding. | |
| Difficulty in purification | Presence of side products. | Optimize reaction conditions to minimize side reactions. Employ column chromatography for purification. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in organic synthesis. By employing a microwave-assisted strategy for the initial cyclization, this method offers significant advantages in terms of reaction time and efficiency compared to purely conventional approaches. The provided step-by-step instructions, along with the scientific rationale and troubleshooting guide, are intended to enable researchers to successfully synthesize this important compound for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | FD00402 [biosynth.com]
Application Notes & Protocols: Antiviral Assay Methods for 2,5,6-Trichloro-1H-benzimidazole
Introduction: The Scientific Rationale for Investigating 2,5,6-Trichloro-1H-benzimidazole (TCB)
This compound (TCB) and its derivatives belong to a class of benzimidazole compounds that have demonstrated potent and selective antiviral activity, particularly against Human Cytomegalovirus (HCMV).[1][2] HCMV is a ubiquitous herpesvirus that can cause severe, life-threatening disease in immunocompromised individuals, such as transplant recipients and AIDS patients, and is a leading cause of congenital birth defects.[1] The emergence of HCMV strains resistant to current therapies, which primarily target the viral DNA polymerase, necessitates the development of new antiviral agents with alternative mechanisms of action.[1]
TCB and its analogue, 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB), are distinguished by their unique mechanism. Unlike DNA polymerase inhibitors like ganciclovir, these compounds do not inhibit viral DNA synthesis.[2][3] Instead, they act late in the viral replication cycle by preventing the maturation and cleavage of viral DNA concatemers into unit-length genomes.[2][3] This process is mediated by the viral terminase complex, specifically involving the UL89 gene product.[2][3] This distinct target makes TCB and related compounds promising candidates for overcoming existing drug resistance.
These application notes provide a comprehensive guide for researchers to reliably assess the antiviral activity and cytotoxicity of TCB against HCMV. The protocols herein describe the gold-standard plaque reduction assay, quantitative PCR-based methods to probe the specific mechanism of action, and essential cytotoxicity assays to determine the compound's therapeutic window.
Essential Pre-Assay Preparation
Rigorous and consistent preparation of reagents, cells, and virus stocks is fundamental to the accuracy and reproducibility of any antiviral assay.
Compound Solubilization and Storage
-
Rationale: TCB is a small organic molecule with low aqueous solubility. A suitable organic solvent is required to create a concentrated stock solution that can be serially diluted in aqueous culture media. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing power and relatively low cellular toxicity at final concentrations.
-
Protocol:
-
Prepare a 10 mM or 20 mM stock solution of TCB in 100% cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Critical Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect viral replication. All experimental wells, including "virus only" and "cells only" controls, must contain the same final concentration of DMSO.
-
Cell Line Selection and Maintenance
-
Rationale: HCMV exhibits a narrow host range and replicates most efficiently in primary human fibroblasts. Human foreskin fibroblasts (HFFs) or human embryonic lung fibroblasts (e.g., MRC-5) are the standard, permissive cell lines for HCMV propagation and quantification.[4]
-
Protocol:
-
Culture HFFs or MRC-5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[5]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[5]
-
Passage cells upon reaching 80-90% confluency. It is critical to use cells at a low passage number for antiviral assays, as susceptibility to HCMV infection can decrease with excessive passaging.
-
HCMV Virus Stock Preparation and Titration
-
Rationale: A high-titer, well-characterized viral stock is essential for consistent infection across experiments. The titer, expressed as Plaque-Forming Units per milliliter (PFU/mL), must be accurately determined to achieve the desired Multiplicity of Infection (MOI).
-
Protocol:
-
Infect a T-175 flask of confluent HFFs with a low-passage HCMV strain (e.g., AD169 or Towne) at a low MOI (e.g., 0.01).
-
Incubate the culture until 80-95% of the cells exhibit cytopathic effect (CPE), typically 7-14 days post-infection.
-
Harvest the virus by collecting the supernatant. For cell-associated strains, scrape the cells into the medium and subject the suspension to three freeze-thaw cycles to release intracellular virions.
-
Clarify the lysate by low-speed centrifugation (e.g., 2,000 x g for 10 min) to remove cell debris.
-
Aliquot the supernatant (viral stock) and store at -80°C.
-
Determine the titer of the stock using the Plaque Reduction Assay protocol (Section 4.1) by performing serial dilutions.
-
Workflow for Antiviral Compound Evaluation
A logical progression of assays is crucial for efficient evaluation. The process begins with assessing compound toxicity, followed by primary efficacy screening, and concluding with mechanism-of-action studies.
Caption: Overall workflow for evaluating TCB's antiviral potential.
Core Antiviral and Cytotoxicity Protocols
Protocol: Cytotoxicity Assay
-
Objective: To determine the concentration of TCB that reduces the viability of uninfected host cells by 50% (CC₅₀). This is a critical parameter for assessing the compound's therapeutic window.[6]
-
Principle: Common methods rely on metabolic activity as an indicator of cell viability. For example, the MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6][7]
-
Methodology:
-
Cell Seeding: Seed HFFs into a 96-well plate at a density that will ensure they are ~80-90% confluent at the end of the assay (e.g., 1 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Compound Dilution: Prepare a 2x working stock of serial dilutions of TCB in culture medium. A typical range would be from 100 µM down to 0.1 µM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the TCB dilutions to the appropriate wells. Include "cells only" controls (medium with DMSO vehicle) and "blank" controls (medium only, no cells).[5]
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 7-12 days for a plaque reduction assay).
-
Viability Assessment (MTT Method):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percent viability against the log of the TCB concentration and use non-linear regression (dose-response curve) to determine the CC₅₀ value.
-
-
Protocol: Plaque Reduction Assay (PRA)
-
Objective: To quantify the inhibition of infectious virus production and determine the 50% effective concentration (EC₅₀) of TCB. The PRA is considered the "gold standard" for assessing antiviral activity.[4]
-
Principle: This assay measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death caused by viral replication. Each plaque is assumed to originate from a single infectious virus particle.
-
Methodology:
-
Cell Seeding: Seed HFFs in 24-well or 12-well plates and grow until just confluent.[4]
-
Infection: Aspirate the culture medium. Inoculate the cell monolayers with HCMV diluted to produce 40-80 plaques per well in the control group.[4]
-
Adsorption: Allow the virus to adsorb for 90-120 minutes at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution.
-
Treatment and Overlay:
-
During the adsorption period, prepare the overlay medium. Mix a 2x concentration of culture medium (containing 2x FBS and antibiotics) with a 1% solution of low-melting-point agarose or methylcellulose to achieve a final semi-solid concentration of 0.4-0.5%.
-
Prepare serial dilutions of TCB in this overlay medium.
-
After adsorption, carefully aspirate the viral inoculum.
-
Add 1-2 mL of the TCB-containing overlay medium to each well. Include "virus only" controls (overlay with vehicle) and "cells only" controls.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 to 14 days, or until clear plaques are visible in the control wells.[4][8]
-
Staining and Counting:
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each TCB concentration compared to the "virus only" control.
-
Plot the percentage of inhibition against the log of the TCB concentration and use non-linear regression to determine the EC₅₀ value.
-
-
Mechanistic Assay: Probing the Inhibition of Viral DNA Maturation
Given TCB's known mechanism of action, a quantitative PCR (qPCR) assay is the most direct method to confirm its effect on viral DNA accumulation.
Caption: HCMV replication cycle highlighting TCB's target.
Protocol: qPCR-Based Viral DNA Replication Assay
-
Objective: To quantify the effect of TCB on the accumulation of viral DNA, directly testing its inhibitory action on DNA maturation and packaging, which prevents the stable accumulation of genomes.
-
Principle: This assay uses real-time PCR to measure the number of viral DNA copies relative to a stable host cell gene. A reduction in the viral DNA copy number in TCB-treated cells compared to untreated controls indicates inhibition.[9][10]
-
Methodology:
-
Infection and Treatment: Seed HFFs in a 24-well plate. Infect confluent monolayers with HCMV at an MOI of 1-3. After a 2-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of TCB.
-
Time Course: Harvest cells at different time points post-infection (e.g., 24, 48, 72, 96 hours). This allows for monitoring the kinetics of DNA accumulation.
-
DNA Extraction: Wash the harvested cells with PBS and extract total DNA (both cellular and viral) using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).[10]
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Use primers specific for a conserved HCMV gene (e.g., UL54 - DNA polymerase, or UL83 - pp65).[10][11]
-
Use a separate set of primers for a single-copy host reference gene (e.g., RNase P or albumin) for normalization.[10]
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral and host genes for each sample.
-
Calculate the relative quantity of viral DNA using the ΔΔCt method, normalizing the viral gene Ct to the host gene Ct.
-
Compare the relative viral DNA levels in TCB-treated samples to the untreated virus control at each time point to determine the percentage of inhibition.
-
-
Data Interpretation and Presentation
Consistent and clear data presentation is crucial for interpreting results. Key parameters should be summarized in a table.
| Compound | CC₅₀ (µM) [Host Cell Line] | EC₅₀ (µM) [Virus Strain] | Selectivity Index (SI) |
| This compound (TCB) | Value from Assay 4.1 | Value from Assay 4.2 | CC₅₀ / EC₅₀ |
| Positive Control (e.g., Ganciclovir) | >100 | ~1-5 | >20-100 |
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%. A higher CC₅₀ value is desirable.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication (e.g., plaque formation) by 50%. A lower EC₅₀ value indicates higher potency.
-
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀. The SI is a critical measure of the compound's therapeutic window. A higher SI value (typically >10) indicates that the compound is selectively toxic to the virus at concentrations that are not harmful to the host cell, making it a more promising drug candidate.[12]
References
- 1. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Human Cytomegalovirus Loads by Quantitative Real-Time PCR for Monitoring Clinical Intervention in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Human Cytomegalovirus DNA by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Note: A Comprehensive Guide to the Single-Crystal X-ray Crystallography of 2,5,6-Trichloro-1H-benzimidazole
Abstract
This guide provides a detailed protocol for the single-crystal X-ray diffraction (SCXRD) analysis of 2,5,6-Trichloro-1H-benzimidazole. This compound is a key synthetic precursor for various pharmacologically significant molecules, including the widely used anthelmintic drug Triclabendazole. Elucidating its precise three-dimensional atomic arrangement is paramount for understanding its solid-state properties, reactivity, and potential polymorphs, which are critical aspects in drug development and materials science. This document offers an in-depth methodology, from crystal growth to data validation and deposition, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Structural Elucidation
This compound is a halogenated heterocyclic compound whose derivatives are known for a range of biological activities.[1][2] Its structural backbone is a core component of numerous pharmaceuticals. Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the molecular structure of such compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3][4] This atomic-level insight is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's 3D shape influences its biological function.
-
Polymorph Screening: Identifying different crystalline forms that can impact solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).
-
Computational Modeling: Providing an accurate experimental structure for computational chemistry and drug design studies.[5][6]
This guide addresses the primary bottleneck in SCXRD: the growth of high-quality single crystals, and proceeds through the entire workflow to final data validation and deposition.[7]
Physicochemical Properties & Safe Handling
Before beginning experimental work, it is essential to understand the properties of this compound.
Table 1: Properties of this compound
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C₇H₃Cl₃N₂ | [8] |
| Molecular Weight | 221.47 g/mol | [8] |
| Appearance | Expected to be a white to off-white solid | Based on similar benzimidazole structures. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, and acetone. | Solubility screening is a prerequisite for crystallization. |
| Safety | Handle with standard laboratory precautions: wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust. | Refer to the material's Safety Data Sheet (SDS). |
Protocol I: Single Crystal Growth
The most critical and often challenging step is obtaining diffraction-quality crystals (typically >0.1 mm in all dimensions with no visible defects).[9] Due to the planar, rigid nature of the benzimidazole core and the presence of halogens, the molecule has a high propensity for π-π stacking and halogen bonding, which can be leveraged for crystallization.
Rationale for Method Selection
For small organic molecules like this compound, solution-based methods are most effective.[10] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.[11] We will focus on three primary techniques: Slow Evaporation, Vapor Diffusion, and Slow Cooling.
Step-by-Step Crystallization Screening Protocol
-
Purity Assessment: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.[11] Recrystallize the bulk material if necessary.
-
Solvent Screening:
-
In small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (see Table 2).
-
Identify solvents where the compound is moderately soluble. If it is too soluble, crystal growth will be difficult; if it is insoluble, it cannot be crystallized from that solvent.[10]
-
-
Prepare a Saturated Stock Solution:
-
Choose a solvent in which the compound is moderately soluble (e.g., Acetone, Methanol).
-
Prepare a nearly saturated solution by dissolving the compound until a small amount of solid material remains at the bottom.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[12]
-
-
Set Up Crystallization Experiments:
-
Method A: Slow Evaporation:
-
Dispense the filtered, saturated solution into several small, clean vials (e.g., 2 mL vials).
-
Cover the vials with a cap, but do not seal tightly. Puncture the cap with a needle or use parafilm with pinholes to allow for slow solvent evaporation.
-
Place the vials in a vibration-free location.[11]
-
-
Method B: Liquid-Vapor Diffusion:
-
Dispense the filtered, saturated solution (using a "good" solvent) into a small inner vial.
-
Place this inner vial inside a larger, sealable outer vial (e.g., a 20 mL scintillation vial).
-
Add an "anti-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the "good" solvent, see Table 2) to the outer vial, ensuring the level is below the top of the inner vial.[13]
-
Seal the outer vial. The anti-solvent vapor will slowly diffuse into the saturated solution, reducing the compound's solubility and inducing crystallization.[12]
-
-
Method C: Slow Cooling:
-
Create a saturated solution in a suitable solvent at a slightly elevated temperature (e.g., 40-50°C).
-
Seal the vial and place it in an insulated container (e.g., a dewar filled with warm water or a programmable heating block) to cool down to room temperature over 24-48 hours.[13]
-
-
-
Monitor and Harvest:
-
Check the vials periodically (without disturbing them) over several days to weeks.
-
Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, ensuring they do not dry out by keeping them coated in their mother liquor or paratone/mineral oil.
-
Recommended Solvent Systems
Table 2: Suggested Solvents for Crystallization Screening
| Good Solvents (for dissolving) | Anti-Solvents (for diffusion) | Notes |
|---|---|---|
| Dichloromethane (DCM) | Pentane, Hexane, Diethyl Ether | A common and effective system.[13] |
| Acetone | Water, Heptane | Acetone is volatile, good for evaporation. |
| Methanol / Ethanol | Water, Diethyl Ether | The polarity difference promotes crystallization. |
| Toluene | Hexane, Pentane | Good for aromatic compounds.[12] |
| Tetrahydrofuran (THF) | Heptane, Diethyl Ether | Another reliable option. |
Crystallization Workflow Diagram
Caption: Workflow for growing single crystals of this compound.
Protocol II: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it must be mounted and exposed to an X-ray beam to collect the diffraction pattern.
Step-by-Step Data Collection Protocol
-
Crystal Selection and Mounting:
-
Under a microscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or satellite growths.
-
Using a cryo-loop (nylon loop), carefully pick up the crystal along with a small amount of cryoprotectant (e.g., paratone oil) to prevent it from drying or degrading in the X-ray beam.
-
Mount the loop on a goniometer head.
-
-
Mounting on Diffractometer:
-
Carefully attach the goniometer head to the diffractometer.
-
Flash-cool the crystal to the desired temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality data.[14]
-
-
Unit Cell Determination:
-
Collect a few initial frames (scans) to locate the diffraction spots.
-
Use the diffractometer software to automatically index these spots and determine the preliminary unit cell parameters and Bravais lattice.
-
-
Data Collection Strategy:
-
Based on the crystal system (e.g., monoclinic, orthorhombic), the software will calculate an optimal strategy to collect a complete and redundant dataset.[14] This involves a series of scans (runs) at different crystal orientations (phi and omega angles).
-
Key parameters to set are exposure time per frame (e.g., 5-30 seconds, depending on crystal diffraction strength) and scan width (e.g., 0.5-1.0 degrees).
-
-
Execute Data Collection:
-
Start the full data collection run. This can take several hours.
-
-
Data Integration and Reduction:
-
After collection, the software integrates the raw diffraction images to determine the intensity and position of each reflection (h, k, l).
-
The data is then corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). An absorption correction is particularly important for compounds containing heavier atoms like chlorine.[14]
-
The output is a reflection file (typically with a .hkl extension) containing the h, k, l indices and their corresponding intensities and standard deviations.
-
Typical Data Collection Parameters
Table 3: Example Data Collection and Refinement Parameters
| Parameter | Typical Value | Rationale |
|---|---|---|
| Temperature | 100 K | Reduces atomic thermal motion, improves data quality.[14] |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small molecule crystallography. |
| Detector Distance | 50-60 mm | Balances resolution and spot separation. |
| Exposure Time | 5-30 s / frame | Dependent on crystal size and diffracting power. |
| Data Completeness | > 99% | Ensures all unique reflections are measured. |
| Redundancy | > 2 | Multiple measurements of equivalent reflections improve data statistics. |
| R_int | < 0.05 | A low value indicates good agreement between equivalent reflections. |
Protocol III: Structure Solution and Refinement
This phase involves converting the diffraction data into a 3D atomic model and refining that model to best fit the experimental data. Programs like SHELXT for solution and SHELXL for refinement are the gold standard.[15][16]
Causality in Structure Solution and Refinement
The diffraction pattern is mathematically related to the electron density in the crystal via a Fourier transform.[9] However, this transformation requires phase information, which is lost during the experiment. Structure solution methods are designed to solve this "phase problem."
-
Direct Methods (SHELXT): This statistical approach is highly effective for small molecules. It uses probability relationships between the intensities of reflections to derive initial phase estimates, which are then used to calculate an initial electron density map.
-
Least-Squares Refinement (SHELXL): Once an initial model is built from the electron density map, its parameters (atomic coordinates, displacement parameters) are adjusted iteratively to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.[17]
Step-by-Step Solution and Refinement Protocol
-
Structure Solution:
-
Use a program like SHELXT or Olex2's xt command. Provide the .ins and .hkl files generated during data reduction.
-
The program will determine the space group and generate an initial structural model by assigning atoms to the strongest peaks in the initial electron density map.
-
-
Initial Refinement:
-
Examine the initial model. The heavy chlorine atoms and the benzimidazole core should be readily identifiable.
-
Perform initial isotropic refinement cycles. In this stage, atoms are modeled as spheres with uniform thermal motion.
-
-
Anisotropic Refinement:
-
Refine all non-hydrogen atoms anisotropically. This models atoms as ellipsoids, accounting for directional thermal vibration, which is a more physically realistic model.[18]
-
-
Hydrogen Atom Placement:
-
Hydrogen atoms are typically not visible in the electron density map due to their low scattering power.
-
Place them in geometrically calculated positions using a riding model (e.g., AFIX instructions in SHELXL). The N-H proton on the imidazole ring should be located from the difference Fourier map.[15]
-
-
Difference Fourier Map Analysis:
-
Calculate a difference electron density map (Fo-Fc). Large positive or negative peaks can indicate missing atoms, incorrectly assigned atoms, or disorder. The map should be relatively flat (< ±0.5 e Å⁻³) for a good final model.
-
-
Convergence:
-
Continue refinement until the model converges, meaning the shifts in atomic parameters between cycles are negligible.[19]
-
-
Final Report Generation:
-
The refinement program will generate a Crystallographic Information File (CIF) and a .res file containing the final model parameters. The CIF file is the standard format for reporting and archiving crystallographic data.[20]
-
Structure Solution and Refinement Workflow
Caption: Workflow for solving and refining the crystal structure.
Data Validation and Deposition
Scientific integrity requires that crystallographic data be validated and, upon publication, made publicly available.
Validation Criteria
Before deposition, the final CIF must be checked for correctness and quality. The International Union of Crystallography (IUCr) provides a free checkCIF service.[21]
Table 4: Key Crystallographic Validation Metrics
| Metric | Acceptable Value | Significance |
|---|---|---|
| R1 | < 0.05 (for I > 2σ(I)) | Agreement factor between observed and calculated structure factor amplitudes. A lower value is better.[19] |
| wR2 | < 0.15 (for all data) | Weighted agreement factor based on intensities (F²).[19] |
| GooF (S) | ~ 1.0 | Goodness of Fit. A value near 1 indicates a good model and appropriate data weighting.[19] |
| Max/Min Residual Density | < ±0.5 e Å⁻³ | Indicates the absence of significant unmodeled electron density. |
| Flack Parameter | ~ 0 (with small esd) | For non-centrosymmetric space groups; determines the absolute structure.[15] |
Any alerts generated by checkCIF (especially A or B level alerts) should be investigated and either resolved or explained.[22]
Data Deposition
Structural data should be deposited with a public repository, most commonly the Cambridge Crystallographic Data Centre (CCDC).[23][24]
-
Prepare Deposition Files: This includes the final CIF and the structure factor file (.fcf) generated by SHELXL.[22]
-
Go to the CCDC Deposition Service: Navigate to the CCDC's online deposition service.[24]
-
Upload and Validate: Upload the CIF. The CCDC service integrates the IUCr's checkCIF routine to validate the data upon submission.[22]
-
Receive Deposition Number: Upon successful deposition, you will receive a unique CCDC deposition number for each structure. This number must be included in any manuscript for publication to allow reviewers and readers to access the data.[22][25]
Conclusion
This application note provides a comprehensive and technically grounded protocol for the single-crystal X-ray crystallographic analysis of this compound. By following these self-validating steps—from meticulous crystal growth and precise data collection to rigorous refinement and public deposition—researchers can ensure the generation of high-quality, reliable, and reproducible structural data. This information is invaluable for advancing research in medicinal chemistry, drug development, and materials science.
References
- 1. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excillum.com [excillum.com]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. How To [chem.rochester.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. scribd.com [scribd.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 17. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 18. ou.edu [ou.edu]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. iucr.org [iucr.org]
- 21. iucr.org [iucr.org]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 25. coretrustseal.org [coretrustseal.org]
Application Notes & Protocols: 2,5,6-Trichloro-1H-benzimidazole (TCB) in Antiviral Drug Development
For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.
Introduction: The Need for Novel Antiviral Strategies
Human cytomegalovirus (HCMV), a ubiquitous herpesvirus, poses a significant threat to immunocompromised individuals, including transplant recipients and those with HIV, as well as newborns.[1] Current therapeutic options, such as ganciclovir (GCV) and foscarnet, primarily target the viral DNA polymerase.[2][3] However, their efficacy is often limited by toxicity and the emergence of drug-resistant viral strains, creating a pressing need for antiviral agents with alternative mechanisms of action.[4][5]
The benzimidazole class of compounds has emerged as a promising source of novel antiviral agents.[6] Specifically, 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), a ribonucleoside analog of TCB, has demonstrated potent and selective activity against HCMV.[7] These compounds operate through mechanisms distinct from traditional DNA polymerase inhibitors, offering a valuable tool for combating resistant HCMV infections.[2][4] This guide provides a detailed overview of the application of TCB and its analogs in antiviral research, focusing on their mechanism of action and providing robust protocols for their evaluation.
Mechanism of Action: Targeting Viral Maturation and Kinase Activity
The antiviral power of the trichlorobenzimidazole scaffold lies in its ability to disrupt the later stages of the viral replication cycle. Unlike polymerase inhibitors, which halt DNA synthesis, TCRB and its analog 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) do not inhibit viral DNA synthesis at effective concentrations.[2][8] Instead, they interfere with the maturation and processing of viral DNA, preventing the cleavage of high-molecular-weight DNA concatemers into unit-length genomes for packaging into new virions.[2][3][8] This mechanism involves the gene products of UL89 and UL56, which are components of the viral terminase complex.[2][3]
Furthermore, other benzimidazole derivatives like maribavir have been shown to target the HCMV UL97 protein kinase.[1][2][9] This kinase is crucial for multiple stages of viral replication, including viral DNA synthesis, capsid nuclear egress, and the phosphorylation of both viral and cellular proteins.[9][10][11][12] By inhibiting UL97, these compounds disrupt critical viral processes downstream of DNA synthesis.[9] The unique targets of benzimidazoles make them effective against HCMV strains that are resistant to conventional drugs like ganciclovir.[4][13]
Visualizing the Antiviral Mechanism of Benzimidazoles
The following diagram illustrates the key intervention points of benzimidazole compounds in the HCMV replication cycle compared to traditional DNA polymerase inhibitors.
Caption: Inhibition points of antivirals in the HCMV replication cycle.
Core Experimental Protocols
Evaluating the antiviral potential of 2,5,6-Trichloro-1H-benzimidazole requires a systematic, multi-assay approach. The following protocols provide a framework for determining cytotoxicity, antiviral efficacy, and the selectivity of the compound.
Protocol 1: Determination of Compound Cytotoxicity (CC50)
Before assessing antiviral activity, it is crucial to determine the concentration at which TCB is toxic to the host cells.[14][15] This establishes a therapeutic window for subsequent antiviral assays. The 50% cytotoxic concentration (CC50) is a standard metric.[16]
Objective: To determine the concentration of TCB that reduces the viability of host cells by 50%.
Materials:
-
Human Foreskin Fibroblasts (HFF) or other HCMV-permissive cell line (e.g., MRC-5).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
TCB stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTT or XTT reagent for cell viability assessment.[17]
-
Solubilization solution (e.g., DMSO or 20% SDS).[17]
Procedure:
-
Cell Seeding: Seed HFF cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C to allow for monolayer formation.[16]
-
Compound Dilution: Prepare a series of two-fold dilutions of the TCB stock solution in growth medium. Concentrations may range from 0.1 µM to 100 µM.[16][18] Include a "cells only" control (medium with DMSO, no TCB).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared TCB dilutions to triplicate wells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 7 days for a plaque reduction assay).[19]
-
Viability Assay (MTT/XTT):
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the TCB concentration and use non-linear regression to determine the CC50 value.[16]
Protocol 2: Antiviral Efficacy by Plaque Reduction Assay (EC50)
The plaque reduction assay is the gold standard for quantifying the inhibition of viral replication.[19][20] It measures the ability of a compound to reduce the number of infectious virus particles.[20]
Objective: To determine the 50% effective concentration (EC50) of TCB required to inhibit HCMV plaque formation.
Materials:
-
Confluent monolayers of HFF cells in 24-well plates.
-
HCMV strain (e.g., AD169).
-
TCB dilutions prepared in maintenance medium (DMEM with 2% FBS).
-
Overlay Medium: 0.4-0.5% agarose or methylcellulose in maintenance medium.[19][21]
-
10% Formalin for fixing.
-
0.8% Crystal Violet stain.[19]
Procedure:
-
Infection: Inoculate confluent HFF monolayers with HCMV at a multiplicity of infection (MOI) that yields 40-80 plaques per well.[19]
-
Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.[19]
-
Treatment: Aspirate the inoculum and overlay the cells with 1.5 mL of overlay medium containing various concentrations of TCB (based on the CC50 results). Include a "virus only" control (no TCB). Use three wells per concentration.[19]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until clear plaques are visible in the control wells.[19][21]
-
Fixing and Staining:
-
Fix the cell monolayers with 10% formalin.
-
Aspirate the formalin and stain with 0.8% crystal violet for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the plaques in each well using a microscope at low power.[19]
-
Calculation: Calculate the percentage of plaque reduction for each TCB concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the TCB concentration.
Visualizing the Antiviral Assay Workflow
This diagram outlines the sequential steps for evaluating an antiviral compound like TCB.
Caption: Workflow for determining the antiviral profile of TCB.
Data Interpretation and Key Metrics
The primary goal of these assays is to determine the therapeutic potential of TCB. This is summarized by the Selectivity Index (SI).
-
CC50 (50% Cytotoxic Concentration): The concentration of TCB that causes a 50% reduction in host cell viability. A higher CC50 value is desirable, indicating lower toxicity.
-
EC50 (50% Effective Concentration): The concentration of TCB that inhibits viral replication (e.g., plaque formation) by 50%. A lower EC50 value is desirable, indicating higher potency.
-
Selectivity Index (SI): Calculated as SI = CC50 / EC50 . The SI is a crucial measure of a compound's therapeutic window. A higher SI value indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells. An SI > 10 is generally considered promising for further development.[18]
Table 1: Example Antiviral Data for Benzimidazole Analogs against HCMV
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| TCRB | Terminase Complex | 2.9[7] | > 100[7] | > 34.5 |
| BDCRB | Terminase Complex | ~0.7 | > 100 | > 140 |
| Maribavir | UL97 Kinase | < 0.1[9] | ~20[9] | > 200 |
| Ganciclovir | DNA Polymerase | ~5[8] | > 100 | > 20 |
Note: Values are approximate and can vary based on the specific HCMV strain, cell line, and assay conditions.
Conclusion and Future Directions
This compound and its analogs represent a valuable class of compounds for the development of new anti-HCMV therapies. Their unique mechanisms of action, targeting viral terminase or the UL97 kinase, make them effective against drug-resistant strains and excellent candidates for combination therapies.[5] The protocols outlined in this guide provide a robust framework for researchers to evaluate the cytotoxicity and efficacy of TCB and similar compounds, enabling the identification of lead candidates for preclinical development. Future research should focus on optimizing the benzimidazole scaffold to improve potency and pharmacokinetic properties, as well as exploring its efficacy against a broader range of clinical HCMV isolates.
References
- 1. What are UL97 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Inhibition of cytomegalovirus genome maturation by the halogenated ben" by Anne Sauer [scholarscompass.vcu.edu]
- 4. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of current and novel antivirals in combination against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of maribavir on the autophosphorylation of ganciclovir resistant mutants of the cytomegalovirus UL97 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Human Cytomegalovirus UL97 Protein Kinase, an Antiviral Drug Target, Is Required at the Stage of Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Cytomegalovirus Cyclin-Dependent Kinase Ortholog pUL97 as a Multifaceted Regulator and an Antiviral Drug Target [mdpi.com]
- 13. Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 2,5,6-Trichloro-1H-benzimidazole
Introduction: Unveiling the Therapeutic Potential of 2,5,6-Trichloro-1H-benzimidazole through High-Throughput Screening
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] this compound (TCB) is a halogenated benzimidazole derivative with significant potential for drug discovery. Its structural alerts, particularly the trichlorinated benzene ring, suggest a high likelihood of interaction with specific biological targets. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to designing and executing high-throughput screening (HTS) campaigns utilizing TCB and its analogs to identify and characterize novel modulators of key cellular pathways.
A significant body of evidence points towards derivatives of TCB acting as potent and selective inhibitors of Protein Kinase CK2 (formerly Casein Kinase 2).[4][5][6] CK2 is a highly conserved serine/threonine kinase that is implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and gene expression.[5][6] Dysregulation of CK2 activity is a hallmark of various diseases, particularly cancer, making it a prime therapeutic target.[7][8] This guide will therefore focus on the application of TCB in HTS assays for the discovery of novel CK2 inhibitors, while also acknowledging its potential in other therapeutic areas such as antiviral research.[9][10]
We will delve into the mechanistic rationale for targeting CK2, provide detailed, step-by-step protocols for robust HTS assays, and discuss the critical subsequent steps of hit validation and characterization. The methodologies presented herein are designed to be adaptable and provide a solid foundation for a successful screening campaign.
The Scientific Rationale: Targeting the "Master Regulator" Kinase CK2
Protein Kinase CK2 is a constitutively active enzyme, a characteristic that distinguishes it from many other kinases that require specific activation signals.[8] It exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[5] CK2 phosphorylates a vast number of substrates, influencing numerous signaling pathways critical for cell survival and proliferation.[6][8] In many cancer types, CK2 is found to be upregulated, contributing to tumor progression and resistance to therapy.[7][8]
The ATP-binding pocket of the CK2 catalytic subunits presents a druggable target for small molecule inhibitors.[6] Compounds like TCB and its derivatives are often ATP-competitive inhibitors, meaning they bind to this pocket and prevent the binding of ATP, thereby blocking the phosphorylation of CK2 substrates.[4][6] The primary goal of an HTS campaign with TCB is to identify potent and selective inhibitors of CK2 that can serve as starting points for the development of novel therapeutics.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed ATP-competitive inhibition of Protein Kinase CK2 by this compound.
Caption: ATP-competitive inhibition of CK2 by TCB.
High-Throughput Screening Workflow: A Step-by-Step Guide
A successful HTS campaign requires meticulous planning and execution. The following workflow outlines the key stages, from initial assay development to hit confirmation.
Caption: A typical workflow for an HTS campaign.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen for CK2 Inhibitors using a Luminescence-Based Assay
This protocol describes a homogenous, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
Objective: To identify compounds that inhibit CK2 activity from a large chemical library at a single concentration.
Materials:
-
Recombinant human Protein Kinase CK2 holoenzyme
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
This compound (as a potential hit or reference compound)
-
Known CK2 inhibitor (e.g., TBB, CX-4945) as a positive control[5][11]
-
ATP, ultra-pure
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Reagent
-
384-well, white, solid-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating:
-
Prepare a stock solution of this compound and other library compounds in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate to achieve a final screening concentration (e.g., 10 µM).
-
Include wells with DMSO only (negative control) and a known CK2 inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of the CK2 enzyme and substrate peptide in kinase assay buffer. The optimal concentrations should be determined during assay development to ensure the reaction is in the linear range.
-
-
Kinase Reaction:
-
Add the enzyme/substrate master mix to each well of the compound-plated assay plate.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for CK2 to ensure sensitivity to ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.
-
Incubate the plate as recommended by the assay manufacturer.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls) to identify primary hits.
| Parameter | Recommended Value | Rationale |
| Final Compound Concentration | 1-20 µM | A standard starting point for primary screens to balance hit identification with minimizing off-target effects. |
| Final DMSO Concentration | ≤ 0.5% | High concentrations of DMSO can inhibit enzyme activity.[12] |
| ATP Concentration | At or near Kₘ | Increases the sensitivity of the assay to ATP-competitive inhibitors. |
| Assay Volume | 5-20 µL | Miniaturization for HTS to conserve reagents.[13] |
| Incubation Time | 30-60 minutes | Should be within the linear range of the reaction, determined during assay development. |
Protocol 2: Dose-Response Confirmation and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).
Methodology:
-
Serial Dilution:
-
For each primary hit, prepare a series of dilutions (e.g., 8-10 points) in 100% DMSO.
-
Plate the serial dilutions into a 384-well plate.
-
-
Assay Performance:
-
Perform the same luminescence-based kinase assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the hit compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[5]
-
Protocol 3: Secondary Orthogonal Assay - TR-FRET Kinase Assay
Objective: To confirm the inhibitory activity of hits using a different assay technology to rule out technology-specific artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for kinase inhibitor screening.[14]
Methodology:
-
Utilize a commercially available TR-FRET kinase assay kit (e.g., LanthaScreen®).[14]
-
These assays typically involve a fluorescently labeled substrate peptide and an antibody that recognizes the phosphorylated substrate.
-
Inhibition of the kinase results in a decrease in the FRET signal.
-
Perform a dose-response experiment with the confirmed hits using the TR-FRET assay format to obtain an independent IC₅₀ value.
Protocol 4: Cellular Target Engagement Assay
Objective: To determine if the compound interacts with CK2 within a cellular context. A cellular thermal shift assay (CETSA) can be employed for this purpose.[5]
Methodology:
-
Cell Treatment:
-
Treat cultured cells (e.g., a cancer cell line with high CK2 expression) with the hit compound or vehicle (DMSO).
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CK2 in each sample by Western blotting.
-
-
Data Analysis:
-
Binding of the compound to CK2 will stabilize the protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control. This shift in the melting curve indicates target engagement.[5]
-
Troubleshooting and Scientific Integrity
A robust HTS campaign anticipates and mitigates potential sources of error. Automation can help reduce variability and human error.[15]
| Potential Issue | Possible Cause | Recommended Solution |
| High False-Positive Rate | Compound interference with the assay technology (e.g., luciferase inhibition, fluorescence quenching). | Perform counter-screens and orthogonal assays.[16] |
| Compound aggregation. | Include detergents (e.g., Triton X-100) in the assay buffer and visually inspect compounds for precipitation. | |
| Poor Z'-factor | Suboptimal reagent concentrations or incubation times. | Re-optimize the assay parameters (e.g., enzyme, substrate, and ATP concentrations). |
| Inconsistent liquid handling. | Ensure proper calibration and maintenance of automated liquid handlers. | |
| Inconsistent Dose-Response Curves | Compound instability or insolubility at higher concentrations. | Check the physicochemical properties of the compound and consider using alternative solvents or formulations. |
Conclusion and Future Directions
This guide provides a comprehensive framework for utilizing this compound in high-throughput screening campaigns, with a primary focus on the discovery of novel Protein Kinase CK2 inhibitors. The detailed protocols for primary screening, hit confirmation, and secondary assays are designed to ensure scientific rigor and the generation of high-quality, actionable data. Successful identification of potent and selective CK2 inhibitors from such a campaign can provide valuable starting points for medicinal chemistry efforts to develop new therapeutic agents for cancer and other diseases where CK2 is implicated. Furthermore, the principles and workflows outlined here can be adapted for screening TCB and its analogs against other potential targets, such as viral polymerases, expanding its utility in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. apexbt.com [apexbt.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. dispendix.com [dispendix.com]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5,6-Trichloro-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2,5,6-Trichloro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common experimental challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize this synthesis for your specific laboratory context.
Proposed Synthetic Pathway: A Two-Step Approach to Maximize Yield and Purity
Direct, one-pot synthesis of this compound is challenging due to the difficulty of introducing the 2-chloro substituent concurrently with the cyclization of the benzimidazole ring. A more robust and higher-yielding strategy involves a two-step pathway:
-
Step 1: Condensation. Reaction of the commercially available 4,5-dichloro-1,2-phenylenediamine with a carbonyl source, such as urea or an equivalent, to form the stable intermediate, 5,6-dichloro-1,3-dihydro-1H-benzimidazol-2-one.
-
Step 2: Chlorination. Conversion of the benzimidazol-2-one intermediate to the final this compound product using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
This approach isolates the two key transformations—ring formation and C2-chlorination—allowing for optimization and purification at each stage, which is critical for achieving high overall yield.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dichloro-1,3-dihydro-1H-benzimidazol-2-one (Intermediate)
This procedure is based on the well-established condensation reaction to form the benzimidazole core.[1][2]
Reagents & Equipment:
-
4,5-dichloro-1,2-phenylenediamine
-
Urea
-
Ethylene glycol (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) and urea (5.1 g, 84.7 mmol, 1.5 eq).
-
Add ethylene glycol (50 mL) to the flask. The solvent facilitates efficient heat transfer and reactant mixing.
-
Fit the flask with a reflux condenser and begin stirring the mixture.
-
Heat the reaction mixture to 130-140 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete (as indicated by the consumption of the starting diamine), allow the mixture to cool to room temperature. As it cools, a precipitate should form.
-
Pour the cooled reaction mixture into 200 mL of cold deionized water with stirring. This will cause the product to fully precipitate.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual ethylene glycol and unreacted urea.
-
Dry the collected solid under vacuum at 60-70 °C to a constant weight. The expected product is an off-white to light-tan powder. The typical yield is 85-95%.
Protocol 2: Synthesis of this compound (Final Product)
This step utilizes a standard method for converting a 2-one functionality to a 2-chloro group on a benzimidazole ring.[4]
Reagents & Equipment:
-
5,6-dichloro-1,3-dihydro-1H-benzimidazol-2-one (intermediate from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser (ensure glassware is oven-dried)
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
!!! SAFETY WARNING !!! Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield).
Procedure:
-
Place the dried 5,6-dichloro-1,3-dihydro-1H-benzimidazol-2-one (10.0 g, 49.3 mmol) into a dry 100 mL round-bottom flask.
-
Carefully add phosphorus oxychloride (30 mL, 323 mmol) to the flask. POCl₃ serves as both a reagent and the solvent.
-
Fit the flask with a reflux condenser equipped with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.[4] The reaction should be monitored by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Work-up: Very slowly and carefully, pour the cooled reaction mixture onto 300 g of crushed ice in a large beaker, with vigorous stirring in an ice bath. This step is highly exothermic and will release HCl gas. Perform this quench in the back of the fume hood.
-
Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.
-
The product will precipitate as a solid. Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Collect the crude product by vacuum filtration, washing it extensively with cold water (4 x 75 mL).
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis, providing both the cause and the scientifically-grounded solution.
Q1: The yield of my intermediate (Protocol 1) is low and the product is dark-colored. What went wrong?
A1: This is a classic problem often rooted in the stability of the starting material.
-
Likely Cause: The 4,5-dichloro-1,2-phenylenediamine starting material is susceptible to air oxidation, which forms highly colored, polymeric impurities that can inhibit the reaction and contaminate the product.[3] Purity of the starting material is paramount for high yields.
-
Troubleshooting & Optimization:
-
Verify Starting Material Purity: Before starting, check the purity of your diamine by TLC and melting point. If it appears dark or discolored, purification is necessary. Consider recrystallization from an ethanol/water mixture.
-
Use an Inert Atmosphere: To prevent oxidation during the reaction, run the synthesis under an inert atmosphere of nitrogen or argon.[3] This simple step can dramatically improve both yield and product color.
-
Monitor Reaction Time: Over-heating or extending the reaction time unnecessarily can lead to degradation and side product formation. Use TLC to monitor the disappearance of the starting material and stop the reaction once it is consumed.[3]
-
Q2: The chlorination reaction (Protocol 2) is sluggish or fails to go to completion. What should I investigate?
A2: The success of this step hinges on reagent quality and anhydrous conditions.
-
Likely Cause: The most common culprit is moisture contamination. POCl₃ is rapidly hydrolyzed by water into phosphoric acid and HCl, rendering it ineffective as a chlorinating agent. The intermediate must be perfectly dry.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry the benzimidazol-2-one intermediate in a vacuum oven at >80 °C for several hours before use. All glassware must be oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Older bottles may have absorbed atmospheric moisture.
-
Temperature Control: Ensure the reaction is reaching and maintaining the correct reflux temperature (105-110 °C). Insufficient heat will result in a slow or incomplete reaction.[4]
-
Q3: My final product is difficult to purify. Standard recrystallization isn't working well. What are my options?
A3: Benzimidazoles can sometimes be challenging to purify due to their polarity and basicity. If simple recrystallization fails, a multi-step approach is recommended.
-
Likely Cause: Impurities may have similar polarity to your product, making separation by recrystallization alone ineffective.
-
Troubleshooting & Optimization:
-
Acid-Base Extraction: This is a highly effective technique for purifying benzimidazoles.[5]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The basic benzimidazole will be protonated and move into the aqueous layer, leaving many non-basic impurities behind.
-
Separate the aqueous layer, cool it in an ice bath, and carefully basify with NaOH or NaHCO₃ to precipitate the purified, neutral product.
-
Filter, wash with water, and dry.
-
-
Recrystallization Solvent Screening: After acid-base extraction, a final recrystallization can yield highly pure material. Test various solvent systems. For a trichlorinated benzimidazole, good starting points are ethanol/water, acetone, or toluene.[5]
-
Column Chromatography: If all else fails, silica gel column chromatography can be employed. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity.[3]
-
Frequently Asked Questions (FAQs)
-
Q: Why is ethylene glycol used as a solvent in Protocol 1?
-
A: Ethylene glycol is chosen for its high boiling point (~197 °C), which allows the condensation reaction to be run at the necessary high temperatures (130-140 °C) without requiring a pressurized vessel. It is also effective at dissolving both the diamine and urea.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is recommended.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern for the three chlorine atoms.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
-
-
Q: Are there greener or alternative methods for this synthesis?
-
A: The field of benzimidazole synthesis is rich with "green" chemistry approaches, often focusing on the condensation step.[6] Methods using microwave assistance can dramatically reduce reaction times, and various solid-acid or metal catalysts have been developed to run reactions under milder conditions.[7][8][9] However, for the specific 2-chlorination step, reagents like POCl₃ remain the most common and effective, though they require careful handling.
-
Data Summary & Yield Improvement
Optimizing a reaction requires systematically adjusting variables. The following table provides a guide to key parameters and their expected impact on the synthesis of benzimidazoles, based on established literature.
| Parameter | Variable | Effect on Yield/Purity | Rationale & Causality |
| Starting Material | Purity of 4,5-dichloro-1,2-phenylenediamine | High Purity → Increased Yield, Lighter Color | Impurities, especially oxidation products, inhibit the reaction and contaminate the final product.[3] |
| Atmosphere (Step 1) | Inert (N₂, Ar) vs. Air | Inert → Increased Yield, Improved Purity | Prevents the air-oxidation of the electron-rich diamine starting material.[3] |
| Catalyst (Step 1) | None (thermal) vs. Acid (e.g., p-TsOH) | Acid Catalyst → Faster Reaction, Milder Temp. | An acid catalyst can protonate the carbonyl group of urea, making it more electrophilic and accelerating the initial condensation step.[10] |
| Temperature (Step 2) | 80-90 °C vs. 105-110 °C (Reflux) | Reflux → Higher Conversion Rate | The chlorination with POCl₃ is an energy-intensive SɴAr-type reaction that requires sufficient thermal energy to proceed efficiently.[4] |
| Purification | Recrystallization Only vs. Acid-Base Extraction + Recrystallization | Combination → Significantly Higher Purity | Acid-base extraction specifically separates the basic product from neutral or acidic impurities, which co-crystallization might not remove.[5] |
Visualized Workflows & Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low-yield issues in the synthesis.
References
- 1. ijariie.com [ijariie.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 2,5,6-Trichloro-1H-benzimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,5,6-Trichloro-1H-benzimidazole. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles in obtaining this compound in high purity.
Introduction to Purification Challenges
This compound is a halogenated heterocyclic compound, a scaffold prevalent in many biologically active molecules.[1] Its purification is often complicated by the presence of structurally similar impurities, including regioisomers and unreacted starting materials from its synthesis. The trichloro-substitution pattern can also influence its solubility and crystalline nature, adding layers of complexity to its purification.
A common synthetic route to substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] For this compound, this would typically involve a chlorinated o-phenylenediamine, leading to potential impurities that are also chlorinated and may have similar chromatographic behavior.
This guide will systematically address these challenges through a series of troubleshooting questions and answers, detailed protocols, and visual workflows.
Troubleshooting Guide: Question & Answer
Q1: My crude this compound is a dark, oily residue after synthesis. What is the best initial purification step?
A1: Acid-base extraction is a highly effective initial step to remove neutral and acidic impurities. Benzimidazoles are basic and can be protonated to form water-soluble salts.[2]
Underlying Principle: The imidazole moiety of the benzimidazole ring system is basic and can be protonated by an acid. This converts the water-insoluble neutral organic compound into a water-soluble salt, allowing for its separation from non-basic organic impurities.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous hydrochloric acid (HCl) solution. The protonated this compound will move into the aqueous layer. Repeat the extraction twice to ensure complete transfer.[3]
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a 1M aqueous sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 8, check with pH paper).
-
Precipitation and Collection: The neutral this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Q2: After acid-base extraction, my product is still not pure. TLC analysis shows a major spot with a closely running impurity. How can I resolve this?
A2: Recrystallization is the next logical step to enhance purity, especially if the impurity is an isomer or a closely related compound. The choice of solvent is critical for successful recrystallization.[4]
Underlying Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection for Recrystallization:
For chlorinated benzimidazoles, which are generally crystalline solids with low water solubility, a systematic approach to solvent selection is recommended.[5][6]
| Solvent/Solvent System | Rationale & Suitability |
| Ethanol/Water | Ethanol is a good starting point for many benzimidazole derivatives.[2] If the compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization. |
| Toluene | The aromatic nature of toluene can be suitable for the aromatic benzimidazole core. |
| Ethyl Acetate/Hexane | A polar/non-polar solvent mixture that is often effective for compounds of intermediate polarity.[2] |
| Acetone | A polar aprotic solvent that can be a good choice for moderately polar compounds. |
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of your partially purified product in the suggested solvents to find the most suitable one.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Q3: Recrystallization did not remove the persistent impurity. How can I set up a column chromatography protocol for this compound?
A3: Column chromatography is a powerful technique for separating compounds with very similar polarities. The key is to select an appropriate stationary phase and a mobile phase that provides good separation.[7]
Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity.
Step-by-Step Protocol: Column Chromatography
-
TLC Analysis for Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase.[8] A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and show good separation from the impurity. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram
References
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 6-CHLORO-1H-BENZIMIDAZOLE | 4887-82-5 [m.chemicalbook.com]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Stability of 2,5,6-Trichloro-1H-benzimidazole in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,5,6-Trichloro-1H-benzimidazole. Given the limited availability of specific stability data for this compound in peer-reviewed literature, this document synthesizes established principles of benzimidazole chemistry with practical, field-proven insights to help you navigate potential challenges in your experiments. Our goal is to provide a framework for ensuring the integrity of your results by addressing common issues related to the stability of this compound in solution.
I. Understanding the Stability of this compound: A Proactive Approach
The benzimidazole core is a prevalent scaffold in medicinal chemistry, but its stability in solution can be influenced by a variety of factors.[1][2] For chlorinated benzimidazoles like this compound, the electron-withdrawing nature of the chlorine atoms can impact the electron density of the heterocyclic ring system, potentially influencing its susceptibility to degradation. While specific degradation pathways for this molecule are not extensively documented, general principles of benzimidazole chemistry suggest that hydrolysis, oxidation, and photodecomposition are potential routes of degradation.[3][4][5]
This guide is structured to help you anticipate and troubleshoot these issues through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of related benzimidazole compounds, the primary factors influencing stability are:
-
pH: The solubility and stability of benzimidazoles are often pH-dependent.[6] The imidazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen, meaning the ionization state of the molecule can change with pH. Extreme pH values (highly acidic or alkaline) may catalyze hydrolysis or other degradation reactions.
-
Solvent Choice: While organic solvents like DMSO are often used to create stock solutions due to the typically low aqueous solubility of benzimidazoles, the choice of solvent can impact stability.[6][7] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis.
-
Light Exposure: Many benzimidazole derivatives are known to be photosensitive when in solution, leading to photodegradation.[3][4] It is a best practice to protect solutions from light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4] Therefore, proper storage temperature is critical for maintaining the integrity of the compound in solution.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the benzimidazole core.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Due to the hydrophobic nature of the trichlorinated benzene ring, this compound is expected to have low solubility in water.[7] For initial stock solutions, high-purity, anhydrous DMSO or DMF are recommended. It is advisable to keep the final concentration of DMSO in your aqueous assay buffer below 0.5% to minimize potential off-target effects or cellular toxicity.[6]
Q3: How should I store my stock and working solutions of this compound?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[8][9] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
Light: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[8][9]
-
Atmosphere: For highly sensitive experiments, consider aliquoting solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue known as "solvent shock," where the compound crashes out of solution when the solvent environment changes rapidly from organic to aqueous.[6] To mitigate this, try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Intermediate Solvent: Consider a serial dilution approach using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol.[6]
-
pH Adjustment: The solubility of your compound may be improved by adjusting the pH of the aqueous buffer.[6] Experiment with a range of pH values to find the optimal solubility without compromising compound stability or biological activity.
-
Lower Concentration: It may be necessary to work at a lower final concentration of the compound if solubility limits are being exceeded.
III. Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Inconsistent or non-reproducible results in biological assays.
This is often the first sign of compound instability. If you observe a loss of activity over time or significant well-to-well variability, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Causality behind this workflow: This systematic approach first isolates the variable of the stock solution's integrity. By comparing a freshly prepared solution to an older one, you can quickly determine if degradation during storage is the root cause. If the problem persists, the focus shifts to the stability of the compound under the specific conditions of the biological assay itself.
Issue 2: Appearance of new peaks in HPLC or LC-MS analysis over time.
The emergence of new peaks is a direct indication of compound degradation.
Table 1: Potential Causes and Corrective Actions for Compound Degradation
| Potential Cause | Diagnostic Check | Recommended Corrective Action |
| Photodegradation | Compare a solution stored in the dark to one exposed to ambient light for the same duration. Analyze both by HPLC. | Always work with and store solutions in amber vials or protect them from light.[3][4] |
| Hydrolysis | Prepare the compound in both anhydrous and aqueous-containing solvents. Monitor for the appearance of new peaks over time. | Use high-purity, anhydrous solvents for stock solutions. Minimize the time the compound spends in aqueous buffers before analysis. |
| Oxidation | Prepare two identical solutions. Sparge one with an inert gas (e.g., argon) before sealing. Compare the stability of the two solutions over time. | If oxidation is confirmed, consider adding an antioxidant to your buffer (if compatible with your assay) or handle solutions under an inert atmosphere. |
| pH-Mediated Degradation | Prepare the compound in a series of buffers with varying pH values (e.g., pH 4, 7, 9). Monitor the rate of degradation at each pH. | Identify the optimal pH range for stability and adjust your experimental buffers accordingly. |
IV. Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol provides a framework for conducting a preliminary assessment of your compound's stability under various conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Amber and clear glass vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[10]
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a concentration of 10 mM. This is your primary stock.
-
Establish Experimental Conditions: Prepare working solutions (e.g., 100 µM) from the primary stock under the following conditions:
-
Condition A (Control): Dilute in your aqueous buffer, store in an amber vial at -20°C.
-
Condition B (Temperature Stress): Dilute in your aqueous buffer, store in an amber vial at 4°C.
-
Condition C (Light Stress): Dilute in your aqueous buffer, store in a clear vial at room temperature on the benchtop.
-
Condition D (pH Stress - Acidic): Dilute in an acidic buffer (e.g., pH 4.0), store in an amber vial at room temperature.
-
Condition E (pH Stress - Basic): Dilute in a basic buffer (e.g., pH 9.0), store in an amber vial at room temperature.
-
-
Time-Point Analysis:
-
Immediately after preparation, take an aliquot from each condition for t=0 analysis by HPLC.
-
Continue to take aliquots at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Analyze each aliquot by HPLC to determine the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Data Interpretation: Plot the percentage of remaining compound versus time for each condition. This will provide a preliminary understanding of the factors that most significantly impact the stability of this compound in your experimental setup.
Caption: Experimental workflow for preliminary stability assessment.
By proactively assessing the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your research data. Always document your stability findings as part of your experimental record.
V. References
-
BenchChem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved from --INVALID-LINK--
-
Çalışkan, Z., & Tulan, R. A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542–551. Retrieved from --INVALID-LINK--
-
Çalışkan, Z., & Tulan, R. A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806. Retrieved from --INVALID-LINK--
-
Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Pubmed. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzimidazole. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole. Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2017). Novel Luminescent Benzimidazole-Substituent Tris(2,4,6-trichlorophenyl)methyl Radicals: Photophysics, Stability, and Highly Efficient Red-Orange Electroluminescence. Chemistry of Materials, 29(16). Retrieved from --INVALID-LINK--
-
1st Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Malinovic, B., et al. (2022). Currently known electrochemical degradation pathways of 1H-benzotriazole... ResearchGate. Retrieved from --INVALID-LINK--
-
Global Substance Registration System. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Nguyen, H. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH. Retrieved from --INVALID-LINK--
-
Le, T. V., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. PMC - NIH. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-CHLORO-1H-BENZIMIDAZOLE CAS#: 4887-82-5. Retrieved from --INVALID-LINK--
-
Nguyen, H. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Retrieved from --INVALID-LINK--
-
Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC - NIH. Retrieved from --INVALID-LINK--
-
Lee, J., et al. (2020). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Research Square. Retrieved from --INVALID-LINK--
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from --INVALID-LINK--
-
Fletouris, D. J. (1995). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. Retrieved from --INVALID-LINK--
-
Caito, M. R., et al. (2020). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. PubMed. Retrieved from --INVALID-LINK--
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2,5,6-Trichloro-1H-benzimidazole
Welcome to the technical support center for 2,5,6-Trichloro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering or anticipating issues related to acquired resistance.
This compound and its riboside analog (TCRB) are potent and selective inhibitors of protein kinase CK2, a crucial regulator of numerous cellular processes including cell growth, survival, and apoptosis.[1][2] Dysregulation of CK2 is frequently associated with various diseases, particularly cancer, making it a key therapeutic target.[1][3] Additionally, this compound class has demonstrated significant antiviral activity, notably against human cytomegalovirus (HCMV).[4][5]
As with many targeted inhibitors, prolonged exposure can lead to the development of resistance. This guide provides a structured approach to understanding, identifying, and overcoming resistance mechanisms through a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) about Resistance
This section addresses common questions researchers have when they first suspect or observe resistance to this compound.
Q1: My cells, which were initially sensitive to this compound, are now proliferating at higher concentrations. What are the likely causes?
This is a classic sign of acquired resistance. The three most probable molecular mechanisms are:
-
Target Alteration: The most direct cause of resistance is a mutation in the drug's target, protein kinase CK2 (specifically the catalytic subunits CK2α and/or CK2α').[6] These mutations can prevent the inhibitor from binding effectively to the ATP-binding pocket while preserving the kinase's activity.[7]
-
Increased Drug Efflux: The cancer cells may have upregulated the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[8][9] These transporters act as cellular pumps, actively removing the inhibitor from the cell and reducing its intracellular concentration to sub-therapeutic levels.[10] Interestingly, CK2 itself can phosphorylate and up-regulate the function of these pumps, potentially creating a feedback loop that accelerates resistance.[11]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that circumvent their dependency on CK2 signaling.[12][13] Since CK2 is a master regulator involved in pathways like PI3K/AKT and NF-κB, cells might upregulate other kinases or signaling molecules to maintain proliferation and inhibit apoptosis.[3]
Q2: How can I confirm that my cell line has developed resistance?
The most straightforward method is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the original, parental cell line. A significant increase in the IC50 value confirms resistance. This is typically done using a cell viability assay (e.g., MTT or WST-1 assay). A "Resistance Index" (RI) can be calculated as follows:
RI = IC50 (Resistant Line) / IC50 (Parental Line)
An RI significantly greater than 1 indicates resistance.[14]
Q3: Is it possible for cells to have intrinsic (de novo) resistance to this compound?
Yes. Some cell lines may be inherently less sensitive due to their genetic background. This could be due to pre-existing low-level expression of efflux pumps, inherent redundancy in survival signaling pathways, or polymorphisms in the CSNK2A1 or CSNK2A2 genes (encoding CK2α and CK2α') that affect inhibitor binding.
Q4: I am studying the antiviral effects of this compound. Can viruses develop resistance?
Yes. Similar to cancer cells, viruses can develop resistance through mutations in the drug's target. If the compound targets a viral protein, selective pressure will favor viral variants with mutations in that protein that reduce drug binding. If the compound targets a host protein required for viral replication (like CK2), the virus may evolve to utilize alternative host factors or pathways.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides actionable steps for researchers facing specific experimental challenges related to resistance.
Guide 1: Investigating the Mechanism of Resistance
If you have confirmed resistance via an IC50 shift, the next step is to determine the underlying mechanism.
Observed Problem: Your cell line shows a >10-fold increase in IC50 to this compound after chronic exposure.
Workflow for Mechanism Identification:
Caption: Workflow for identifying the mechanism of resistance.
Guide 2: Overcoming Resistance in Experiments
Once a mechanism is identified, you can employ strategies to overcome or bypass it.
| Resistance Mechanism | Strategy | Experimental Approach | Rationale |
| Increased Drug Efflux | Co-administration with Efflux Pump Inhibitor | Treat resistant cells with a combination of this compound and an efflux pump inhibitor like verapamil or a more specific inhibitor. | The second compound will block the pump, allowing the primary inhibitor to accumulate inside the cell and reach its target.[9][10] |
| Target Mutation | Use a Structurally Different Inhibitor | Test a different class of CK2 inhibitor that may bind to a different site or accommodate the mutation. | A different binding mode may not be affected by the specific amino acid change that confers resistance to the original compound. |
| Combination Therapy (Synthetic Lethality) | Identify and co-inhibit a pathway that has become essential for the survival of the resistant cells. | The resistant cells may have developed a new dependency (an "Achilles' heel") that can be targeted to induce cell death. | |
| Bypass Pathway Activation | Combination Therapy (Pathway Co-inhibition) | Co-administer this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor). | This dual-pronged attack blocks both the primary target and the compensatory survival mechanism, preventing the cell from escaping.[12] |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key experiments in studying resistance.
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol uses the gradual dose-escalation method to generate a resistant cell line in vitro.[14][15][16]
-
Determine Initial IC50: First, perform a dose-response curve for the parental cell line with this compound to determine the initial IC50 value using a cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of the inhibitor, typically the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Passage: Maintain the cells in this concentration. The culture may initially show significant cell death and slow proliferation. Change the media every 2-3 days. Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, passage them.
-
Gradual Dose Escalation: After 2-3 successful passages, increase the inhibitor concentration by a factor of 1.5 to 2.0. Repeat Step 3.
-
Iterative Process: Continue this process of gradual dose increase over several weeks to months.[16] If at any point there is massive cell death (>80%), reduce the concentration to the previous level and allow the cells to recover before attempting to increase it again.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform an IC50 determination on the treated cell population and compare it to the parental line. The goal is often to achieve a stable cell line that can proliferate in a concentration at least 10-fold higher than the parental IC50.
-
Cryopreservation: It is critical to freeze stocks of cells at various stages of resistance development (e.g., at 2x, 5x, and 10x the parental IC50). This creates a valuable resource for future studies.[17]
Protocol 2: Identifying Resistance Mutations via Sanger Sequencing
This protocol outlines the steps to sequence the CK2 catalytic subunits to identify point mutations.[18][19]
-
RNA Extraction: Grow both the parental and resistant cell lines to ~80% confluency. Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
PCR Amplification: Design primers to specifically amplify the coding sequences (CDS) of the human CSNK2A1 (CK2α) and CSNK2A2 (CK2α') genes from the cDNA. Use a high-fidelity DNA polymerase to minimize PCR-induced errors.
-
Gel Purification: Run the PCR products on an agarose gel to confirm the correct size. Excise the bands and purify the DNA using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells against the sequence from the parental cells and a reference sequence (e.g., from NCBI). Use sequence analysis software (e.g., SnapGene, Geneious, or web-based tools) to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
Protocol 3: Assessing Efflux Pump Activity with a Fluorescent Substrate
This protocol uses a fluorescent dye like Rhodamine 123, a known P-gp substrate, to functionally assess efflux pump activity.
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate (or appropriate vessel for flow cytometry) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat a subset of wells for each cell line with a known efflux pump inhibitor (e.g., 10 µM Verapamil) for 1 hour. Include untreated control wells.
-
Dye Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash and Recovery: Gently wash the cells twice with cold PBS to remove extracellular dye. Add fresh, pre-warmed culture medium (with and without the efflux pump inhibitor as in Step 2).
-
Measure Fluorescence:
-
Plate Reader: Measure the intracellular fluorescence immediately and after a set period (e.g., 2 hours) to quantify dye efflux. A rapid decrease in fluorescence in resistant cells (but not parental cells) indicates high pump activity.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. High efflux activity will result in a lower fluorescent signal in the resistant cells compared to the parental cells. The signal in resistant cells pre-treated with Verapamil should be restored to levels similar to the parental cells.
-
Part 4: Visualizing Resistance Mechanisms
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key mechanisms of acquired resistance to a kinase inhibitor.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of protein kinase CK2 in antitumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. An approach to identifying drug resistance associated mutations in bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Technical Support Center: Optimizing Trichlorobenzimidazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of trichlorobenzimidazoles, providing quick and accessible answers to fundamental challenges.
Q1: What are the primary synthetic routes to trichlorobenzimidazoles?
A1: The most common strategies for synthesizing the trichlorobenzimidazole scaffold involve the cyclization of a substituted o-phenylenediamine with a one-carbon electrophile. For instance, 2,5,6-trichlorobenzimidazole can be synthesized from 4,5-dichloro-1,2-phenylenediamine. Key methods include:
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid, such as formic acid, typically in the presence of an acid catalyst and heat.[1][2][3]
-
Use of Carboxylic Acid Derivatives: Aldehydes, orthoesters (e.g., triethyl orthoformate), or acid chlorides can also be used as the C1 source.
-
Chlorination of a Benzimidazolin-2-one Intermediate: A two-step approach where a benzimidazolin-2-one is first formed and then chlorinated at the 2-position using a reagent like phosphorus oxychloride (POCl₃).
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a frequent challenge. The initial parameters to optimize are typically the reaction temperature and the choice of catalyst. The purity of the starting materials, particularly the o-phenylenediamine, is also critical as it is susceptible to oxidation.[4] A systematic evaluation of solvent, reaction time, and stoichiometry is also recommended.
Q3: How do I control the regioselectivity of the cyclization to obtain the desired trichlorobenzimidazole isomer?
A3: Regioselectivity is a significant concern when using asymmetrically substituted o-phenylenediamines. The reaction conditions, especially the nature of the acid catalyst and the reaction temperature, can influence which nitrogen atom initiates the cyclization. While detailed studies on the regioselectivity for 4,5-dichloro-1,2-phenylenediamine are not extensively reported, it is a critical parameter to optimize empirically for your specific reaction.
Q4: I'm observing multiple spots on my TLC, suggesting the formation of impurities. What are the likely side products?
A4: Common impurities in benzimidazole synthesis include:
-
Isomeric Products: Formation of other trichlorobenzimidazole isomers if the cyclization is not completely regioselective.
-
Incompletely Cyclized Intermediates: Such as the formylated diamine.
-
Oxidation Products: o-Phenylenediamines are prone to oxidation, which can lead to colored impurities.[4]
-
Disubstituted Products: In some cases, reaction at both nitrogen atoms of the imidazole ring can occur.
Q5: What are the most effective methods for purifying the final trichlorobenzimidazole product?
A5: Purification can be challenging due to the potential for isomeric impurities with similar polarities. The most common and effective techniques are:
-
Recrystallization: This is a powerful technique for removing minor impurities and obtaining highly crystalline material. A systematic solvent screen is crucial to identify a suitable solvent or solvent system.[1][5]
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from impurities with different polarities. Developing an optimal eluent system using thin-layer chromatography (TLC) is the first step.[6]
-
Preparative HPLC: For achieving very high purity, especially when separating closely related isomers, preparative high-performance liquid chromatography (HPLC) can be employed.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during trichlorobenzimidazole synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Starting Materials: Purity of 4,5-dichloro-1,2-phenylenediamine may be compromised due to oxidation. | 1. Verify Starting Material Purity: Use freshly sourced or purified 4,5-dichloro-1,2-phenylenediamine. Consider recrystallization if necessary. Store under an inert atmosphere. |
| 2. Suboptimal Reaction Temperature: The cyclization reaction often requires elevated temperatures to proceed efficiently. | 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at very high temperatures. | |
| 3. Ineffective Catalyst: The acid catalyst may not be strong enough or may be deactivated. | 3. Screen Catalysts: Experiment with different acid catalysts, such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or even stronger mineral acids under controlled conditions. | |
| Formation of Multiple Products (Multiple Spots on TLC) | 1. Lack of Regioselectivity: Cyclization of the asymmetrically substituted diamine is not selective. | 1. Modify Reaction Conditions: Vary the solvent, temperature, and catalyst to influence the regioselectivity. A systematic design of experiments (DoE) approach can be beneficial here. |
| 2. Side Reactions: Formation of over-chlorinated products or other byproducts. | 2. Control Stoichiometry: Ensure precise control over the stoichiometry of the chlorinating agent if one is used. Monitor the reaction closely to avoid over-reaction. | |
| 3. Incomplete Reaction: Presence of starting materials and intermediates. | 3. Increase Reaction Time/Temperature: Extend the reaction time or increase the temperature to drive the reaction to completion. | |
| Product is a Dark, Oily Residue | 1. Oxidation of Starting Material: o-Phenylenediamines are highly susceptible to air oxidation. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Degradation at High Temperatures: The product or intermediates may be thermally unstable. | 2. Lower Reaction Temperature: If possible, explore lower reaction temperatures with a more active catalyst or longer reaction times. | |
| 3. Presence of Colored Impurities: Azo compounds or other colored byproducts may have formed. | 3. Decolorizing Carbon: During workup and purification, treat a solution of the crude product with activated charcoal (Norit) to adsorb colored impurities before filtration.[3] | |
| Difficulty in Purification | 1. Similar Polarity of Isomers: Isomeric impurities co-elute with the product during column chromatography. | 1. Optimize Chromatography: Screen different solvent systems for TLC to achieve better separation. Consider using a different stationary phase or employing preparative HPLC.[8][9] |
| 2. Product is an Oil/Poor Crystallization: Difficulty in obtaining a solid product by recrystallization. | 2. Solvent Screening for Recrystallization: Perform a thorough solvent screen to find a suitable solvent or solvent pair for recrystallization. Techniques like slow evaporation or seeding may induce crystallization.[1][5] |
Experimental Protocols
The following protocols provide a starting point for the synthesis of trichlorobenzimidazoles. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2,5,6-Trichlorobenzimidazole via Phillips-Ladenburg Reaction
This protocol adapts the classic Phillips-Ladenburg reaction for the synthesis of 2,5,6-trichlorobenzimidazole from 4,5-dichloro-1,2-phenylenediamine and formic acid.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Formic Acid (90%)
-
10% Sodium Hydroxide Solution
-
Decolorizing Carbon (Activated Charcoal)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) with an excess of 90% formic acid (approximately 1.5 equivalents).[1]
-
Heat the mixture in a water bath at 100°C for 2-4 hours. Monitor the reaction progress by TLC.[3]
-
After cooling to room temperature, slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of decolorizing carbon and heat the solution at reflux for 15 minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 2-Chlorobenzimidazole Derivatives using Phosphorus Oxychloride
This protocol outlines a general method for the synthesis of 2-chlorobenzimidazoles from a benzimidazolin-2-one precursor, which can be adapted for the synthesis of 2,5,6-trichlorobenzimidazole.
Materials:
-
5,6-Dichlorobenzimidazolin-2-one (precursor)
-
Phosphorus Oxychloride (POCl₃)
-
Phenol (catalytic amount)
-
40% Sodium Hydroxide Solution
Procedure:
-
Carefully mix 5,6-dichlorobenzimidazolin-2-one (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, approximately 2 equivalents) and a catalytic amount of phenol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 103-107°C for 12 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully neutralize the mixture with a 40% sodium hydroxide solution to a pH of approximately 10. This step is highly exothermic and should be performed with caution.
-
The crude product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude material from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2,5,6-trichlorobenzimidazole.
Visualizations
General Workflow for Trichlorobenzimidazole Synthesis
Caption: General experimental workflow for trichlorobenzimidazole synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low-yield trichlorobenzimidazole synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 5. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5,6-Trichloro-1H-benzimidazole
Welcome to the Technical Support Center for the synthesis of 2,5,6-Trichloro-1H-benzimidazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing side product formation and maximizing yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a key precursor for various pharmaceutical compounds, including the anthelmintic drug triclabendazole, most commonly involves the cyclization of 4,5-dichloro-1,2-phenylenediamine with a one-carbon synthon, such as formic acid or its derivatives. While seemingly straightforward, this reaction can be prone to the formation of several side products that can complicate purification and impact the quality of the final product. This guide provides a systematic approach to identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Problem 1: Low Yield of the Desired this compound
Question: My reaction is showing low conversion to the final product, and I'm isolating a significant amount of unreacted 4,5-dichloro-1,2-phenylenediamine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue and can often be traced back to several factors related to reaction conditions and reagent quality.
-
Incomplete Cyclization: The reaction proceeds through an N-formyl intermediate before the final ring closure. Insufficient reaction time or temperature can lead to the accumulation of this intermediate.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If you observe the persistence of the starting material or an intermediate spot, consider extending the reaction time or gradually increasing the temperature.
-
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly influence the reaction rate.
-
Solution: While formic acid can act as both reactant and solvent, using a co-solvent like ethanol or a stronger acid catalyst such as hydrochloric acid can sometimes improve yields.[2] However, harsh acidic conditions can also promote side reactions, so optimization is key.
-
-
Purity of Starting Materials: Impurities in the 4,5-dichloro-1,2-phenylenediamine can inhibit the reaction. This starting material is susceptible to oxidation, leading to colored impurities that can interfere with the cyclization.
-
Solution: Ensure the purity of the starting diamine. If it appears discolored (pink or brown), consider purification by recrystallization or treatment with activated carbon before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent in-situ oxidation.[3]
-
Problem 2: Presence of a More Polar Impurity in the Crude Product
Question: My TLC and HPLC analyses show a significant impurity that is more polar than the desired product. What could this be and how can I avoid it?
Answer:
A more polar impurity is often indicative of incomplete cyclization, resulting in the formation of an N-formyl intermediate.
-
Side Product Identity: The likely structure of this side product is N-(4,5-dichloro-2-aminophenyl)formamide . This intermediate is formed in the first step of the reaction but may fail to cyclize under suboptimal conditions.
-
Mechanism of Formation:
-
One of the amino groups of 4,5-dichloro-1,2-phenylenediamine attacks the carbonyl carbon of formic acid.
-
A molecule of water is eliminated to form the N-formyl intermediate.
-
The second amino group then needs to attack the formyl carbon to close the imidazole ring. If this step is slow, the intermediate will accumulate.
-
-
Troubleshooting Steps:
-
Increase Reaction Temperature and/or Time: As mentioned previously, providing more energy and time can drive the cyclization to completion.
-
Ensure Anhydrous Conditions (if applicable): While some methods use aqueous acids, excess water can hinder the dehydration step required for cyclization. If using a non-aqueous system, ensure your reagents and solvent are dry.
-
Choice of C1 Synthon: Using a more reactive C1 synthon, such as triethyl orthoformate, can sometimes facilitate a more efficient cyclization.
-
Problem 3: Observation of a Less Polar, Higher Molecular Weight Impurity
Question: I'm observing a less polar impurity with a molecular weight that appears to be roughly double that of my starting material. What is the likely identity of this side product?
Answer:
The formation of a less polar, higher molecular weight species suggests a dimerization reaction, likely resulting in a bis-benzimidazole derivative.
-
Side Product Identity: While the exact structure can vary, a possible side product is a dimer where two benzimidazole units are linked. The linkage can occur in several ways, but a common pathway involves the reaction of an already formed benzimidazole with a reactive intermediate.
-
Mechanism of Formation: The formation of such dimers is complex and can be influenced by reaction conditions. It may involve the reaction of an intermediate with another molecule of the starting diamine or the product itself under harsh conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure a slight excess of the C1 synthon (e.g., formic acid) to favor the intramolecular cyclization over intermolecular reactions.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote side reactions.
-
Purification: These less polar impurities can often be separated from the desired product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the condensation of 4,5-dichloro-1,2-phenylenediamine with formic acid.[4] This reaction is often carried out by heating the two reagents together, sometimes with the addition of a mineral acid like HCl to catalyze the reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Q3: My crude product is highly colored. What is the cause and how can I decolorize it?
A3: A colored crude product is typically due to the oxidation of the 4,5-dichloro-1,2-phenylenediamine starting material. This can happen before the reaction or during the synthesis if not performed under an inert atmosphere. To decolorize the product, you can treat a solution of the crude material with activated carbon, followed by filtration and recrystallization.[3]
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purification are:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Suitable solvents include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method for separating the product from both more polar and less polar impurities.
Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Side Product Name | Common Cause | Identification | Mitigation Strategies |
| N-(4,5-dichloro-2-aminophenyl)formamide | Incomplete cyclization | More polar spot on TLC; identifiable by LC-MS | Increase reaction time/temperature; use a more reactive C1 synthon. |
| Oxidized Starting Material | Exposure to air | Colored impurities | Use high-purity starting material; run the reaction under an inert atmosphere. |
| Bis-benzimidazole Derivatives | High temperatures; incorrect stoichiometry | Less polar spot on TLC; higher molecular weight in MS | Use moderate reaction conditions; ensure a slight excess of the C1 synthon. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
In a round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and formic acid (5-10 equivalents).
-
Heat the reaction mixture at reflux (typically 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly add it to ice-cold water with stirring.
-
Neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for TLC Monitoring
-
Prepare a TLC chamber with a suitable eluent (e.g., 30% ethyl acetate in hexane).
-
On a silica gel TLC plate, spot the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm).
Visualizations
Reaction Scheme and Side Product Formation
Caption: Main reaction pathway and potential side product formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Triclabendazole Impurity-B | Manasa Life Sciences [manasalifesciences.com]
- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,5,6-Trichloro-1H-benzimidazole (TCBI) Assays
A Guide to Navigating Variability and Ensuring Reproducibility
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive resource for addressing the common challenges associated with assays involving 2,5,6-Trichloro-1H-benzimidazole (TCBI), a potent kinase inhibitor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate robust, reproducible data.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities, including the inhibition of crucial cellular kinases like Casein Kinase 2 (CK2).[1] However, the physicochemical properties of halogenated benzimidazoles like TCBI can present unique experimental hurdles. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with TCBI.
Q1: What is this compound (TCBI) and what is its primary molecular target?
A1: this compound (TCBI) is a small molecule inhibitor belonging to the benzimidazole class of compounds. While its full kinase profile may not be extensively documented in publicly available literature, its structural similarity to other chlorinated benzimidazoles suggests it is a potent inhibitor of serine/threonine kinases, with a high likelihood of targeting Casein Kinase 2 (CK2).[2][3] CK2 is a constitutively active kinase involved in a multitude of cellular processes, including cell proliferation, survival, and signal transduction.[2][3] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[2][3]
Q2: I'm observing significant variability in my IC50 values for TCBI between experiments. What are the most likely causes?
A2: Inconsistent IC50 values are a frequent challenge in kinase assays and can stem from a combination of factors.[4][5] The most common culprits for a hydrophobic compound like TCBI include:
-
Compound Solubility and Stability: TCBI likely has poor aqueous solubility. Precipitation of the compound in your assay buffer will lead to a lower effective concentration and thus a higher apparent IC50.[6]
-
Assay Conditions: Variations in ATP concentration, enzyme activity, and incubation times can significantly impact the measured IC50 of an ATP-competitive inhibitor.[7][8]
-
Reagent Handling: Inconsistent pipetting, especially of viscous DMSO stock solutions, and repeated freeze-thaw cycles of reagents can introduce significant error.[4]
Q3: How should I prepare and store my TCBI stock solution?
A3: Proper preparation and storage of your TCBI stock solution are critical for reproducible results.
-
Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[6]
-
Dissolution: Ensure complete dissolution of the TCBI powder. Gentle warming and vortexing may be necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[6] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect the solubility of your compound over time.[9]
Q4: What is the optimal final concentration of DMSO in my assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1% (v/v), and should be consistent across all wells, including controls.[10][11] Many enzymes can be inhibited or activated by higher concentrations of DMSO.[11][12] It is crucial to determine the DMSO tolerance of your specific kinase and assay system by running a vehicle control curve.[11]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific issues you may encounter during your TCBI assays.
Issue 1: Low or No Inhibition Observed
The absence of expected kinase inhibition can be perplexing. The following decision tree will guide you through a logical troubleshooting process.
Caption: Troubleshooting logic for low or no TCBI inhibition.
In-depth Explanation:
-
Causality behind ATP Concentration: TCBI is likely an ATP-competitive inhibitor.[1] This means it competes with ATP for binding to the kinase's active site. If the ATP concentration in your assay is too high, it will outcompete TCBI, leading to a higher apparent IC50 or no observable inhibition.[7][8] For optimal sensitivity to ATP-competitive inhibitors, the ATP concentration should be at or near the Michaelis constant (Km) of the kinase for ATP.[5]
Issue 2: High Variability Between Replicates
High variability, indicated by a large standard deviation or coefficient of variation (%CV) between replicate wells, can obscure real results and make data interpretation unreliable.
Table 1: Common Sources of Variability and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Pipetting Inaccuracy | Inconsistent volumes of enzyme, substrate, ATP, or TCBI will directly lead to variable results. DMSO's viscosity can exacerbate this.[4] | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation.[5] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect enzyme activity, leading to skewed results in those wells.[4] | Avoid using the outer wells of the microplate. If their use is necessary, fill the surrounding wells with sterile water or buffer to create a humidified environment and use high-quality plate seals.[5] |
| Inconsistent Incubation Times | Staggered start and stop times for reactions across a plate can lead to significant differences in product formation. | Use a multichannel pipette or an automated liquid handler to add the initiating reagent (e.g., ATP) and the stop solution to all wells as simultaneously as possible.[5] |
| Reagent Instability | Repeated freeze-thaw cycles can degrade enzymes, ATP, and even the inhibitor. | Aliquot all critical reagents (enzyme, ATP, TCBI stock) into single-use volumes upon receipt or preparation.[6] |
| Incomplete Mixing | Failure to properly mix reagents upon addition to the assay well can result in localized high concentrations and non-uniform reactions. | Gently mix the plate on a plate shaker after the addition of each reagent. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon to observe a significant difference in the potency of an inhibitor in a biochemical (cell-free) assay versus a cell-based assay.
Caption: Factors contributing to discrepancies between assay types.
In-depth Explanation:
-
Cell Permeability: TCBI's hydrophobicity may hinder its ability to efficiently cross the cell membrane and reach its intracellular target.[6]
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is significantly higher than that typically used in biochemical assays (micromolar range).[5][8] This high intracellular ATP concentration can effectively compete with TCBI, leading to a much higher IC50 in a cellular context.
-
Off-Target Effects & Cellular Metabolism: Once inside the cell, TCBI could be metabolized into an inactive form, actively transported out of the cell, or bind to other cellular components, reducing its effective concentration at the target kinase.[13]
Experimental Protocols
To ensure the integrity of your results, the following detailed protocols for a non-radioactive TCBI kinase assay are provided. These are based on established methods for CK2 and can be adapted for TCBI.[2][14]
Protocol 1: Non-Radioactive In Vitro Kinase Assay (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A common commercially available kit for this is the ADP-Glo™ Kinase Assay.[2]
Materials:
-
Recombinant human Casein Kinase 2 (CK2)
-
CK2-specific peptide substrate
-
This compound (TCBI)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
TCBI Dilution Series:
-
Prepare a serial dilution of your TCBI stock solution in 100% DMSO.
-
Further dilute this series in the kinase assay buffer to create a working solution series with a consistent final DMSO concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the TCBI working solution or vehicle control (buffer with the same final DMSO concentration) to the appropriate wells of the assay plate.
-
Add 10 µL of a master mix containing the CK2 enzyme and peptide substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km of CK2) to all wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the enzyme kinetics.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
Table 2: Example Kinase Assay Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | 100 µM | 10 µM | 1 µM | 0.1 µM | 10 nM | 1 nM | 0.1 nM | 0.01 nM | Vehicle | Vehicle | No Enz | No Enz |
| B | 100 µM | 10 µM | 1 µM | 0.1 µM | 10 nM | 1 nM | 0.1 nM | 0.01 nM | Vehicle | Vehicle | No Enz | No Enz |
| C | 100 µM | 10 µM | 1 µM | 0.1 µM | 10 nM | 1 nM | 0.1 nM | 0.01 nM | Vehicle | Vehicle | No Enz | No Enz |
| D | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| E | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| F | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| G | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| H | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
-
Vehicle: Contains the same final concentration of DMSO as the TCBI-treated wells.
-
No Enz: "No enzyme" control to determine background signal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. clyte.tech [clyte.tech]
Technical Support Center: Troubleshooting 2,5,6-Trichloro-1H-benzimidazole Cytotoxicity
Welcome to the technical support center for researchers utilizing 2,5,6-Trichloro-1H-benzimidazole. This guide is designed to provide in-depth troubleshooting for common issues encountered during in vitro cytotoxicity experiments. As a halogenated benzimidazole, this compound is presumed to function as a potent inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a critical regulator of cell survival and proliferation.[1][2] Understanding this mechanism is key to diagnosing and resolving experimental hurdles.
This resource is structured in a question-and-answer format to directly address the practical challenges you may face, from initial compound handling to the interpretation of complex biological data.
Section 1: Compound Solubility and Handling
Poor solubility is a primary source of variability and artifacts in in vitro assays with benzimidazole derivatives.[3] The hydrophobic nature of the trichlorinated benzene ring can lead to precipitation in aqueous cell culture media, confounding results.[3]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my cell culture medium. What went wrong?
A1: This is a classic issue known as "solvent shock."[3] It occurs when a compound dissolved at a high concentration in an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower. The compound crashes out of solution, forming a precipitate.
Troubleshooting Steps:
-
Optimize Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media while vortexing vigorously, then add this intermediate dilution to the final culture volume.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically well below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
-
Visual Inspection: Always visually inspect your wells for precipitation after adding the compound. Microscopic examination is recommended. If precipitation is observed, the results from that concentration are not reliable.[6][7]
Q2: I'm unsure about the best way to prepare and store my stock solution. What are the best practices?
A2: Proper preparation and storage are critical for ensuring the stability and activity of your compound.
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO). | Benzimidazoles typically show good solubility in DMSO. Anhydrous grade prevents compound degradation from absorbed moisture.[5][8] |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10-20 mM). | Allows for small volumes to be used for dilutions, minimizing the final solvent concentration in the assay. |
| Storage | Aliquot into single-use volumes and store at -80°C. | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. -80°C is recommended for long-term stability.[5] |
| Working Solutions | Prepare fresh from the DMSO stock for each experiment. | Avoid storing diluted aqueous solutions, as the compound is less stable and prone to precipitation.[5] |
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 221.47 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 451.5 µL of DMSO per 1 mg of compound).
-
Dissolution: Vortex the vial vigorously for 2-3 minutes. If needed, sonicate for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.[9]
-
Aliquoting & Storage: Once fully dissolved, dispense into single-use, sterile microcentrifuge tubes. Store immediately at -80°C, protected from light.
Section 2: Mechanism of Action and Cytotoxicity Assays
This compound is a potent inhibitor of Protein Kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival by suppressing apoptosis.[10][11] Inhibition of CK2 disrupts these pro-survival signals, leading to the activation of the apoptotic cascade.
Diagram: CK2 Inhibition and Apoptosis Induction
Caption: CK2 inhibition by this compound blocks pro-survival signaling, leading to caspase activation and apoptosis.
Frequently Asked Questions (FAQs)
Q3: My IC50 values for this compound are inconsistent between experiments. Why?
A3: Inconsistent IC50 values are a frequent challenge in cell-based assays.[12][13] A two- to three-fold variation can be considered acceptable, but larger discrepancies point to underlying issues.[13]
Key Factors Influencing IC50 Values:
-
Cell Health and Passage Number: Use cells within a consistent, low passage number range. High-passage cells can exhibit genetic drift and altered drug sensitivity.[13]
-
Cell Seeding Density: IC50 values can be highly dependent on cell density. Ensure you use a consistent seeding density and that cells are in the exponential growth phase during treatment.[12]
-
Exposure Time: The duration of compound exposure will significantly impact the IC50 value. Standardize your treatment time (e.g., 24, 48, or 72 hours) across all experiments.[14]
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[15]
Q4: I performed an MTT assay, but my results are noisy. Could the compound be interfering with the assay?
A4: Yes, compound interference is a known issue. If this compound precipitates in the well, it can scatter light, leading to artificially high absorbance readings.[16] Furthermore, the colored formazan crystals produced in the MTT assay must be fully solubilized, a step that can be hindered by precipitated compound.[13]
Troubleshooting Workflow for Cytotoxicity Assays:
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data, starting with the most common issues.
Section 3: Troubleshooting Apoptosis Assays
Since the primary mechanism of cytotoxicity for CK2 inhibitors is apoptosis, assays that directly measure this process, such as Annexin V staining or caspase activity assays, are highly recommended.[17][18]
Frequently Asked Questions (FAQs)
Q5: I don't see a significant increase in Annexin V positive cells after treatment. Does this mean the compound is not working?
A5: Not necessarily. This could be due to several factors:
-
Insufficient Dose or Time: The concentration or treatment duration may be insufficient to induce a detectable level of apoptosis. Perform a time-course and dose-response experiment.
-
Supernatant Discarded: Early apoptotic cells can detach and be present in the supernatant. Always collect both the adherent cells and the supernatant for analysis to avoid losing the apoptotic population.[19]
-
Assay Interference: Annexin V binding is calcium-dependent. If your cell harvesting buffer contains EDTA, it will chelate the Ca²⁺ and prevent Annexin V from binding to phosphatidylserine, leading to false-negative results.[19] Use an EDTA-free dissociation buffer.
Q6: My flow cytometry plot for Annexin V/Propidium Iodide (PI) staining shows poor separation between populations.
A6: Clear separation is key to accurate quantification. Poor separation can result from:
-
Compensation Issues: Improper fluorescence compensation can cause signal bleed-through between channels (e.g., FITC and PE). Always use single-stain controls to set compensation correctly.[19]
-
Delayed Analysis: After staining, cells should be analyzed promptly. Delays can lead to the progression of apoptosis and loss of membrane integrity, blurring the lines between early and late apoptotic populations.[19]
-
Cell Health: Using unhealthy or over-confluent cells can lead to high baseline levels of apoptosis and necrosis, making it difficult to discern the treatment effect.[19]
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol provides an alternative method to confirm apoptosis by detecting the active, cleaved form of caspase-3, a key executioner caspase.[20]
-
Cell Lysis: After treating cells with this compound, wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. An increase in the cleaved caspase-3 band (typically 17/19 kDa) indicates apoptosis activation.[20]
Section 4: Off-Target Effects and Advanced Considerations
While this compound is expected to be a potent CK2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[21][22]
Q7: How can I be more confident that the observed cytotoxicity is due to CK2 inhibition?
A7: This is a critical question of specificity. Consider the following approaches:
-
Rescue Experiment: If possible, overexpressing a drug-resistant mutant of CK2 in your cells could rescue them from the compound-induced cytotoxicity, providing strong evidence for on-target activity.
-
Biochemical Confirmation: Directly measure the phosphorylation of a known CK2 substrate in your treated cells via Western blot. A decrease in phosphorylation would confirm that CK2 is being inhibited at the concentrations that induce cytotoxicity.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of casein kinase 2 enhances the death ligand- and natural kiler cell-induced hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yeasenbio.com [yeasenbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Targets: A Comparative Guide to 2,5,6-Trichloro-1H-benzimidazole and Other Benzimidazole Antivirals
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, a molecular framework that has proven to be a fertile ground for the discovery of potent therapeutic agents.[1][2] This is particularly true in the realm of virology, where a diverse array of benzimidazole derivatives has demonstrated significant activity against a broad spectrum of viruses.[3][4] This guide provides an in-depth, objective comparison of 2,5,6-Trichloro-1H-benzimidazole, specifically its ribofuranosyl derivative (TCRB), and other notable benzimidazole antivirals, with a focus on their distinct mechanisms of action, antiviral performance supported by experimental data, and the methodologies used for their evaluation.
The Benzimidazole Core: A Versatile Weapon Against Viruses
The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a wide range of biological activities.[3] Benzimidazole derivatives have been developed to combat a multitude of viruses, including human cytomegalovirus (HCMV), hepatitis B and C viruses (HBV, HCV), human immunodeficiency virus (HIV), and various respiratory viruses.[3][5] This guide will primarily focus on the comparative analysis of two distinct classes of anti-HCMV benzimidazoles: the terminase inhibitors, exemplified by 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB), and the kinase inhibitors, represented by the clinically approved drug, maribavir.
Class I: The Terminase Inhibitors - TCRB and its Analogs
Mechanism of Action: Arresting Viral DNA Maturation
2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) and its more potent 2-bromo analog, BDCRB, represent a class of benzimidazole nucleosides that exert their anti-HCMV activity through a unique mechanism: the inhibition of viral DNA maturation and packaging.[6] Unlike many antiviral nucleoside analogs that target viral DNA polymerases, TCRB and BDCRB do not inhibit viral DNA synthesis. Instead, they interfere with the viral terminase complex, which is responsible for cleaving newly replicated viral DNA concatemers into unit-length genomes and packaging them into procapsids. This inhibition is thought to involve the UL89 and UL56 gene products of HCMV.[6]
Caption: Mechanism of action of TCRB and BDCRB.
Antiviral Performance of TCRB and BDCRB
Experimental data has demonstrated the potent and selective activity of TCRB and its analogs against HCMV. The following table summarizes key in vitro data for TCRB and BDCRB.
| Compound | Virus | Assay Type | IC50 (µM) | IC90 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Selectivity Index (SI = CC50/IC50) | Reference |
| TCRB | HCMV | Plaque Reduction | 2.9 | - | >100 | HFF, KB | >34.5 | [6] |
| TCRB | HCMV | Yield Reduction | - | 1.4 | >100 | HFF, KB | >71.4 | [6] |
| BDCRB | HCMV | Plaque Reduction | ~0.7 (4-fold more active than TCRB) | - | >100 | HFF, KB | >142.9 | [6] |
HFF: Human Foreskin Fibroblasts; KB: Human epithelial carcinoma cell line.
These data highlight the significant potency of the 2-halo-substituted benzimidazole ribonucleosides against HCMV, with a favorable therapeutic window as indicated by the high selectivity index.[6] Notably, the activity and selectivity of both TCRB and BDCRB were reported to be better than that of ganciclovir and foscarnet in the same study.[6]
Class II: The Kinase Inhibitor - Maribavir
Mechanism of Action: A Multi-pronged Attack on Viral Replication
Maribavir (5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole) is another potent anti-HCMV benzimidazole derivative, but it operates through a completely different mechanism of action. Maribavir is a competitive inhibitor of the viral protein kinase pUL97.[7] The pUL97 kinase is a crucial enzyme in the HCMV replication cycle, involved in multiple processes including viral DNA synthesis, encapsidation, and the nuclear egress of viral capsids.[7] By inhibiting pUL97, maribavir disrupts these essential steps, leading to a profound antiviral effect.
Caption: Mechanism of action of Maribavir.
Antiviral Performance of Maribavir
Maribavir has undergone extensive clinical development and is approved for the treatment of post-transplant CMV infection/disease that is refractory to other antiviral treatments. Its in vitro and clinical efficacy are well-documented.
| Compound | Virus | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Selectivity Index (SI = CC50/EC50) | Reference |
| Maribavir | HCMV | Various | 1 - 5 | >32 | HEL, HFF | >6.4 - >32 | [7] |
HEL: Human Embryonic Lung Fibroblasts; HFF: Human Foreskin Fibroblasts. Note: The EC50 of maribavir can vary significantly depending on the cell line used.
Clinical trials have demonstrated the efficacy of maribavir in patients with refractory or resistant CMV infections. The SOLSTICE trial, a phase 3 study, showed that maribavir was superior to investigator-assigned therapy (including ganciclovir, valganciclovir, foscarnet, or cidofovir) in achieving CMV viremia clearance at week 8.[8]
Head-to-Head Comparison: Terminase vs. Kinase Inhibitors
-
Target Specificity: TCRB/BDCRB target the viral terminase complex, a later stage in the viral replication cycle, while maribavir targets the pUL97 kinase, which is involved in multiple, earlier processes. This difference in targets is significant, as it means that maribavir is active against CMV strains that are resistant to DNA polymerase inhibitors like ganciclovir.[7]
-
Spectrum of Activity: Both classes of compounds are highly specific for HCMV. TCRB shows weak activity against herpes simplex virus type 1 (HSV-1), while maribavir is also active against Epstein-Barr virus (EBV) but not other herpesviruses.[6][7]
-
Resistance Profile: Resistance to TCRB/BDCRB has been mapped to the UL56 and UL89 genes, which encode for components of the terminase complex. Resistance to maribavir is primarily associated with mutations in the UL97 gene, the direct target of the drug.
-
Clinical Development: Maribavir has successfully navigated clinical trials and received regulatory approval, a testament to its efficacy and safety profile in a clinical setting. The clinical development of TCRB and BDCRB was hampered by unfavorable in vivo metabolism.[7]
Beyond HCMV: The Broader Landscape of Benzimidazole Antivirals
The benzimidazole scaffold has yielded antiviral agents with diverse mechanisms of action against a range of viruses:
-
Hepatitis C Virus (HCV): A series of benzimidazole-based compounds have been identified as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (NS5B).[9][10][11] These non-nucleoside inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[9][12]
-
Hepatitis B Virus (HBV): While not a classic benzimidazole, telbivudine is a nucleoside analog with a related heterocyclic core that inhibits HBV DNA polymerase, leading to chain termination of the viral DNA.
-
Picornaviruses: Compounds like enviradene and its analogs have shown potent activity against rhinoviruses and enteroviruses by targeting the viral 3A protein, which is involved in viral RNA synthesis.
Experimental Methodologies: A Guide to In Vitro Antiviral and Cytotoxicity Testing
The evaluation of antiviral compounds relies on robust and reproducible in vitro assays. The following are detailed protocols for the key experiments used to characterize the benzimidazole antivirals discussed in this guide.
Plaque Reduction Assay
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Caption: Workflow for a Plaque Reduction Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus, typically to produce 50-100 plaques per well in the absence of any drug.
-
Compound Addition: After a viral adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of the test compound.
-
Overlay: Add a semi-solid overlay, such as agarose or methylcellulose, to restrict viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this can be several days for slow-growing viruses like HCMV).
-
Fixation and Staining: Fix the cells with a fixative like formalin and stain with a dye such as crystal violet, which stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Step-by-Step Protocol:
-
Infection and Treatment: Infect a monolayer of host cells with the virus in the presence of various concentrations of the antiviral compound.
-
Incubation: Incubate the cultures for a full viral replication cycle to allow for the production of progeny virions.
-
Virus Harvest: Harvest the supernatant and/or the cells, and lyse the cells (e.g., by freeze-thawing) to release the intracellular virus.
-
Titration of Progeny Virus: Determine the titer of the harvested virus by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.
-
IC90 Calculation: The IC90 is the concentration of the compound that reduces the yield of infectious virus by 90% (or 1 log10) compared to the untreated control.
MTT Cytotoxicity Assay
This colorimetric assay is used to determine the concentration of a compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Caption: Workflow for an MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with cells only (for 100% viability) and medium only (for background).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Incubation with MTT: Incubate the plate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The CC50 is the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated cell control.
Conclusion: A Diverse Arsenal for Antiviral Drug Discovery
The benzimidazole scaffold has given rise to a remarkable diversity of antiviral agents with distinct mechanisms of action. The comparison between the terminase inhibitor 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) and the pUL97 kinase inhibitor maribavir against HCMV exemplifies this chemical versatility. While TCRB and its analogs showed great promise in early in vitro studies, issues with in vivo metabolism have, to date, precluded their clinical development. In contrast, maribavir has successfully transitioned from a promising preclinical candidate to a clinically approved therapeutic for difficult-to-treat CMV infections.
The continued exploration of the benzimidazole chemical space, guided by a deep understanding of viral targets and the application of robust in vitro and in vivo evaluation methods, holds significant promise for the development of the next generation of antiviral drugs. The ability to generate compounds with novel mechanisms of action is crucial in the ongoing battle against viral diseases, particularly in the face of emerging drug resistance.
References
- 1. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. [PDF] Mechanismof Action and Antiviral Activity of Benzimidazole-Based AllostericInhibitors of the Hepatitis C Virus RNA-Dependent RNAPolymerase | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 2,5,6-Trichloro-1H-benzimidazole and Its Positional Isomers: A Guide for Researchers
The Landscape of Trichlorobenzimidazole Isomers
The substitution of three chlorine atoms on the benzimidazole core can result in several positional isomers. Understanding the distinct properties of each is paramount for structure-activity relationship (SAR) studies. The possible isomers include:
-
2,5,6-Trichloro-1H-benzimidazole
-
4,5,6-Trichloro-1H-benzimidazole
-
4,5,7-Trichloro-1H-benzimidazole
-
2,4,5-Trichloro-1H-benzimidazole
-
2,4,6-Trichloro-1H-benzimidazole
-
2,4,7-Trichloro-1H-benzimidazole
-
4,6,7-Trichloro-1H-benzimidazole
-
5,6,7-Trichloro-1H-benzimidazole
The position of the chlorine atoms significantly impacts the electronic distribution, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.
Synthesis of Trichlorobenzimidazole Isomers
The synthesis of substituted benzimidazoles is a well-established area of organic chemistry. The most common and versatile method is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of trichlorobenzimidazole isomers, the judicious choice of a trichlorinated o-phenylenediamine or a combination of a dichlorinated o-phenylenediamine and a chlorinated carboxylic acid is required.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of trichlorobenzimidazole isomers.
Caption: Generalized workflow for the synthesis, purification, and characterization of trichlorobenzimidazole isomers.
Experimental Protocol: Synthesis of a Trichlorobenzimidazole Isomer (General Procedure)
This protocol provides a general method for the synthesis of a trichlorobenzimidazole isomer via the Phillips condensation. The specific starting materials will determine the final isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the appropriate trichlorinated or dichlorinated o-phenylenediamine in an excess of formic acid (or another suitable one-carbon source).
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure trichlorobenzimidazole isomer.
Comparative Physicochemical Properties
The physicochemical properties of the isomers are expected to differ based on the substitution pattern. While a complete comparative dataset is not available, the following table provides a template for collating experimental data and highlights expected trends.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |
| This compound | C₇H₃Cl₃N₂ | 221.47 | Data not readily available | Expected to be low in water | Expected to be acidic |
| 4,5,6-Trichloro-1H-benzimidazole | C₇H₃Cl₃N₂ | 221.47 | Data not readily available | Expected to be low in water | Expected to be acidic |
| 4,5,7-Trichloro-1H-benzimidazole | C₇H₃Cl₃N₂ | 221.47 | Data not readily available | Expected to be low in water | Expected to be acidic |
| ... (other isomers) | C₇H₃Cl₃N₂ | 221.47 | Data not readily available | Expected to be low in water | Expected to be acidic |
Note: Researchers are encouraged to populate this table with their own experimental data for a direct comparison. The position of the chlorine atoms will influence crystal lattice energies and intermolecular interactions, leading to different melting points. Solubility will be generally low in aqueous media due to the lipophilic nature of the chlorinated aromatic system. The electron-withdrawing nature of the chlorine atoms will increase the acidity of the N-H proton compared to unsubstituted benzimidazole.
Spectroscopic Characterization: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the trichlorobenzimidazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the positions of the chlorine substituents.
Prototropic Tautomerism: It is crucial to recognize that N-unsubstituted benzimidazoles exist as a mixture of two rapidly interconverting tautomers in solution.[1] This can lead to time-averaged NMR signals, simplifying the spectrum. For a non-symmetrically substituted benzimidazole, this means that pairs of carbons and protons (e.g., C4/C7 and C5/C6) may become equivalent on the NMR timescale.[2]
Expected ¹H NMR Spectral Features:
-
N-H Proton: A broad singlet typically observed in the downfield region (δ 12-13 ppm in DMSO-d₆).[3]
-
Aromatic Protons: The number of signals, their multiplicity, and coupling constants will be characteristic of the substitution pattern. For example, an isomer with a single proton on the benzene ring will show a singlet, while an isomer with two adjacent protons will exhibit an AB quartet.
Expected ¹³C NMR Spectral Features:
The chemical shifts of the carbon atoms are influenced by the electron-withdrawing and steric effects of the chlorine atoms. The C2 carbon is particularly sensitive to substitution on the imidazole ring.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified trichlorobenzimidazole isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the isomers (221.47 g/mol ) and can provide fragmentation patterns that may be useful for differentiation. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
Comparative Biological Activity
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer effects.[4] The specific activity of the trichlorobenzimidazole isomers will be highly dependent on the substitution pattern, which dictates the molecule's ability to interact with biological targets such as enzymes and receptors.
Potential Biological Targets and Activities
-
Kinase Inhibition: Halogenated benzimidazoles are known to be potent kinase inhibitors. The position of the chlorine atoms will influence the binding affinity and selectivity for different kinases.
-
Antiviral Activity: 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), a derivative of this compound, is a known inhibitor of human cytomegalovirus (HCMV). It is plausible that other isomers may also exhibit antiviral properties.
-
Cytotoxicity: The cytotoxic effects of the isomers against various cancer cell lines should be evaluated to determine their potential as anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxic activity of the trichlorobenzimidazole isomers against a cancer cell line.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of each trichlorobenzimidazole isomer (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.
The following diagram illustrates a potential mechanism of action for a benzimidazole derivative inducing apoptosis.
Caption: A simplified signaling pathway illustrating how a trichlorobenzimidazole isomer might induce apoptosis.
Conclusion and Future Directions
The positional isomerism of the three chlorine atoms on the benzimidazole scaffold presents a rich chemical space for the development of novel therapeutic agents. This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of these isomers. While a comprehensive comparative dataset is currently lacking in the literature, the protocols and theoretical considerations outlined herein empower researchers to systematically investigate the structure-property and structure-activity relationships of this important class of compounds.
Future research should focus on the systematic synthesis and characterization of all trichlorobenzimidazole isomers to populate the comparative data tables. Head-to-head biological screening of these isomers against a panel of kinases, viruses, and cancer cell lines will be crucial for identifying lead compounds with enhanced potency and selectivity. Such studies will undoubtedly contribute to the rational design of next-generation benzimidazole-based therapeutics.
References
Validating the Antiviral Efficacy of 2,5,6-Trichloro-1H-benzimidazole In Vivo: A Comparative Guide
For researchers in the vanguard of antiviral drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is both arduous and fraught with challenges. This guide provides a comprehensive framework for the in-vivo validation of 2,5,6-Trichloro-1H-benzimidazole (TCB), a molecule of interest for its potential anti-cytomegalovirus (CMV) activity. We will objectively compare its projected performance against established antiviral agents, Ganciclovir and Maribavir, supported by a robust, albeit hypothetical, experimental design grounded in established methodologies.
Introduction: The Rationale for In Vivo Validation
Human Cytomegalovirus (HCMV) remains a significant cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV. While current therapies exist, they are hampered by issues of toxicity and the emergence of drug-resistant viral strains. The benzimidazole scaffold has yielded potent anti-HCMV agents with diverse mechanisms of action.
2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB), a close analog of TCB, has demonstrated potent and selective inhibition of HCMV replication in vitro.[1][2] Its novel mechanism, targeting the viral terminase complex (pUL89 and pUL56) to inhibit the cleavage of viral DNA concatemers, presents a significant advantage against viruses resistant to DNA polymerase inhibitors.[1] In vivo validation is the critical next step to assess the therapeutic potential of TCB, evaluating its efficacy, pharmacokinetics, and safety in a living organism.
This guide will compare TCB with two key agents:
-
Ganciclovir: A nucleoside analog that inhibits viral DNA polymerase, representing the standard of care for CMV infections.[3][4][5][6]
-
Maribavir: A benzimidazole derivative that inhibits the pUL97 protein kinase, offering a different mechanism of action within the same chemical class.[7][8]
Proposed Mechanism of Action of this compound
Based on the activity of its analogs, TCB is hypothesized to inhibit HCMV replication by targeting the viral terminase complex. This complex is essential for the cleavage of newly replicated, high-molecular-weight viral DNA concatemers into monomeric genomes, a prerequisite for packaging into new virions.
Caption: Proposed mechanisms of action for TCB, Ganciclovir, and Maribavir.
Experimental Design: A Murine Model of CMV Infection
Due to the strict species specificity of HCMV, the murine cytomegalovirus (MCMV) infection model in mice is a well-established and highly relevant surrogate for evaluating antiviral therapies.[9][10]
Animal Model
-
Species: BALB/c mice (6-8 weeks old). This strain is susceptible to MCMV and develops a systemic infection that can be monitored.
-
Immunosuppression (Optional but Recommended): To mimic the clinical scenario of CMV disease in immunocompromised patients, mice can be treated with cyclophosphamide prior to infection.
Experimental Groups
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., DMSO/saline) | To establish the baseline course of MCMV infection. |
| 2 | This compound (TCB) | To evaluate the efficacy of the test compound. |
| 3 | Ganciclovir | Positive control representing the standard of care. |
| 4 | Maribavir | Positive control with a different mechanism of action. |
| 5 | Uninfected Control | To monitor for any non-specific toxicity of the treatments. |
Dosing and Administration
The selection of appropriate dosages is critical and should be informed by any available pharmacokinetic data for benzimidazole derivatives.[11][12][13][14]
-
TCB: A dose-ranging study would be optimal. Based on typical oral bioavailability of benzimidazoles, a starting dose of 50 mg/kg administered orally twice daily could be proposed.
-
Ganciclovir: Based on established protocols, a dose of 25-50 mg/kg administered intraperitoneally twice daily is effective in murine models.[3][4][6]
-
Maribavir: Oral administration at a dose of 100 mg/kg twice daily has been shown to be effective in preclinical models.
Experimental Workflow
Caption: Timeline for the in vivo validation of TCB.
Step-by-Step Experimental Protocols
Preparation of Viral Inoculum
-
Propagate MCMV (e.g., Smith strain) in murine embryonic fibroblasts (MEFs).
-
Determine the viral titer using a standard plaque assay.
-
Dilute the viral stock in sterile phosphate-buffered saline (PBS) to the desired concentration for infection (e.g., 1 x 10^5 plaque-forming units [PFU] per mouse).
Animal Infection and Treatment
-
Administer the viral inoculum to each mouse via intraperitoneal injection.
-
Twenty-four hours post-infection, begin the assigned treatment regimen.
-
Administer treatments orally (TCB, Maribavir) or intraperitoneally (Ganciclovir) twice daily for 10 consecutive days.
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
Sample Collection and Analysis
-
Blood Collection: On day 5 post-infection, collect a small volume of blood via submandibular bleeding for interim viral load analysis.
-
Tissue Harvesting: On day 10, humanely euthanize the animals and harvest target organs (spleen, liver, lungs, and salivary glands) for viral load determination.
-
Viral Load Quantification:
-
Extract DNA from blood and homogenized tissue samples.
-
Perform quantitative PCR (qPCR) targeting a conserved MCMV gene (e.g., immediate-early gene 1, ie1) to determine the number of viral genome copies.
-
Comparative Performance Analysis
The following table presents a hypothetical but plausible outcome of the in vivo study, based on the known mechanisms and potencies of the comparator drugs.
| Parameter | Vehicle Control | This compound (TCB) | Ganciclovir | Maribavir |
| Mean Viral Load (log10 copies/mg tissue) | ||||
| Spleen | 6.5 | 3.2 | 3.5 | 4.0 |
| Liver | 7.2 | 3.8 | 4.0 | 4.5 |
| Lungs | 5.8 | 2.5 | 2.8 | 3.2 |
| Survival Rate (%) | 20 | 90 | 80 | 70 |
| Mean Body Weight Change (%) | -15 | -2 | -5 | -3 |
| Observed Toxicity | N/A | None observed | Potential for myelosuppression (not directly measured) | None observed |
Discussion and Interpretation
The projected data suggest that TCB would demonstrate potent antiviral activity in vivo, significantly reducing viral loads in target organs and improving survival rates compared to the vehicle control. Its efficacy is anticipated to be comparable to, or potentially exceed, that of Ganciclovir and Maribavir in this model. The favorable profile in terms of body weight change suggests good tolerability at the tested dose.
The distinct mechanism of action of TCB is a key advantage. Its activity against the viral terminase complex would make it effective against CMV strains that have developed resistance to DNA polymerase inhibitors like Ganciclovir.[1] Furthermore, its different target from Maribavir (pUL97 kinase) suggests a potential for combination therapy to combat multi-drug resistant CMV.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a potential anti-CMV therapeutic. The proposed experimental design, leveraging a well-established murine model and relevant comparators, provides a clear path to generating the critical data needed to advance this promising compound through the drug development pipeline. The unique mechanism of action of TCB positions it as a valuable candidate to address the unmet medical need for novel, effective, and less toxic treatments for CMV infections.
References
- 1. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganciclovir and cidofovir treatment of cytomegalovirus-induced myocarditis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganciclovir Transiently Attenuates Murine Cytomegalovirus-Associated Renal Allograft Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Maribavir: a novel antiviral agent with activity against cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The current role of maribavir for treatment of cytomegalovirus in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Murine Cytomegalovirus (MCMV) – College of Veterinary Medicine [cvm.missouri.edu]
- 11. Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating the Mechanism of Action of 2,5,6-Trichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
The journey of a small molecule from a screening hit to a validated therapeutic candidate is paved with rigorous mechanistic studies. Ascribing a phenotype to a molecule is the first step; proving that the molecule elicits this effect through a specific, intended mechanism of action (MoA) is the critical challenge. This guide provides a comprehensive framework for the cross-validation of the MoA for 2,5,6-Trichloro-1H-benzimidazole (TCB), a compound belonging to a class of molecules known for their kinase inhibitory activity.
The central hypothesis for TCB and its structural analogs is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, playing a pivotal role in cell proliferation, survival, and apoptosis.[1] Its upregulation in numerous cancers makes it a prime therapeutic target.[2][3]
This guide will compare TCB's MoA validation with established CK2 inhibitors, CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB) . We will detail a multi-pronged, logical workflow of orthogonal assays designed to build an irrefutable case for TCB's mechanism, moving from direct biochemical evidence to cellular target engagement and downstream phenotypic consequences.
Section 1: The Postulated Mechanism - TCB as a CK2 Inhibitor
CK2 is a master regulator kinase, and its inhibition is expected to have profound effects on cellular signaling. The core hypothesis is that TCB, like its chemical relatives, functions as an ATP-competitive inhibitor of the CK2 catalytic subunit.[4][5][6] This means TCB likely binds to the same pocket as ATP, preventing the transfer of a phosphate group to CK2's substrates. This leads to the disruption of downstream signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival.[7][8][9]
Caption: Postulated mechanism of TCB as an ATP-competitive inhibitor of CK2, blocking downstream pro-survival signaling.
Section 2: A Multi-Pronged Strategy for MoA Cross-Validation
Our strategy involves three core pillars of investigation:
-
Biochemical Validation : Does TCB directly inhibit CK2 kinase activity in vitro? How does its potency and selectivity compare to known inhibitors?
-
Cellular Target Engagement : Does TCB bind to CK2 inside intact cells?
-
Phenotypic & Pathway Correlation : Does target engagement translate into the expected downstream cellular effects, such as inhibition of CK2 substrate phosphorylation and induction of apoptosis?
Caption: Orthogonal workflow for robust cross-validation of TCB's mechanism of action.
Section 3: Comparative In Vitro & Cellular Target Validation
The first step is to confirm that TCB directly interacts with its putative target, CK2, and to benchmark its performance against established inhibitors.
Experiment 1: In Vitro Kinase Inhibition Assay
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of purified CK2. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup : Prepare a reaction mixture containing purified recombinant human CK2 holoenzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP.
-
Compound Titration : Serially dilute TCB, CX-4945, and TBB across a range of concentrations (e.g., 1 nM to 100 µM) and add to the reaction mixture. Include a DMSO vehicle control.
-
Kinase Reaction : Incubate the plates at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal : Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the luminescent signal, which is proportional to the amount of ADP produced and thus, kinase activity.
-
Data Analysis : Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Comparative Data Summary (Hypothetical)
| Compound | CK2 IC50 (nM) | PIM1 IC50 (nM) | DYRK1A IC50 (nM) | Selectivity (PIM1/CK2) |
| TCB | 55 | >10,000 | >10,000 | >180x |
| CX-4945 | 1[8][11] | 46[8] | >1,000 | 46x |
| TBB | 900[4] | >10,000 | >10,000 | >11x |
Causality: This assay provides the most direct evidence of enzymatic inhibition. Comparing TCB to CX-4945 and TBB establishes its relative potency. Including other kinases like PIM1 and DYRK1A, known off-targets for some benzimidazole-class inhibitors, is crucial for assessing selectivity.[12][13] High selectivity strengthens the hypothesis that the observed cellular effects are due to on-target CK2 inhibition.
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying direct target engagement in an unadulterated cellular environment.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17]
Protocol: Western Blot-based CETSA
-
Cell Treatment : Treat intact cancer cells (e.g., HeLa or Jurkat) with TCB (e.g., at 10x the cellular IC50) or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge : Harvest the cells, resuspend them in PBS, and aliquot them. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Cell Lysis & Fractionation : Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by high-speed centrifugation (20,000 x g).[17]
-
Protein Detection : Analyze the amount of soluble CK2α remaining in the supernatant of each sample by Western blot using a specific anti-CK2α antibody.
-
Data Analysis : Plot the band intensity of soluble CK2α against the temperature for both DMSO and TCB-treated samples. A rightward shift in the melting curve for the TCB-treated sample indicates target stabilization and therefore, direct binding.
Comparative Data Summary (Hypothetical)
| Compound | Target | Melting Temp (Tm) - DMSO | Melting Temp (Tm) - Compound | Thermal Shift (ΔTm) |
| TCB | CK2α | 48°C | 54°C | +6°C |
| CX-4945 | CK2α | 48°C | 57°C | +9°C |
Causality: A positive thermal shift is strong, direct evidence that TCB engages CK2 within the complex milieu of the cell.[18] This bridges the gap between in vitro enzymatic activity and a cellular context, ruling out possibilities that the compound fails to enter the cell or is rapidly metabolized.
Section 4: Cellular and Phenotypic Cross-Validation
With direct binding confirmed, the next logical step is to demonstrate that this engagement leads to the expected downstream biological consequences.
Experiment 3: Quantitative Phosphoproteomics
If TCB inhibits CK2, the phosphorylation of its direct substrates should decrease. Mass spectrometry-based phosphoproteomics provides a global, unbiased view of these changes.[19][20][21]
Protocol: SILAC-based Phosphoproteomics Workflow
-
Cell Culture : Grow cancer cells in "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) and "light" (normal isotopes) media for several passages to achieve full labeling.
-
Treatment : Treat the "heavy"-labeled cells with TCB and the "light"-labeled cells with DMSO vehicle control for a defined period (e.g., 4 hours).
-
Lysis & Digestion : Combine equal amounts of protein from both cell populations, lyse, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment : Enrich for phosphopeptides from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads.[19]
-
LC-MS/MS Analysis : Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify and quantify the "heavy" vs. "light" phosphopeptide pairs. A heavy/light ratio of <1 indicates decreased phosphorylation upon TCB treatment. Search for peptides corresponding to known CK2 substrates (e.g., Akt at Ser129, p21 at T145).[8]
Comparative Data Summary (Hypothetical)
| Phosphosite | Protein Function | Fold Change (TCB/DMSO) | Fold Change (CX-4945/DMSO) |
| Akt (Ser129) | Pro-survival signaling | 0.25 | 0.21 |
| CDC37 (Ser13) | Chaperone regulation | 0.31 | 0.28 |
| PARP1 (Ser372) | DNA repair | 0.45 | 0.40 |
| ERK2 (Thr185) | Off-target control (MAPK pathway) | 0.98 | 0.95 |
Causality: This experiment directly links target engagement to pathway modulation.[22] Observing a significant and selective decrease in the phosphorylation of known CK2 substrates provides powerful evidence for on-target activity.[2][23] Including a well-characterized inhibitor like CX-4945 allows for a comparative analysis of the phosphoproteomic footprint. The lack of change in non-CK2 pathways (e.g., MAPK/ERK) further supports selectivity.
Experiment 4: Comparative Phenotypic Analysis
The final piece of the puzzle is to correlate the molecular mechanism with a relevant cellular phenotype, such as the induction of apoptosis, a known outcome of CK2 inhibition.[13] Comparing the effect of the small molecule inhibitor to a genetic knockdown of the target provides a powerful validation tool.
Protocol: Apoptosis Induction Assay
-
Treatment Groups : Seed cancer cells and treat with:
-
TCB (dose range)
-
CX-4945 (dose range, as a positive control)
-
Scrambled control siRNA
-
siRNA targeting CK2α (genetic knockdown)
-
-
Incubation : Incubate cells for 48-72 hours.
-
Apoptosis Measurement : Quantify apoptosis using a method like Annexin V/Propidium Iodide staining followed by flow cytometry, or a Caspase-3/7 activity assay.
-
Data Analysis : Calculate the EC50 for apoptosis induction for the small molecules. Compare the maximal apoptotic response of the small molecules to that achieved by the CK2α siRNA knockdown.
Caption: Logic diagram illustrating that if TCB and CK2 siRNA produce the same phenotype, it supports an on-target MoA.
Causality: If TCB induces a specific phenotype (apoptosis) that closely mimics, or "phenocopies," the effect of directly removing the target protein via siRNA, it provides strong evidence that the molecule's effect is mediated through that target. This is one of the most stringent tests in MoA validation.
Conclusion: Synthesizing the Evidence
The validation of a small molecule's mechanism of action is not a linear process but a web of interconnected, mutually reinforcing evidence. By systematically progressing from direct biochemical inhibition (in vitro kinase assay) to target binding in the native cellular environment (CETSA), and then linking this engagement to specific downstream pathway modulation (phosphoproteomics) and a correlated cellular outcome (comparative phenotypic analysis), a robust and defensible MoA can be established for this compound. This multi-faceted approach, benchmarked against known inhibitors like CX-4945 and TBB, provides the high degree of scientific rigor necessary for advancing a compound in the drug discovery pipeline.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Silmitasertib - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
A Comparative Analysis of 2,5,6-Trichloro-1H-benzimidazole (TCB) and Ganciclovir for the Inhibition of Human Cytomegalovirus (HCMV)
This guide provides a detailed comparison of the antiviral efficacy of 2,5,6-Trichloro-1H-benzimidazole (TCB) and the established antiviral drug, ganciclovir, against human cytomegalovirus (HCMV). This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of alternative antiviral compounds and their mechanisms of action.
Introduction: The Unmet Need in HCMV Therapy
Human cytomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals, such as organ transplant recipients and AIDS patients. Congenital HCMV infection is also a leading cause of birth defects. For decades, ganciclovir has been a cornerstone of anti-HCMV therapy. However, its efficacy is hampered by the emergence of drug-resistant viral strains and significant host toxicity. This has spurred the search for novel antiviral agents with different mechanisms of action. One such promising candidate is this compound (TCB), a small molecule inhibitor of HCMV with a distinct mode of action. This guide will delve into a head-to-head comparison of TCB and ganciclovir, examining their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
Chemical Structures and Properties
A fundamental understanding of the chemical nature of these compounds is crucial for appreciating their biological activities.
| Compound | Chemical Structure | Key Properties |
| Ganciclovir | Acyclic guanosine analogue. Prodrug requiring viral and cellular kinases for activation. | |
| This compound (TCB) | A halogenated benzimidazole derivative. Does not require metabolic activation. |
Differentiated Mechanisms of Action
The most significant distinction between TCB and ganciclovir lies in their molecular targets within the HCMV replication cycle.
Ganciclovir: A Chain-Terminating DNA Polymerase Inhibitor
Ganciclovir's mechanism is well-elucidated and relies on its structural similarity to deoxyguanosine.
-
Viral Kinase-Mediated Monophosphorylation: Ganciclovir is first phosphorylated to ganciclovir-monophosphate by the HCMV-encoded protein kinase UL97. This initial step is crucial for its selective activity in infected cells.
-
Cellular Kinase-Mediated Di- and Triphosphorylation: Host cellular kinases then further phosphorylate the monophosphate form to ganciclovir-diphosphate and the active ganciclovir-triphosphate.
-
Inhibition of Viral DNA Polymerase: Ganciclovir-triphosphate acts as a competitive inhibitor of the viral DNA polymerase (pUL54) by competing with the natural substrate, dGTP. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.
Caption: Mechanism of action of ganciclovir against HCMV.
TCB: A Novel Inhibitor of the Viral Terminase Complex
TCB operates through a distinct and more novel mechanism, targeting a different stage of viral replication.
-
Targeting the Terminase Complex: TCB directly inhibits the HCMV terminase complex, which is composed of the proteins pUL56 and pUL89.
-
Inhibition of Viral DNA Packaging: This terminase complex is essential for cleaving the concatemeric viral DNA into unit-length genomes and packaging them into newly formed capsids. By inhibiting this complex, TCB prevents the formation of infectious progeny virions.
-
No Requirement for Metabolic Activation: Unlike ganciclovir, TCB does not require phosphorylation or other metabolic activation to exert its antiviral effect.
Caption: Mechanism of action of TCB against HCMV.
Comparative Efficacy and Resistance Profile
The differing mechanisms of action have significant implications for the comparative efficacy and resistance profiles of TCB and ganciclovir.
| Parameter | Ganciclovir | This compound (TCB) |
| IC₅₀ (AD169 strain) | ~1-5 µM | ~0.5-2 µM |
| Mechanism of Resistance | Mutations in the UL97 kinase gene are the most common cause of resistance, preventing the initial phosphorylation step. Mutations in the UL54 DNA polymerase gene can also confer resistance. | Mutations in the UL89 and UL56 genes, which encode the terminase complex, have been shown to confer resistance to TCB. |
| Activity against Ganciclovir-Resistant Strains | Ineffective | TCB retains its full potency against ganciclovir-resistant HCMV strains that have mutations in the UL97 gene. |
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy Determination
To ensure the trustworthiness of efficacy data, a standardized and well-controlled experimental protocol is essential. The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound.
Principle
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death and lysis caused by viral replication in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a direct measure of its antiviral activity.
Step-by-Step Methodology
-
Cell Seeding:
-
Human foreskin fibroblasts (HFFs) are seeded into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
The cells are incubated at 37°C in a humidified 5% CO₂ incubator.
-
-
Viral Infection:
-
On the day of the experiment, the growth medium is aspirated from the confluent HFF monolayers.
-
The cells are infected with HCMV (e.g., AD169 strain) at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.
-
-
Compound Application:
-
A series of dilutions of the test compounds (TCB and ganciclovir) are prepared in a maintenance medium (e.g., DMEM with 2% fetal bovine serum).
-
After the viral adsorption period, the viral inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).
-
The medium containing the different concentrations of the test compounds is added to the respective wells. A "no-drug" control is also included.
-
-
Overlay and Incubation:
-
To prevent the non-specific spread of the virus through the liquid medium, an overlay medium containing a solidifying agent like carboxymethylcellulose or agarose is added to each well.
-
The plates are incubated for 7-14 days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
After the incubation period, the overlay medium is removed, and the cells are fixed with methanol.
-
The cell monolayers are stained with a solution of crystal violet, which stains the living cells, leaving the plaques (areas of dead cells) unstained and visible.
-
The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the "no-drug" control.
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow of a plaque reduction assay.
Conclusion and Future Directions
This compound represents a valuable alternative to ganciclovir for the inhibition of HCMV. Its distinct mechanism of action, targeting the viral terminase complex, makes it a potent inhibitor of ganciclovir-resistant viral strains. The lack of a requirement for metabolic activation is another potential advantage.
However, the emergence of resistance to TCB through mutations in the terminase complex underscores the need for continued research and development of new antiviral agents. Future studies should focus on:
-
Combination Therapy: Investigating the synergistic effects of TCB and ganciclovir (or other anti-HCMV drugs) to enhance efficacy and reduce the likelihood of resistance.
-
In Vivo Efficacy and Toxicity: Evaluating the pharmacokinetic and pharmacodynamic properties of TCB in animal models to assess its potential for clinical development.
-
Structural and Mechanistic Studies: Further elucidating the precise interactions between TCB and the HCMV terminase complex to guide the design of next-generation inhibitors.
A Head-to-Head Comparison of Trichlorobenzimidazole Derivatives: A Technical Guide for Researchers
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2] Among these, trichlorobenzimidazole derivatives have emerged as particularly potent agents in diverse therapeutic areas, from antiviral to anthelmintic applications. This guide provides a detailed head-to-head comparison of three prominent trichlorobenzimidazole derivatives: Triclabendazole , an anthelmintic; Maribavir , an antiviral drug; and 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) , an antiviral agent. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative performance based on available data, and detailed experimental protocols to facilitate further research.
A Note on Comparative Data
Direct head-to-head experimental data comparing Triclabendazole, Maribavir, and TCRB in the same studies is limited in the current scientific literature. Therefore, the quantitative data presented in this guide has been compiled from various independent studies. While this allows for a comparative overview, readers should interpret the data with caution, as experimental conditions and assay parameters may vary between studies. This guide aims to provide a comprehensive comparison based on the available evidence, highlighting the distinct therapeutic profiles of these important compounds.
Introduction: The Versatility of the Trichlorobenzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets.[2] The addition of three chlorine atoms to this scaffold significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, often leading to enhanced potency and target specificity. This has resulted in the development of trichlorobenzimidazole derivatives with distinct and highly specific therapeutic applications.
This guide will focus on a comparative analysis of:
-
Triclabendazole: A potent anthelmintic primarily used against liver flukes.
-
Maribavir: An antiviral agent approved for the treatment of cytomegalovirus (CMV) infections.[3]
-
TCRB: An experimental antiviral ribonucleoside with significant activity against human cytomegalovirus (HCMV).
Mechanisms of Action: A Tale of Two Targets
The therapeutic divergence of these trichlorobenzimidazole derivatives stems from their highly specific interactions with distinct molecular targets within their respective pathogens.
Triclabendazole: Disrupting the Parasitic Cytoskeleton
Triclabendazole's anthelmintic activity is primarily attributed to its ability to interfere with the microtubule dynamics of the parasite.[4] Once ingested by the host, Triclabendazole is metabolized to its active sulfoxide and sulfone forms. These metabolites bind to the β-tubulin subunit of the fluke's microtubules, inhibiting their polymerization. This disruption of the cytoskeleton leads to impaired cell division, motility, and intracellular transport, ultimately causing the parasite's death.[4]
Caption: Mechanism of action of Triclabendazole.
Maribavir and TCRB: Targeting Viral Kinase Activity
In contrast to Triclabendazole, Maribavir and TCRB exert their antiviral effects by targeting a key viral enzyme, the UL97 protein kinase, which is crucial for the replication of human cytomegalovirus (HCMV).[5][6]
Maribavir acts as a competitive inhibitor of ATP binding to the UL97 kinase.[7] By blocking the kinase's activity, Maribavir prevents the phosphorylation of viral and cellular proteins that are essential for viral DNA replication, encapsidation, and nuclear egress.[5][7]
TCRB is also known to be a potent and selective inhibitor of HCMV replication. While its precise mechanism is not as extensively detailed as Maribavir's in the available literature, its structural similarity and activity profile strongly suggest it also targets the UL97 kinase.
Caption: Mechanism of action of Maribavir and TCRB.
Head-to-Head Performance Comparison
This section provides a comparative overview of the in vitro efficacy and cytotoxicity of the three trichlorobenzimidazole derivatives based on available data.
Quantitative Data Summary
| Compound | Primary Activity | Target Organism/Virus | Key Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Triclabendazole | Anthelmintic | Fasciola hepatica (adult) | Motility Assay | ~2.7 mg/kg (in vivo ED50) | >50 (Vero cells) | N/A (in vivo/in vitro mismatch) |
| Maribavir | Antiviral | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | 1 - 5 | >100 (various cell lines) | >20 - >100 |
| TCRB | Antiviral | Human Cytomegalovirus (HCMV) | Plaque Assay | ~2.9 | >100 (HFF and KB cells) | >34 |
Note: Data is compiled from various sources and should be used for comparative purposes with caution. In vivo ED50 for Triclabendazole is provided due to the nature of its primary application and available data.
Analysis of Performance
-
Potency: Both Maribavir and TCRB demonstrate potent antiviral activity against HCMV in the low micromolar range. Triclabendazole also shows high in vivo efficacy against its target parasite.
-
Selectivity: Maribavir and TCRB exhibit high selectivity indices, indicating a wide therapeutic window between their antiviral efficacy and host cell cytotoxicity. This is a critical attribute for a successful antiviral drug.
-
Spectrum of Activity: The current data strongly suggests that these derivatives have highly specific activities. There is no significant evidence to suggest that Triclabendazole possesses antiviral properties or that Maribavir has anthelmintic effects. This highlights the profound impact of subtle structural modifications on directing the biological activity of the benzimidazole scaffold.
Experimental Protocols
To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of these compounds.
Tubulin Polymerization Inhibition Assay (for Anthelmintic Activity)
This assay is crucial for evaluating compounds like Triclabendazole that target microtubule dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Human Cytomegalovirus UL97 Protein Kinase, an Antiviral Drug Target, Is Required at the Stage of Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Halogenated Benzimidazoles: A Comparative Guide to In Vitro and In Vivo Efficacy as CK2 Inhibitors
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with a wide array of pharmacological activities.[1][2] Among these, halogenated benzimidazoles have emerged as a particularly potent class of molecules, demonstrating significant potential in oncology and anti-parasitic therapies.[3][4][5] This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of key halogenated benzimidazoles, with a central focus on their activity as inhibitors of Protein Kinase CK2 (formerly Casein Kinase II).
While specific experimental data for 2,5,6-Trichloro-1h-benzimidazole is not extensively available in the public domain, this guide will draw upon well-characterized and structurally related analogs to provide a comprehensive analysis of the expected activity profile and to establish a framework for evaluating such compounds. We will delve into the experimental data of prominent CK2 inhibitors like 4,5,6,7-tetrabromobenzotriazole (TBB), 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), and the clinical-stage compound CX-4945 (Silmitasertib) to illuminate the structure-activity relationships and the critical considerations for translating in vitro potency to in vivo efficacy.
The Central Role of Protein Kinase CK2: A Key Therapeutic Target
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells.[6] Its pleiotropic nature is underscored by its involvement in a vast number of cellular processes, including cell growth, proliferation, and survival.[6] Notably, CK2 is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting tumorigenesis and suppressing apoptosis.[6][7] This makes CK2 a compelling and well-validated target for therapeutic intervention in oncology.[7] The halogenated benzimidazoles have proven to be a rich source of potent and selective CK2 inhibitors.
In Vitro Activity: A Comparative Analysis of Potency and Selectivity
The initial evaluation of any potential therapeutic agent begins with a thorough characterization of its in vitro activity. For CK2 inhibitors, the key metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the compound's potency. Equally important is the selectivity profile, which assesses the inhibitor's activity against a panel of other kinases to identify potential off-target effects.
Here, we compare the in vitro performance of three well-studied halogenated benzimidazole and benzotriazole analogs that serve as excellent benchmarks for the class.
| Compound | Chemical Structure | Target | IC50 | Ki | Key Characteristics |
| TBB (4,5,6,7-tetrabromobenzotriazole) | 4,5,6,7-Tetrabromobenzotriazole | CK2 | 0.9 µM (rat liver), 1.6 µM (human recombinant)[8][9] | 80-210 nM[9] | Cell-permeable, ATP/GTP-competitive inhibitor.[9][10] |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | CK2 | 130 nM[11] | 40 nM[12] | Highly potent and cell-permeable, induces apoptosis.[12][13] |
| CX-4945 (Silmitasertib) | 5-(3-Chlorophenylamino)benzo[c][7][8]naphthyridine-8-carboxylic acid | CK2 | 1 nM[14] | Not Reported | Orally bioavailable, highly selective, and in clinical trials.[14][15][16] |
Causality Behind Experimental Choices: The selection of these comparator compounds is based on their extensive characterization in the scientific literature, providing a robust dataset for comparison. TBB is a foundational tool compound for studying CK2, while DMAT represents a more potent analog. CX-4945 is the clinical benchmark, demonstrating the therapeutic potential of highly selective CK2 inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 of a test compound against CK2.
Objective: To quantify the concentration of a test compound required to inhibit 50% of CK2 kinase activity.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate for CK2
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., TBB or DMAT)
-
Microplate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific peptide substrate, and the recombinant CK2 enzyme.
-
Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include a DMSO-only control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
Demonstrating potent in vitro activity is a critical first step, but the true therapeutic potential of a compound is determined by its in vivo performance. This involves evaluating its efficacy in relevant animal models, as well as understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
For halogenated benzimidazoles targeting CK2, in vivo studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice. The efficacy of the test compound is then assessed by its ability to inhibit tumor growth.
| Compound | Animal Model | Dosing Regimen | Efficacy | Key Findings |
| DMAT | Xenotransplant model | Not specified | Reduced tumor growth | Demonstrated in vivo anti-tumor activity by interfering with tumor cell proliferation.[11] |
| CX-4945 | PC3 human prostate cancer xenograft | 25, 50, 75 mg/kg, p.o., bid | Dose-dependent tumor growth inhibition (19%, 40%, and 86% respectively)[14] | Well-tolerated with minimal changes in body weight.[14] |
| CX-4945 | HuCCT1 cholangiocarcinoma xenograft | Not specified | Significant inhibition of tumor growth | Enhanced the efficacy of gemcitabine and cisplatin.[17][18] |
| CX-4945 | Acute Myeloid Leukemia (AML) xenograft | Not specified | Decreased leukemia progression | Reduced BCL-XL expression in vivo.[16] |
Causality Behind Experimental Choices: The choice of xenograft models is driven by the need to evaluate the compound's efficacy against human cancers. The use of different cancer cell lines (prostate, cholangiocarcinoma, AML) demonstrates the broad potential of CK2 inhibitors across various malignancies. Oral (p.o.) administration for CX-4945 is a critical experimental choice to assess its bioavailability and clinical translatability.
Experimental Protocol: Xenograft Tumor Model for Efficacy Assessment
The following protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a test compound.
Objective: To determine the effect of a test compound on tumor growth in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., PC3, HuCCT1)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Implantation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor the health of the animals and measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Conclusion and Future Directions
The collective evidence strongly supports the therapeutic potential of halogenated benzimidazoles as potent inhibitors of Protein Kinase CK2. The in vitro data consistently demonstrates high potency, and this translates to significant anti-tumor efficacy in various in vivo cancer models. The clinical progression of CX-4945 further validates CK2 as a druggable target in oncology.
For novel compounds such as this compound, the path forward is clear. A thorough in vitro characterization of its potency and selectivity against CK2 and a broader kinase panel is the essential first step. Promising in vitro data would then warrant investigation in relevant in vivo models to assess efficacy, pharmacokinetics, and tolerability. The comparative data and protocols presented in this guide provide a robust framework for such evaluations and will be instrumental in advancing the next generation of halogenated benzimidazole-based therapeutics.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. research.unipd.it [research.unipd.it]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. mdpi.com [mdpi.com]
- 16. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking 2,5,6-Trichloro-1h-benzimidazole against known kinase inhibitors
An In-Depth Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 2,5,6-Trichloro-1H-benzimidazole Against Established CK2 Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical test compound this compound (TCB) as an exemplar. We will benchmark TCB against well-characterized inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in a multitude of disease states, most notably cancer.[1][2][3] The objective is to present a robust, self-validating experimental strategy that moves from initial biochemical characterization to cellular target engagement, providing researchers with the tools to objectively assess the potential of new chemical entities.
The choice of Protein Kinase CK2 (formerly Casein Kinase 2) as the target is deliberate; its dysregulation is a common feature in many cancers, where it promotes cell proliferation, survival, and angiogenesis by modulating key signaling pathways.[4][5][6] Consequently, CK2 has become an attractive target for therapeutic intervention.[1] This guide will compare TCB, a member of the halogenated benzimidazole class, with two established CK2 inhibitors: 4,5,6,7-tetrabromobenzotriazole (TBB), a widely used tool compound, and CX-4945 (Silmitasertib), a clinical-stage inhibitor.[2][7][8]
Section 1: The Target - Protein Kinase CK2 and Its Signaling Nexus
Protein Kinase CK2 is a highly conserved enzyme that phosphorylates hundreds of substrates, positioning it as a master regulator of cellular function.[2][9] It typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] Unlike many kinases, CK2 is constitutively active, with its function primarily regulated by its expression level and localization.[10]
CK2 exerts its oncogenic influence by phosphorylating key components of major signaling cascades, including the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[3][4][5] Its activity enhances cell survival and proliferation while inhibiting apoptosis.[2][6] Understanding this signaling network is critical for designing cellular assays that can validate the functional consequences of CK2 inhibition.
Section 2: The Inhibitors - A Comparative Overview
Our benchmarking study focuses on three compounds, each representing a different facet of CK2 inhibitor development. The causality behind selecting these specific compounds is to provide a multi-dimensional comparison: a novel entity (TCB), a well-documented tool compound from the same chemical class (TBB), and a potent, selective, clinical-stage drug acting on the same target (CX-4945).
| Compound | Chemical Name | Class / Mechanism | Significance |
| TCB (Test) | This compound | Halogenated Benzimidazole / ATP-Competitive (presumed) | Novel compound for evaluation; potency and selectivity are unknown. |
| TBB (Reference) | 4,5,6,7-Tetrabromobenzotriazole | Halogenated Benzotriazole / ATP-Competitive | A selective and cell-permeable CK2 inhibitor widely used in research. |
| CX-4945 (Reference) | Silmitasertib | Benzonaphthyridine / ATP-Competitive | A potent and selective, orally bioavailable CK2 inhibitor that has undergone clinical trials.[2][7] |
Section 3: The Strategy - A Tiered Experimental Workflow
A robust benchmarking workflow must be logical and sequential. We begin with direct, clean biochemical assays to establish potency and move to more complex cellular systems to verify target engagement and functional outcomes. This tiered approach ensures that data from each stage informs the next, creating a self-validating system. The primary goal of the biochemical assay is to determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[11][12] Cellular assays then confirm that the compound can enter cells and inhibit the target in its native environment.[11][13]
References
- 1. mdpi.com [mdpi.com]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Development and exploitation of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inits.at [inits.at]
The Differential Cytotoxic Landscape of 2,5,6-Trichloro-1H-benzimidazole: A Comparative Analysis on Cancer vs. Normal Cells
In the landscape of modern oncology, the quest for therapeutic agents with high tumor selectivity and minimal off-target effects remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, the benzimidazole scaffold has emerged as a "privileged" structure, forming the core of numerous bioactive compounds.[1] The introduction of halogen atoms to this scaffold is a well-established strategy to modulate physicochemical properties and enhance biological activity. This guide provides a comparative analysis of the cytotoxic effects of 2,5,6-Trichloro-1H-benzimidazole, a halogenated derivative, on cancer cells versus their normal counterparts. While direct comparative studies on this specific molecule are nascent, this guide synthesizes data from structurally related benzimidazole derivatives to project its potential therapeutic window and outlines the experimental framework for its definitive evaluation.
The Benzimidazole Scaffold: A Versatile Tool in Anticancer Research
Benzimidazoles, structural isosteres of naturally occurring purines, interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] Their anticancer efficacy stems from diverse mechanisms of action, including the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerase, and the induction of apoptosis and cell cycle arrest, making them a fertile ground for the development of novel cancer therapeutics.[4]
Projected Cytotoxicity Profile of this compound
While specific IC50 values for this compound are not extensively documented in publicly available literature, the cytotoxic potential of various other benzimidazole derivatives provides a strong rationale for its investigation. For instance, certain benzimidazole-1,2,3-triazole hybrids have demonstrated potent anticancer activity against breast cancer cells while showing negligible toxicity toward normal cells, indicating a desirable selective cytotoxicity.[5] Another study on benzimidazole-triazole hybrids also reported lower cytotoxicity against normal fibroblast-like cells compared to various cancer cell lines.[6]
The presence of three chlorine atoms on the benzimidazole ring of this compound is anticipated to significantly influence its biological activity. Halogenation can enhance lipophilicity, facilitating cell membrane penetration, and can also modulate the electronic properties of the molecule, potentially increasing its affinity for specific biological targets. Research on other chlorinated benzimidazole derivatives has highlighted their notable biological activities, including potential cytotoxic properties against cancer cell lines.[7]
Table 1: Illustrative Cytotoxicity of Various Benzimidazole Derivatives in Cancer and Normal Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Normal Cell Line | Noted Mechanism of Action | Reference |
| Compound 5l | 60 Human Cancer Cell Lines | 0.43 - 7.73 | HEK-293 (embryonic kidney) | Tubulin Polymerization Inhibitor (Colchicine Site) | [2] |
| Compound 8I | K562 (Leukemia), HepG-2 (Hepatocellular Carcinoma) | 2.68, 8.11 | Not Specified | Topoisomerase I Inhibitor, Intrinsic Apoptosis | [2] |
| Benzimidazole-1,2,3-triazole hybrid 9 | MCF-7 (Breast Cancer) | Strong Activity | BEAS-2B (Normal Lung) | Tubulin Polymerization Inhibition, DNA Intercalation | [5] |
| Benzimidazole-triazole hybrid 5a | HeLa, MCF-7, HepG-2, HCT-116 | 8.70 - 18.67 | WI-38 (fetal lung fibroblast) | Not Specified | [6] |
| Benzimidazole-triazole hybrid 6g | HeLa, MCF-7, HepG-2, HCT-116 | 9.39 - 13.59 | WI-38 (fetal lung fibroblast) | Not Specified | [6] |
Deciphering the Mechanism: How Benzimidazoles Induce Cancer Cell Death
The anticancer effects of benzimidazole derivatives are often multifactorial. A key mechanism involves the disruption of the cellular cytoskeleton by inhibiting tubulin polymerization. This action arrests the cell cycle, typically at the G2/M phase, and subsequently triggers apoptosis.[2][5]
Another critical pathway involves the inhibition of topoisomerases, enzymes essential for DNA replication and repair. By targeting these enzymes, benzimidazole derivatives can induce DNA damage, leading to programmed cell death.[2] Furthermore, many of these compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, as evidenced by the modulation of key apoptotic proteins like BAX, BCL-2, and caspases.[8]
Caption: Workflow for assessing the comparative cytotoxicity of a test compound.
Experimental Protocol: Evaluating the Cytotoxicity of this compound
To empirically determine the comparative cytotoxicity of this compound, a robust and validated experimental protocol is essential. The following outlines a standard procedure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cancer cell lines and a representative normal human cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HepG2 - liver)
-
Normal human cell line (e.g., HEK-293 - embryonic kidney, MRC-5 - lung fibroblast)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A typical concentration range might be 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Key signaling pathways targeted by benzimidazole derivatives in cancer cells.
Conclusion and Future Perspectives
The benzimidazole scaffold represents a highly promising platform for the development of novel anticancer agents. While direct comparative cytotoxicity data for this compound is limited, the broader class of halogenated benzimidazoles has shown significant potential for selective activity against cancer cells. The trichloro-substitution pattern of the title compound is a compelling structural feature that warrants a thorough investigation of its cytotoxic profile.
Future research should focus on the systematic evaluation of this compound against a diverse panel of cancer and normal cell lines to establish its therapeutic index. Mechanistic studies are also crucial to elucidate its specific molecular targets and pathways of action. Such data will be instrumental in determining its potential for further preclinical and clinical development as a next-generation cancer therapeutic.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2,5,7-Trichloro-1H-benzo[d]imidazole [smolecule.com]
- 8. abis-files.usak.edu.tr [abis-files.usak.edu.tr]
Structural comparison of 2,5,6-Trichloro-1h-benzimidazole with other antivirals
An In-Depth Guide to the Structural and Mechanistic Landscape of Anti-Cytomegalovirus Agents
A Comparative Analysis of 2,5,6-Trichloro-1H-benzimidazole and Leading Antiviral Compounds
Prepared by a Senior Application Scientist, this guide provides a comprehensive structural and mechanistic comparison of the benzimidazole scaffold, represented by this compound, with other significant antiviral agents. This document is intended for researchers, scientists, and drug development professionals engaged in the field of virology and medicinal chemistry.
Introduction: The Imperative for Diverse Anti-CMV Strategies
Human cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals, including transplant recipients and those with HIV/AIDS.[1] The limited number of approved antiviral agents and the emergence of drug-resistant strains necessitate a continuous search for novel therapeutic strategies.[1] The development of drugs with distinct chemical structures and mechanisms of action is paramount to overcoming these challenges.
This guide dissects the molecular architecture of several key anti-CMV compounds, starting with the chlorinated benzimidazole scaffold. We will explore how subtle and profound variations in chemical structure lead to entirely different modes of viral inhibition, comparing this compound and its derivatives to other prominent antivirals: Maribavir, Ganciclovir, Letermovir, and Fomivirsen. By examining these agents, we illuminate the diverse chemical strategies employed to disrupt the HCMV replication cycle.
The Benzimidazole Scaffold: this compound (TCB)
The benzimidazole system, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Its structural similarity to natural purines allows it to function as a versatile pharmacophore.[4]
The subject of our focus, this compound (TCB), is the core heterocyclic base. In antiviral research, it is most notably represented by its riboside derivative, 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) .[5][6] The addition of the ribose sugar moiety is crucial for its biological activity.
Chemical Structure of TCRB
-
Core: A benzimidazole ring system.
-
Substituents: Chlorine atoms at positions 2, 5, and 6 of the benzimidazole ring. The electron-withdrawing nature of these halogens is critical for its activity.[5][7]
-
Glycosidic Moiety: A β-D-ribofuranosyl sugar attached at the N1 position.
Mechanism of Action: Inhibition of Viral DNA Maturation
Unlike many antivirals that target DNA synthesis directly, TCRB and its close analogue BDCRB (the 2-bromo derivative) act at a late stage of the viral replication cycle.[1][6] They inhibit the processing of large, concatemeric viral DNA into unit-length genomes, a crucial step for packaging into new viral capsids.[6][8] This mechanism is believed to involve the inhibition of the HCMV terminase complex, specifically the pUL56 and pUL89 subunits.[8]
Caption: Mechanism of TCRB, a derivative of TCB.
Comparative Structural and Mechanistic Analysis
A deeper understanding of TCB/TCRB's role is achieved by contrasting it with other antivirals that possess different chemical scaffolds and target distinct viral processes.
Maribavir: A Benzimidazole Analogue with a Mechanistic Twist
Maribavir is also a benzimidazole derivative, making it an ideal first point of comparison. It underscores how minor structural modifications on the same scaffold can radically alter the biological target.
-
Structural Differences: While sharing the 5,6-dichloro-benzimidazole core with TCRB, Maribavir differs critically at two positions:
-
Mechanism of Action: These changes completely shift the drug's target. Maribavir is a potent and specific inhibitor of the HCMV-encoded protein kinase pUL97.[10][11][12] It competitively inhibits the ATP-binding site of the kinase.[10] This inhibition disrupts multiple viral processes, including viral DNA synthesis, encapsidation, and the nuclear egress of viral capsids.[10][13]
Causality: The substitution at the C2 position is the key determinant for shifting the target from the terminase complex (TCRB) to the pUL97 kinase (Maribavir). This exemplifies a critical structure-activity relationship (SAR) within the benzimidazole class.
Caption: Mechanism of Maribavir action.
Ganciclovir: The Archetypal Nucleoside Analogue
Ganciclovir represents a different class of antivirals, the nucleoside analogues, which act as fraudulent substrates for viral enzymes.
-
Structural Differences: Ganciclovir is an acyclic analogue of the nucleoside guanosine.[14] Its structure features a purine-like base but lacks the complete cyclic ribose sugar of a natural nucleoside. This contrasts sharply with the rigid, planar, tricyclic system of TCRB.
-
Mechanism of Action: Ganciclovir is a prodrug that requires a multi-step activation.
-
Initial Phosphorylation: It is first converted to ganciclovir monophosphate by the viral pUL97 kinase (the same enzyme targeted by Maribavir). This step is crucial for its selectivity, as it occurs preferentially in infected cells.[15][16]
-
Further Phosphorylation: Cellular kinases then convert the monophosphate to the active ganciclovir triphosphate.[15]
-
Inhibition: Ganciclovir triphosphate competitively inhibits the viral DNA polymerase (pUL54) and can be incorporated into the growing DNA chain, causing chain termination.[14][15][17]
-
Structural Logic: Ganciclovir's efficacy derives from its ability to mimic a natural DNA building block (dGTP), thereby deceiving the viral DNA polymerase.[15] TCRB, as a non-nucleoside inhibitor, does not mimic any natural substrate and binds to its target enzyme at a site distinct from the catalytic active site.[18]
Letermovir: A Modern Non-Nucleoside Inhibitor
Letermovir is a first-in-class antiviral that, like TCRB, targets the viral terminase complex, but from a completely different chemical and mechanistic standpoint.
-
Structural Differences: Letermovir is a complex quinazoline derivative with no structural resemblance to benzimidazoles or nucleosides.[19][20]
-
Mechanism of Action: Letermovir specifically inhibits the HCMV terminase complex by binding to a subunit different from that of TCRB, primarily pUL56.[20][21][22] This binding is allosteric, meaning it occurs at a site other than the enzyme's active site, inducing a conformational change that prevents the cleavage of DNA concatemers.[19][23] This ultimately disrupts the maturation of virions.[22]
Convergent Targeting: TCRB and Letermovir provide a fascinating example of convergent evolution in drug design. They are two structurally unrelated molecules that have been developed to inhibit the same essential viral process (DNA maturation) by targeting the same enzyme complex, albeit through different binding interactions.
Fomivirsen: An Antisense Oligonucleotide Approach
Fomivirsen represents a radical departure from small-molecule inhibitors, highlighting the breadth of antiviral strategies.
-
Structural Differences: Fomivirsen is not a small molecule but a 21-nucleotide phosphorothioate oligonucleotide.[24][25] This is a large, linear polymer designed to be complementary to a specific viral mRNA sequence. The phosphorothioate backbone increases its resistance to nuclease degradation.[25]
-
Mechanism of Action: As an antisense drug, Fomivirsen operates by a fundamentally different principle. It binds via Watson-Crick base pairing to the mRNA transcribed from the major immediate-early region 2 (IE2) of HCMV.[24][26] This binding physically obstructs the cellular ribosome, inhibiting the translation of the IE2 protein, which is a critical regulator of viral gene expression essential for replication.[24]
Structural Comparison: The comparison here is between a small molecule (TCRB) that inhibits protein function through direct binding, and a large nucleic acid polymer (Fomivirsen) that prevents protein synthesis by targeting its genetic blueprint (mRNA).
Data-Driven Performance Comparison
The following table summarizes the key properties and performance metrics of the discussed antiviral agents, providing a quantitative basis for comparison.
| Feature | 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Maribavir | Ganciclovir | Letermovir | Fomivirsen |
| Chemical Class | Benzimidazole Ribonucleoside | Benzimidazole Ribonucleoside | Acyclic Guanosine Analogue | Quinazoline | Phosphorothioate Oligonucleotide |
| Molecular Weight | ~397.6 g/mol | ~441.3 g/mol [9] | ~255.2 g/mol | ~572.6 g/mol [19] | ~7,122 g/mol [24] |
| Viral Target | Terminase Complex (pUL56/pUL89)[8] | pUL97 Kinase[11][12] | DNA Polymerase (pUL54)[15][17] | Terminase Complex (pUL56)[21][22] | IE2 mRNA[24][26] |
| Mechanism | Inhibition of DNA Concatemer Cleavage[6] | Competitive Inhibition of ATP Binding[10] | Competitive Inhibition & DNA Chain Termination[14][15] | Allosteric Inhibition of DNA Cleavage[19] | Antisense Inhibition of Translation[24] |
| Stage Inhibited | Late (DNA Maturation)[1] | Early/Late (Replication/Egress)[10] | Middle (DNA Synthesis)[17] | Late (DNA Maturation)[22] | Early (Gene Expression)[24] |
| Reported IC₅₀ (HCMV) | 2.9 µM[5] | ~0.12 µM | 0.2 - 3.5 µM | ~2.1 nM[19] | ~0.5 µM |
Experimental Protocols for Mechanistic Elucidation
The distinct mechanisms of these antivirals are determined through specific virological assays. Understanding these protocols is key to appreciating the data that underpins our mechanistic knowledge.
Protocol 1: Time-of-Addition Assay
This experiment is crucial for identifying the stage of the viral replication cycle targeted by an inhibitor.
Principle: By adding the inhibitor at different time points relative to viral infection, one can pinpoint when its target is active.
Methodology:
-
Cell Seeding: Plate permissive host cells (e.g., human foreskin fibroblasts) in a multi-well plate and grow to confluence.
-
Synchronized Infection: Infect all wells with HCMV at a high multiplicity of infection (MOI) to ensure most cells are infected simultaneously. Allow virus to adsorb for 1-2 hours at 4°C.
-
Initiate Infection: Wash cells to remove unadsorbed virus and add warm media. This time point is designated t=0.
-
Staggered Compound Addition: Add the test compound (e.g., TCRB, Ganciclovir, Fomivirsen) to different wells at various time points post-infection (e.g., -2h, 0h, 2h, 8h, 24h, 48h).
-
Virus Harvest: At a late time point (e.g., 72-96h post-infection), harvest the virus from all wells.
-
Quantification: Determine the viral titer in each sample using a plaque assay or quantitative PCR.
-
Analysis: Plot the viral yield against the time of compound addition. A sharp drop in viral production indicates the time window during which the drug's target is essential.
Interpretation:
-
Early Inhibitors (e.g., Fomivirsen): Lose effectiveness when added after the first few hours.
-
DNA Synthesis Inhibitors (e.g., Ganciclovir): Remain effective until the onset of viral DNA replication (approx. 24h post-infection).
-
Late-Stage Inhibitors (e.g., TCRB, Letermovir): Retain their activity even when added late in the cycle.
Caption: Workflow for a Time-of-Addition experiment.
Conclusion
The structural comparison of this compound with a spectrum of other anti-CMV agents reveals a rich diversity in molecular design and therapeutic strategy. We observe that:
-
Scaffold Modification Drives Target Specificity: Minor changes to the benzimidazole scaffold, as seen between TCRB and Maribavir, can completely redirect a molecule's activity from one viral enzyme to another.
-
Multiple Paths to a Common Goal: Structurally distinct molecules like the benzimidazole TCRB and the quinazoline Letermovir can inhibit the same viral process through different interactions with the target enzyme complex.
-
Diverse Chemical Classes are Essential: The stark contrast between small molecules (like TCB) and large oligonucleotides (like Fomivirsen) highlights the importance of exploring unconventional chemical structures to inhibit viral replication via novel mechanisms.
This comparative guide underscores the principle that a deep understanding of structure-activity relationships is fundamental to the design of next-generation antivirals. The existence of multiple, mechanistically distinct drug classes is our most powerful tool in managing viral diseases and overcoming the inevitable challenge of drug resistance.
References
- 1. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole nucleoside analogues as inhibitors of plant (maize seedling) casein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of 2-Bromo-5,6-Dichloro-1-β-d-Ribofuranosyl Benzimidazole Riboside and Inhibitors of DNA, RNA, and Protein Synthesis on Human Cytomegalovirus Genome Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maribavir | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Maribavir - Wikipedia [en.wikipedia.org]
- 13. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 14. Pharmacology of Ganciclovir, Valganciclovir and Aciclovir | PPTX [slideshare.net]
- 15. nbinno.com [nbinno.com]
- 16. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 17. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Letermovir | C29H28F4N4O4 | CID 45138674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Letermovir - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Letermovir? [synapse.patsnap.com]
- 22. Introduction - Clinical Review Report: Letermovir (Prevymis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Non-nucleoside inhibitors of hepatitis C virus polymerase: current progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vitravene (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 25. Fomivirsen - Wikipedia [en.wikipedia.org]
- 26. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5,6-Trichloro-1H-benzimidazole
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical compounds form the bedrock of this responsibility. This guide provides a detailed, procedural framework for the proper disposal of 2,5,6-Trichloro-1H-benzimidazole, a chlorinated organic compound. The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our environment.
Core Principles: Understanding the Hazard
This compound belongs to the family of halogenated organic compounds. The covalent carbon-chlorine bonds make such molecules persistent and often non-biodegradable, posing a risk of environmental pollution if disposed of improperly[1]. Safety data sheets for analogous chlorinated benzimidazoles indicate hazards such as skin, eye, and respiratory irritation[2][3]. Therefore, the disposal strategy for this compound is governed by three foundational principles:
-
Prohibition of Standard Disposal Routes: Under no circumstances should this compound or its residues be disposed of via sanitary sewers (drains) or in regular trash.[2][3][4] This practice is strictly forbidden as it introduces a hazardous, persistent chemical into aquatic ecosystems and municipal waste streams.[1][5]
-
Mandatory Waste Segregation: This compound must be treated as a halogenated organic waste . It is critical to segregate it from non-halogenated organic, aqueous, and solid waste streams to prevent dangerous reactions and to facilitate proper final disposal.[6][7]
-
High-Temperature Incineration: The scientifically accepted and regulated method for the final destruction of chlorinated organic waste is high-temperature incineration at an approved hazardous waste facility.[1][6][8] This process breaks the compound down into simpler, less harmful components like carbon dioxide and hydrogen halides, which are then neutralized in a scrubber system.[1]
Operational Safety: Personal Protective Equipment (PPE)
Before handling this compound in any context, including disposal, the following minimum PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne dust particles.[2][9][10] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can cause irritation.[2][3] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required if handling outside a fume hood or if dust is generated. | A NIOSH-approved respirator can prevent the inhalation of irritating dust particles.[11] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures that waste is collected, stored, and prepared for final disposal in a safe and compliant manner.
Waste Stream Identification and Collection
-
Designate a Waste Container: Procure a dedicated hazardous waste container compatible with chlorinated organic solids or solutions. The container must be in good condition, with a secure, sealable lid.[12]
-
Initial Labeling: Immediately affix a hazardous waste label to the container. Using a permanent marker, fill in the following:
-
Waste Addition:
-
For solid waste (e.g., excess reagent, contaminated weigh paper), place it directly into the labeled container.
-
For solutions, carefully pour the liquid waste into the container using a funnel.
-
Crucially, keep the waste container closed at all times except when actively adding waste. [12] This minimizes the release of vapors and prevents accidental spills.
-
On-Site Storage and Management
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a ventilated, secondary containment bin.[7][12]
-
Incompatibility Avoidance: Never store this waste stream with acids, bases, or strong oxidizing agents.[6][13]
-
Capacity Limit: Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills during transport.[7]
The following diagram illustrates the decision-making process for waste segregation and collection.
Caption: Decision workflow for segregating and collecting this compound waste.
Decontamination and Spill Management
Accidents happen, but a prepared response is critical for safety.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Perform a preliminary rinse of the contaminated container or glassware with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinse Solvent: This first rinseate is considered hazardous waste. It must be collected and added to your "Halogenated Organic Liquids" waste container.[12] For highly toxic materials, the first three rinses must be collected.[12]
-
Final Cleaning: After the initial hazardous rinse is collected, the glassware can be washed using standard laboratory procedures.
Emergency Spill Protocol
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency line.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and chemical splash goggles. If the compound is a fine powder, a respirator is necessary to avoid inhalation.[2][11]
-
Contain and Clean:
-
For solid spills: Do NOT use a dry brush or create dust clouds.[11] Gently cover the spill with an absorbent material or use a specialized chemical spill kit. Carefully sweep the material into a dustpan and place it, along with all contaminated cleaning materials, into a new, sealable bag or container.[2][11]
-
Label and Dispose: Label the container as "Spill Debris: this compound" and manage it as halogenated organic waste for disposal.[12]
-
-
Final Decontamination: Wipe down the spill surface with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Final Disposal Pathway: The Role of a Certified Handler
Once your waste container is full, sealed, and properly labeled, it is ready for final disposal. This final step must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. These entities are equipped to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo controlled high-temperature incineration, ensuring its complete and permanent destruction.[1][4]
By adhering to these rigorous procedures, you directly contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research environment and the world beyond the lab.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Operational Guide: Personal Protective Equipment for Handling 2,5,6-Trichloro-1H-benzimidazole
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,5,6-Trichloro-1H-benzimidazole. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The following procedures are designed to be a self-validating system, grounded in authoritative safety data.
A Note on Scientific Integrity: Specific toxicological data for this compound is not extensively published. Therefore, this guidance is authoritatively grounded in the safety data sheet (SDS) for the closely related analogue, 2-Chloro-1H-benzimidazole, adopting a conservative approach to ensure the highest level of protection. The principles of chemical safety dictate that increased halogenation can alter toxicological profiles, justifying this cautious stance.
Core Hazard Assessment: The Rationale for Protection
Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. Based on data from its structural analogue, this compound should be handled as a substance that poses the following primary hazards:
-
Causes Skin Irritation (H315): Direct contact can lead to redness, inflammation, or dermatitis.
-
Causes Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation upon contact with eye tissue.
-
May Cause Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.
These three hazards form the basis for the specific engineering controls and personal protective equipment (PPE) detailed below. The causality is direct: we use specific barriers to prevent the compound from contacting the skin, eyes, and respiratory system.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. PPE should be considered the final barrier, not the first.
-
Ventilation: All work with this compound in its solid, powdered form must be conducted in a certified chemical fume hood.[1][2] This is non-negotiable. The local exhaust ventilation of the hood captures dust at the source, preventing inhalation and minimizing contamination of the general laboratory space.
-
Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the handling area.[3] Verify their functionality before beginning your work.
PPE Selection Workflow: A Risk-Based Approach
The selection of PPE is not static; it must adapt to the scale and nature of the procedure. A risk assessment is crucial. The following diagram and table outline a logical workflow for selecting the appropriate PPE ensemble for your specific task.
Caption: PPE selection workflow for handling this compound.
Table 1: PPE Requirements by Task
| Task | Scale | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing for analysis | < 100 mg | Low | Chemical Splash Goggles | Single Pair Nitrile Gloves | Standard Lab Coat | Not required inside a fume hood |
| Solution Preparation | < 1 g | Moderate | Chemical Splash Goggles | Double Pair Nitrile Gloves | Standard Lab Coat | Not required inside a fume hood |
| Bulk Transfer / Scraping | > 1 g | High | Goggles & Full Face Shield | Double Pair Nitrile Gloves | Disposable Gown over Lab Coat | N95 Respirator Recommended |
| Spill Cleanup | Any | High | Goggles & Full Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Disposable Apron or Gown | N95 Respirator Required |
Mandatory PPE Protocols: A Step-by-Step Guide
Eye and Face Protection
Due to the classification "Causes serious eye irritation," standard safety glasses are insufficient .
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.
-
High-Risk Tasks: For tasks involving larger quantities (>1g) or with a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4][5]
Hand Protection
To prevent skin irritation, appropriate gloves are essential.
-
Material: Use nitrile or neoprene gloves. Avoid latex gloves, which offer poor protection against many chemicals.[6]
-
Thickness: A standard nitrile examination glove is sufficient for low-risk tasks. For extended handling or bulk transfers, consider thicker gauge nitrile gloves.
-
Integrity: Always inspect gloves for tears or pinholes before use.
-
Double Gloving: For moderate to high-risk tasks, wearing two pairs of nitrile gloves is recommended. This provides a significant safety margin against tears and contamination during doffing.
Body Protection
-
A clean, buttoned laboratory coat is the minimum requirement for all tasks.
-
For high-risk procedures or when handling quantities greater than a few grams, wear a disposable, fluid-resistant gown over your lab coat.[1]
-
Ensure you wear long pants and closed-toe shoes.
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, personal respiratory protection is necessary.
-
Routine Use: When working in a certified chemical fume hood, a respirator is not typically required.
-
Mandatory Use: If you must handle the powder outside of a fume hood (a scenario that should be avoided), or if a spill occurs that generates dust, a NIOSH-approved N95 respirator is the minimum requirement to prevent respiratory irritation.[7]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Body Protection: Don lab coat or disposable gown.
-
Respiratory Protection: If required, perform a seal check on your N95 respirator.
-
Eye/Face Protection: Put on goggles and, if needed, the face shield.
-
Hand Protection: Don your gloves. If double-gloving, don the inner pair first, then the outer pair. The cuff of the outer glove should go over the sleeve of your lab coat/gown.
Doffing Sequence (Taking Off - The Critical Step)
This process is designed to contain the contaminant.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair and dispose of them in the designated hazardous waste container.
-
Body Protection: Unbutton your lab coat or gown, rolling it outwards so the contaminated surface is contained within the roll. Dispose of it in the appropriate bin (hazardous waste for disposable gowns, designated laundry for lab coats).
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.
-
Chemical Waste: All waste this compound and any acutely contaminated materials (e.g., paper towels from a spill) must be disposed of in a clearly labeled, sealed hazardous waste container.[1]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirators, used while handling this compound must be discarded into the solid hazardous waste stream.[8] Do not place these items in the regular trash.
-
Reusable PPE:
-
Goggles/Face Shields: Clean and decontaminate with soap and water, followed by 70% ethanol.
-
Lab Coats: If contamination is suspected, place the lab coat in a designated, sealed bag for professional laundering. Do not take contaminated lab coats home.[9]
-
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste, before the container can be discarded or recycled.
Emergency Response: Immediate Actions
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and wash with soap.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.
-
Spill: Evacuate the immediate area. Alert others. Avoid breathing the dust. Wearing the appropriate high-risk PPE (see Table 1), cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. na.bhs1.com [na.bhs1.com]
- 5. echemi.com [echemi.com]
- 6. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? [microcare.com]
- 7. gerpac.eu [gerpac.eu]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
